2-Iodo-3-nitropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-iodo-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IN2O2/c6-5-4(8(9)10)2-1-3-7-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUAYSMTXILGJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)I)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433154 | |
| Record name | 2-IODO-3-NITROPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209286-96-4 | |
| Record name | 2-IODO-3-NITROPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Iodo-3-nitropyridine: Synthesis, Reactivity, and Applications
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic use of highly functionalized heterocyclic building blocks is paramount. 2-Iodo-3-nitropyridine has emerged as a compound of significant interest due to its unique electronic and steric properties. The presence of both an iodine atom and a nitro group on the pyridine scaffold creates a versatile platform for advanced molecular engineering. The iodine atom serves as an excellent leaving group and a handle for transition-metal-catalyzed cross-coupling reactions, while the potent electron-withdrawing nitro group activates the pyridine ring for nucleophilic substitution and modulates the molecule's overall reactivity.
This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its core reactivity and applications. It is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this valuable synthetic intermediate.
Chemical Identity and Physicochemical Properties
This compound is a crystalline solid, typically appearing as a light yellow powder.[1] Its core identity and key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 209286-96-4 | [1][2][3] |
| Molecular Formula | C₅H₃IN₂O₂ | [4] |
| Molecular Weight | ~250.0 g/mol | |
| Appearance | Light Yellow Solid | [1] |
| Storage Temperature | 0-5 °C | [1] |
| Melting Point | Data not available. Related compounds such as 2-amino-5-iodo-3-nitropyridine melt at 215-219 °C.[5] | |
| Boiling Point | Data not available. Likely decomposes at high temperatures. | |
| Solubility | Inferred solubility in organic solvents like diethyl ether and DMSO from synthetic procedures.[4] Low aqueous solubility is expected. |
The crystal structure of this compound has been determined to be monoclinic.[4] A notable structural feature is that the nitro group is tilted by approximately 34.6° with respect to the plane of the pyridine ring.[4] This steric arrangement can influence its interaction with catalysts and reagents.
Synthesis of this compound
The most well-documented synthesis of this compound proceeds from 2-amino-3-nitropyridine via a Sandmeyer-type reaction. This transformation is a robust and efficient method for introducing iodine at the 2-position of the pyridine ring.
Synthetic Workflow Diagram
The overall process, from starting materials to the purified product, can be visualized as follows:
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from the literature procedure reported by Mao et al.[4]
-
Reagent Setup: To a reaction vessel equipped with a magnetic stirrer and condenser, add 2-amino-3-nitropyridine (5.0 mmol, 1.0 eq), potassium nitrate (10.0 mmol, 2.0 eq), copper(I) iodide (2.5 mmol, 0.5 eq), and dimethyl sulfoxide (DMSO, 60 mL).
-
Reaction Initiation: With vigorous stirring, carefully add hydroiodic acid (50% aqueous solution, 25.0 mmol, 5.0 eq).
-
Heating: Heat the reaction mixture to 333 K (60 °C) and maintain this temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quenching and Extraction: Cool the mixture to room temperature and carefully neutralize it with an appropriate aqueous alkaline solution (e.g., saturated sodium bicarbonate).
-
Transfer the mixture to a separatory funnel and extract the product several times with diethyl ether.
-
Washing and Drying: Combine the organic extracts, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel to afford this compound as a yellow solid (typical isolated yield is around 70%).
Causality Behind Choices:
-
CuI Catalyst: Copper(I) iodide is a classic and effective catalyst for Sandmeyer-type iodination reactions, facilitating the displacement of the diazonium group with iodide.
-
DMSO Solvent: DMSO is a polar aprotic solvent capable of dissolving the reagents and intermediates, facilitating a homogeneous reaction environment.
-
HI as Iodide Source: Hydroiodic acid serves as both the acid for the diazotization of the amine and the source of the iodide nucleophile.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the orthogonal reactivity of its two key functional groups. The C2-I bond is primed for metal-catalyzed cross-coupling, while the nitro group at C3 strongly activates the ring, making C2, C4, and C6 susceptible to nucleophilic attack.
Caption: Key reactivity pathways for this compound.
Suzuki-Miyaura Cross-Coupling
The carbon-iodine bond is highly susceptible to oxidative addition by palladium(0) catalysts, making this compound an excellent substrate for Suzuki-Miyaura reactions. This allows for the facile formation of a carbon-carbon bond at the 2-position, introducing aryl, heteroaryl, or alkyl groups.
Mechanism Insight: The reaction proceeds via the canonical Suzuki cycle:
-
Oxidative Addition: Pd(0) inserts into the C-I bond.
-
Transmetalation: The organic group from an activated boronic acid (or ester) is transferred to the palladium center.
-
Reductive Elimination: The two organic partners are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]
Other Cross-Coupling Reactions
Beyond Suzuki coupling, the iodo group enables a host of other critical transformations, including:
-
Buchwald-Hartwig Amination: For the formation of C-N bonds.
-
Heck Reaction: For the formation of C-C bonds with alkenes.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group significantly lowers the electron density of the pyridine ring, making it susceptible to attack by strong nucleophiles (e.g., thiolates, alkoxides). While the iodine at C2 is a good leaving group, the nitro group itself can also be displaced under certain conditions, a known reactivity pattern for nitropyridines. This dual reactivity requires careful selection of reaction conditions to achieve regioselectivity.
Applications in Research and Development
The true value of this compound lies in its role as a versatile intermediate for constructing more complex, biologically active molecules. Nitropyridine derivatives are precursors to a wide range of compounds with demonstrated activities, including antitumor and antiviral properties.[7]
-
Medicinal Chemistry: It serves as a foundational scaffold for synthesizing libraries of compounds for drug discovery.[8] The ability to install diverse functionality via cross-coupling at the C2 position, followed by reduction or transformation of the nitro group at C3, provides rapid access to novel chemical space.
-
Agrochemicals: Similar to its use in pharmaceuticals, this intermediate is employed in the development of new pesticides and herbicides.[9] The pyridine core is a common motif in many successful agrochemicals.
-
Materials Science: Functionalized pyridines are explored for their electronic and optical properties, with potential applications in dyes and novel materials.[9]
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general, robust method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
Inert Atmosphere: To an oven-dried Schlenk tube or microwave vial, add this compound (0.25 mmol, 1.0 eq), the desired arylboronic acid (0.375 mmol, 1.5 eq), a palladium catalyst such as Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand such as XPhos (2-4 mol%), and a base such as K₃PO₄ or KF (0.75 mmol, 3.0 eq).[10][11]
-
Evacuate and Backfill: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane, often with a small amount of water (e.g., 3 mL dioxane, 0.5 mL H₂O).[11]
-
Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring.[10]
-
Monitoring: Monitor the reaction for the consumption of the starting material by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite or silica gel to remove the catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to yield the 2-aryl-3-nitropyridine product.
Self-Validating System: The success of this protocol relies on the careful exclusion of oxygen, the choice of an appropriate ligand to stabilize the palladium catalyst, and a base strong enough to facilitate transmetalation without degrading the starting materials.
Safety and Handling
While a specific, comprehensive safety data sheet for this compound is not widely published, a robust safety profile can be constructed based on its functional groups and data from closely related compounds like 3-nitropyridine.
-
Hazard Classifications (Inferred):
-
Acute Toxicity, Oral: Likely harmful or toxic if swallowed.
-
Skin Corrosion/Irritation: Likely causes skin irritation.
-
Eye Damage/Irritation: Likely causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure full skin coverage.
-
Respiratory Protection: Handle in a well-ventilated fume hood. If fine powders are being handled outside of a hood, a NIOSH-approved respirator (e.g., N95) is recommended.
-
-
Handling and Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at 0-5 °C.[1]
-
Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
-
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
Conclusion
This compound stands as a powerful and versatile building block for chemical synthesis. Its predictable reactivity at two distinct sites—the carbon-iodine bond for cross-coupling and the nitro-activated ring for nucleophilic substitution—provides chemists with a reliable platform for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the rapid development of novel pharmaceuticals, agrochemicals, and advanced materials.
References
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Chemsrc. 2-Fluoro-6-iodo-3-nitropyridine. [Online] Available at: [Link]
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Organic-Chemistry.org. Suzuki Reaction. [Online] Available at: [Link]
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A Comprehensive Technical Guide to the Synthesis of 2-Iodo-3-nitropyridine via Diazotization of 2-Amino-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the chemical synthesis of 2-iodo-3-nitropyridine, a valuable heterocyclic building block in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings, critical process parameters, and detailed experimental protocols for converting 2-amino-3-nitropyridine into the target iodo-compound through a well-established yet nuanced diazotization-iodination sequence, commonly known as the Sandmeyer reaction.
Mechanistic Framework: The Diazotization-Iodination Pathway
The transformation of a primary aromatic amine, such as 2-amino-3-nitropyridine, into an aryl iodide is a cornerstone of synthetic organic chemistry.[1] This process hinges on the conversion of the highly stable amino group into an exceptionally good leaving group—dinitrogen gas (N₂) a transformation accomplished via a two-stage mechanism.[2]
Stage 1: Diazotization - Formation of the Diazonium Salt
The initial and most critical phase is the diazotization of the primary amine. This reaction is typically performed in a cold, acidic solution. The process begins with the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid.[3][4] The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺).[5]
The lone pair of electrons on the nitrogen of the 2-amino-3-nitropyridine then performs a nucleophilic attack on the nitrosonium ion.[4] A series of proton transfers and the eventual elimination of a water molecule result in the formation of the 3-nitro-2-pyridyldiazonium salt.[5]
Maintaining a low temperature (typically 0–5 °C) is paramount during this stage.[6] The aromatic diazonium salt intermediate is thermally unstable and can decompose prematurely if the temperature rises, leading to unwanted side products and reduced yield.[6]
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An In-depth Technical Guide to 2-Iodo-3-nitropyridine: Properties, Synthesis, and Reactivity
Introduction
2-Iodo-3-nitropyridine is a pivotal heterocyclic building block in the landscape of modern organic synthesis. Its unique electronic and structural features, arising from the synergistic interplay of the pyridine ring, a strongly electron-withdrawing nitro group, and a versatile iodo substituent, render it a highly valuable precursor for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of the physical and chemical properties, a detailed synthetic protocol, and the key reactivity patterns of this compound, with a particular focus on its applications in the fields of medicinal chemistry and drug development for a target audience of researchers, scientists, and professionals in drug development. Nitropyridines, in general, are recognized as crucial precursors for a wide range of bioactive molecules, including those with antitumor, antiviral, and anti-neurodegenerative properties.[1][2][3][4]
Molecular and Physicochemical Properties
This compound is a yellow solid at room temperature.[5] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 209286-96-4 | [6][7][8] |
| Molecular Formula | C₅H₃IN₂O₂ | [5][6] |
| Molecular Weight | 249.99 g/mol | [5][6] |
| Appearance | Yellow solid | [5] |
| Melting Point | Data not available. For comparison, the related compound 2-amino-5-iodo-3-nitropyridine has a melting point of 215-219 °C. | |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and moderately soluble in ethers and chlorinated solvents. Insoluble in water. | [5] |
Crystal Structure
X-ray crystallographic analysis of this compound reveals a monoclinic crystal system.[5] The nitro group is tilted by approximately 34.6° with respect to the pyridine ring. The crystal structure is stabilized by intermolecular C-H···N hydrogen-bonding interactions, which link the molecules into one-dimensional chains.[5]
Caption: Molecular structure of this compound.
Spectroscopic Profile
While specific spectra for this compound are not widely published, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region. The proton at C4 would likely appear as a doublet of doublets, coupled to the protons at C5 and C6. The protons at C5 and C6 would also appear as doublets of doublets. The strong electron-withdrawing effect of the nitro group would shift these protons downfield.
-
¹³C NMR: The carbon NMR spectrum should display five distinct signals for the pyridine ring carbons. The carbon bearing the iodo group (C2) would be significantly shielded due to the heavy atom effect. The carbon attached to the nitro group (C3) would be deshielded.
-
IR Spectroscopy: The infrared spectrum is expected to show strong characteristic absorption bands for the nitro group (asymmetric and symmetric stretching) around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. C-I stretching vibrations typically appear in the fingerprint region, around 500-600 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak (M⁺). Fragmentation would likely involve the loss of the nitro group (NO₂) and the iodine atom.
Synthesis and Handling
The most common laboratory synthesis of this compound proceeds from the readily available 2-amino-3-nitropyridine.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound [5]
-
Reaction Setup: To a solution of 2-amino-3-nitropyridine (1.1 g, 5 mmol) in DMSO (60 ml), add potassium nitrate (KNO₃, 1.01 g, 10 mmol), hydroiodic acid (HI, 6.6 g, 25 mmol, 50% aqueous solution), and copper(I) iodide (CuI, 0.48 g, 2.5 mmol).
-
Reaction Conditions: Heat the reaction mixture to 333 K (60 °C) and stir.
-
Work-up: After the reaction is complete, cool the mixture and neutralize it with an alkaline solution.
-
Extraction: Extract the aqueous mixture several times with diethyl ether.
-
Washing and Drying: Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic solution to obtain the crude product. Purify the crude product by flash chromatography to yield this compound as a yellow solid.
Safety and Handling
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Use a respirator if dust is generated.
-
Handling: Use only in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.
Chemical Reactivity and Applications in Drug Discovery
The reactivity of this compound is dictated by the electronic properties of its substituents. The electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The iodo group is an excellent leaving group in such reactions and also serves as a handle for various cross-coupling reactions.
Caption: Key reaction pathways of this compound.
Nucleophilic Aromatic Substitution (SNA r)
The presence of the nitro group at the 3-position significantly enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack. The iodine at the 2-position is a good leaving group, allowing for the introduction of various nucleophiles at this position.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in this compound is a versatile functional group for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.[13]
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between this compound and a boronic acid or ester, providing access to a wide range of biaryl and related structures.
-
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, leading to the synthesis of substituted alkynylpyridines.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group using various reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). This transformation is crucial as it converts a strongly electron-withdrawing and meta-directing group into a strongly electron-donating and ortho-, para-directing amino group. This opens up new avenues for further functionalization of the pyridine ring and is a key step in the synthesis of many biologically active molecules.
Applications in Bioactive Molecule Synthesis
Nitropyridines are extensively used as precursors in the synthesis of a wide array of bioactive molecules.[1][2][3][4] For instance, 2-chloro-3-nitropyridine is a key intermediate in the synthesis of urease inhibitors for the treatment of gastric diseases.[1] Similarly, 2,6-dichloro-3-nitropyridine has been utilized in the synthesis of potent kinase inhibitors.[1] The versatile reactivity of this compound makes it an equally, if not more, valuable starting material for the construction of novel pharmaceutical candidates. The ability to perform cross-coupling reactions at the 2-position, followed by reduction of the nitro group and subsequent derivatization of the resulting amine, provides a powerful strategy for generating libraries of complex molecules for drug screening.
Conclusion
This compound is a highly functionalized and synthetically versatile building block. Its well-defined reactivity, stemming from the presence of both an iodo and a nitro group on the pyridine scaffold, allows for a wide range of chemical transformations. This makes it an invaluable tool for medicinal chemists and researchers in the development of novel therapeutics and other advanced materials. A thorough understanding of its properties, synthesis, and reactivity is essential for harnessing its full potential in organic synthesis.
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Chemsrc. (2025). 2-Fluoro-6-iodo-3-nitropyridine. Retrieved from [Link]
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Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. [Link]
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Mao, L. H., & Chen, Y. (2009). 2-Iodo-3-nitro-pyridine. PubMed. [Link]
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MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]
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CrystEngComm. (n.d.). Mechanistic investigation of 1,3-dipolar cycloaddition between bifunctional 2-pyridylselenyl reagents and nitriles including reactions with cyanamides. Retrieved from [Link]
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ChemRxiv. (n.d.). Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A Mechanistic Study on Iron-Based Styrene Aziridination: Understanding Epoxidation via Nitrene Hydrolysis. Retrieved from [Link]
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ResearchGate. (2024). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions. Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility of 2-Iodo-3-nitropyridine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Iodo-3-nitropyridine is a key heterocyclic building block in medicinal chemistry and organic synthesis. Its utility in these fields is profoundly influenced by its solubility in various organic solvents, which dictates reaction conditions, purification strategies, and formulation possibilities. This technical guide provides a comprehensive overview of the solubility of this compound. Recognizing the limited availability of public quantitative data, this document offers a detailed experimental protocol for researchers to determine precise solubility values. Furthermore, it synthesizes available qualitative data and provides essential safety and handling information to ensure best practices in the laboratory.
Introduction: The Significance of this compound
This compound is a substituted pyridine derivative of significant interest in the synthesis of complex organic molecules. The pyridine ring is a common motif in pharmaceuticals and agrochemicals, and the presence of both an iodo and a nitro group provides versatile handles for a variety of chemical transformations. The iodo group can participate in cross-coupling reactions, such as Suzuki and Sonogashira couplings, to form carbon-carbon bonds. The nitro group can be reduced to an amino group, which can then be further functionalized, or it can act as a directing group in nucleophilic aromatic substitution reactions.
A thorough understanding of the solubility of this compound is paramount for its effective use. Solubility dictates the choice of solvent for a reaction to ensure homogeneity and optimal reaction rates. It is also a critical factor in downstream processes such as crystallization for purification, and in the formulation of final products in drug development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| CAS Number | 209286-96-4 | [1][2] |
| Molecular Formula | C₅H₃IN₂O₂ | [1] |
| Molecular Weight | 249.99 g/mol | [1][2] |
| Appearance | Yellow solid | [3] |
| Purity | Typically ≥95% | [1] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [1][2] |
Qualitative Solubility of this compound
While quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, some qualitative information can be inferred from synthetic procedures.
-
Methanol: this compound is soluble enough in methanol to allow for the growth of single crystals suitable for X-ray diffraction by slow evaporation.[3] This indicates a moderate to good solubility in this polar protic solvent.
-
Diethyl Ether: This solvent has been used for the extraction of this compound from aqueous solutions, suggesting it is at least partially soluble in diethyl ether.[3]
-
Petroleum Ether and Ethyl Acetate: A mixture of petroleum ether and ethyl acetate has been used for the recrystallization of the related compound 2-amino-5-iodo-3-nitropyridine, implying that the solubility of these types of compounds is likely to be lower in non-polar solvents like petroleum ether and higher in more polar solvents like ethyl acetate.[4]
This qualitative information provides a starting point for solvent selection, but for many applications, particularly in process development and formulation, precise quantitative data is essential.
Experimental Protocol for Quantitative Solubility Determination
The following protocol describes the equilibrium shake-flask method, a reliable technique for determining the thermodynamic solubility of a compound in a given solvent.
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient time to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Chloroform, Toluene, Hexane, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF))
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector or a UV-Vis spectrophotometer
Experimental Workflow
The overall workflow for the quantitative solubility determination is depicted in the following diagram:
Caption: Experimental workflow for the determination of this compound solubility.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach a plateau in concentration.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove all undissolved particles.
-
-
Analysis:
-
Prepare a series of accurate dilutions of the filtered saturated solution using the same solvent.
-
Analyze the diluted solutions using a validated HPLC or UV-Vis spectroscopic method.
-
Construct a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the saturated solution by comparing its analytical response to the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Repeat the experiment at least in triplicate for each solvent to ensure the reproducibility of the results.
-
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices when handling this compound and the associated organic solvents.
This compound
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[1][2]
Organic Solvents
The common organic solvents used for solubility determination each have their own specific hazards. A summary of key hazards for a selection of solvents is provided in Table 2. Always consult the specific Safety Data Sheet (SDS) for each solvent before use.
Table 2: Hazards of Common Organic Solvents
| Solvent | Key Hazards |
| Methanol | Flammable, toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).[8][9][10][11] |
| Diethyl Ether | Extremely flammable, may form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness.[12][13][14][15][16] |
| Chloroform | Harmful if swallowed. Causes skin and serious eye irritation. Suspected of causing cancer. May damage the unborn child.[17][18][19][20] |
| Acetone | Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness. |
| Ethyl Acetate | Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness. |
| Dimethyl Sulfoxide (DMSO) | Combustible liquid. May cause eye and skin irritation. Readily absorbed through the skin. |
| N,N-Dimethylformamide (DMF) | Flammable liquid. Harmful in contact with skin or if inhaled. Causes serious eye irritation. May damage the unborn child.[21][22][23][24][25] |
| Acetonitrile | Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. |
| Toluene | Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. Suspected of damaging fertility or the unborn child. |
| Hexane | Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. Suspected of damaging fertility or the unborn child. Causes damage to organs through prolonged or repeated exposure.[26][27][28][29][30] |
Conclusion
This technical guide has provided a detailed overview of the solubility of this compound, a compound of increasing importance in synthetic and medicinal chemistry. While quantitative solubility data in the public domain is scarce, this guide empowers researchers with a robust experimental protocol to generate this critical data in their own laboratories. By combining the available qualitative information with a systematic experimental approach and a strong emphasis on safety, scientists and drug development professionals can confidently and effectively utilize this compound in their research and development endeavors.
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Lead Sciences. This compound. [Link]
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Jeong, E. et al. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2379. [Link]
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Carl Roth. Safety Data Sheet: N,N-Dimethylformamide. [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet: n-Hexane. [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet: Chloroform. [Link]
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Carl Roth. Safety Data Sheet: Diethyl ether. [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet: Diethyl Ether. [Link]
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Carl Roth. Safety Data Sheet: Trichloromethane / Chloroform D1. [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet: Methanol. [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet: N,N-Dimethylformamide. [Link]
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Methanol Institute. Methanol Safe Handling Manual. [Link]
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Spectroscopic Characterization of 2-Iodo-3-nitropyridine: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Iodo-3-nitropyridine, a key intermediate in organic synthesis and drug discovery.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The data and interpretations presented herein are grounded in established spectroscopic principles and comparative analysis with structurally related compounds.
Introduction to this compound
This compound, with the molecular formula C₅H₃IN₂O₂, is a substituted pyridine ring bearing an iodo group at the 2-position and a nitro group at the 3-position.[2] The presence of these two functional groups, an electron-withdrawing nitro group and a halogen, on the pyridine core makes it a versatile building block in medicinal chemistry and materials science. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.
This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound. While experimental spectra for this specific compound are not widely published, the following analyses are based on established substituent effects on the pyridine ring and data from analogous compounds.
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the anisotropic effect of the iodine atom.
Predicted ¹H NMR Data (in CDCl₃):
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 8.30 - 8.50 | dd | J = 8.0, 4.5 |
| H-5 | 7.40 - 7.60 | dd | J = 8.0, 1.5 |
| H-6 | 8.70 - 8.90 | dd | J = 4.5, 1.5 |
The predicted downfield shift of H-6 is attributed to the deshielding effect of the adjacent nitrogen atom and the nitro group. H-4 is also expected to be downfield due to the influence of the nitro group. H-5 is likely to be the most upfield of the three protons.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.
Molecular Structure of this compound
Caption: Molecular structure of this compound with proton numbering.
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound is expected to display five signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts are significantly influenced by the electronegativity of the substituents and their positions on the ring.
Predicted ¹³C NMR Data (in CDCl₃):
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 95 - 105 |
| C-3 | 150 - 155 |
| C-4 | 135 - 140 |
| C-5 | 125 - 130 |
| C-6 | 155 - 160 |
The C-2 carbon, bonded to iodine, is expected to be significantly shielded. The C-3 carbon, attached to the nitro group, will be deshielded and appear downfield. The chemical shifts of C-4, C-5, and C-6 are influenced by the combined electronic effects of the substituents and the ring nitrogen.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of a deuterated solvent.
-
Instrumentation: Use a 100 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans and a suitable relaxation delay are necessary due to the low natural abundance of ¹³C and longer relaxation times.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Predicted Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by strong absorptions corresponding to the nitro group, as well as vibrations from the aromatic ring and the carbon-iodine bond.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 1520 - 1560 | Asymmetric NO₂ stretch | Strong |
| 1340 - 1380 | Symmetric NO₂ stretch | Strong |
| 1550 - 1620 | C=C and C=N stretching | Medium |
| 1000 - 1200 | C-H in-plane bending | Medium |
| 700 - 900 | C-H out-of-plane bending | Strong |
| 500 - 600 | C-I stretching | Medium |
The two strong bands for the nitro group are the most characteristic features of the IR spectrum.[3] The exact positions of the aromatic C-H bending vibrations can provide further structural confirmation.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For a solid sample, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be collected and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Predicted Mass Spectrometry (MS)
The mass spectrum of this compound under electron ionization (EI) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns resulting from the loss of the nitro and iodo substituents.
Predicted Mass Spectrometry Data (EI):
| m/z | Proposed Fragment |
| 250 | [M]⁺ (Molecular Ion) |
| 204 | [M - NO₂]⁺ |
| 123 | [M - I]⁺ |
| 77 | [C₅H₃N]⁺ |
The fragmentation is likely to be initiated by the loss of the nitro group (NO₂) or the iodine atom. Subsequent fragmentation of the pyridine ring can also be observed.
Experimental Protocol for Mass Spectrometry (EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography.
-
Ionization: Use a standard electron ionization source (typically 70 eV).
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) using a quadrupole or time-of-flight mass analyzer.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Predicted Fragmentation Pathway of this compound
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
The predicted spectroscopic data presented in this guide provides a foundational understanding of the key spectral features of this compound. The anticipated NMR chemical shifts, characteristic IR absorption bands, and expected mass spectrometric fragmentation patterns serve as a valuable reference for the identification and characterization of this important synthetic intermediate. Experimental verification of this data will further solidify our understanding of the structure-property relationships of this versatile molecule.
References
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Zhang, J., et al. (2010). Crystal structure of this compound. Acta Crystallographica Section E: Structure Reports Online, 66(1), o133. [Link]
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Bakke, J. M., et al. (2001). Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]
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Bakke, J. M., et al. (2001). Nitropyridines: Synthesis and reactions. ResearchGate. [Link]
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Tranfić Bakić, M., et al. (2011). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1000(1-3), 124-132. [Link]
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NIST. (n.d.). 2-Iodo-3-pyridinol. NIST Chemistry WebBook. [Link]
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Supporting Information. (n.d.). [No Title Available]. [Link]
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Illinois State University. (n.d.). Infrared Spectroscopy. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]
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NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (NP0075545). [Link]
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SpectraBase. (n.d.). 2-Iodo-3-methylpyridine. [Link]
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Leite, C. G., et al. (2019). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. Molecules, 24(18), 3266. [Link]
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Bakke, J. M. (2000). Synthesis and Functionalization of 3-Nitropyridines. [No Publication Information Available]. [Link]
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Jenisov, A.Y., et al. (1985). Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines. Journal of Organic Chemistry of the USSR (English Translation), 21(3), 520-526. [Link]
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Compound Interest. (2015). A guide to 13C NMR chemical shift values. [Link]
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NIST. (n.d.). 2-Iodo-3-pyridinol. NIST Chemistry WebBook. [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]
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SpectraBase. (n.d.). 2-Iodopyridine. [Link]
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Olah, G. A., et al. (1973). Aromatic Substitution. XXIII.1 Nitration and Nitrosation of Pyridine with Nitronium and Nitrosonium Tetrafluoroborate. Isolation of N-Nitro - and N-Nitrosopyridinium Tetrafluoroborates. The Journal of Organic Chemistry, 38(19), 3207–3208. [Link]
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Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. [Link]
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crystal structure of 2-Iodo-3-nitropyridine
An In-depth Technical Guide to the Crystal Structure of 2-Iodo-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal heterocyclic building block in organic synthesis, particularly valued in the development of novel pharmaceuticals and functional materials.[1][2][3] Its utility is intrinsically linked to its three-dimensional structure and the non-covalent interactions it can form. This guide provides a comprehensive analysis of the single-crystal X-ray structure of this compound, detailing the experimental methodology for its determination, analyzing its distinct molecular geometry, and elucidating the supramolecular architecture governed by intermolecular hydrogen bonding. The synthesis, crystallization, and detailed crystallographic data are presented to offer a complete portrait of this compound in the solid state, providing a foundational understanding for its application in crystal engineering and medicinal chemistry.
Introduction and Significance
Nitropyridines are a critical class of N-heterocycles that serve as versatile precursors for a wide range of bioactive molecules, including antitumor, antiviral, and anti-neurodegenerative agents.[2][3] The introduction of a nitro group into the pyridine ring significantly modulates its electronic properties, facilitating various chemical transformations.[3] this compound (C₅H₃IN₂O₂) is a key intermediate within this class. The presence of three distinct functional groups—an iodine atom, a nitro group, and the pyridine nitrogen—provides multiple reaction sites for synthetic diversification. Its role as a precursor is noted in the synthesis of complex organic molecules.[1] Understanding its solid-state structure is paramount, as the arrangement of molecules in a crystal lattice dictates physical properties such as solubility and stability, and provides insights into the intermolecular forces that can be exploited in the design of co-crystals and pharmaceutical salts.
Synthesis and Crystal Growth
The preparation of this compound involves a diazotization-iodination reaction starting from 2-amino-3-nitropyridine. The subsequent growth of single crystals suitable for X-ray diffraction is a critical step that relies on achieving slow supersaturation of a purified sample.
Experimental Protocol: Synthesis and Crystallization
This protocol is based on the method described by Mao and Chen (2009).[1]
A. Synthesis of this compound:
-
Reaction Setup : In a suitable reaction vessel, combine 2-amino-3-nitropyridine (1.1 g, 5 mmol), potassium nitrate (KNO₃, 1.01 g, 10 mmol), copper(I) iodide (CuI, 0.48 g, 2.5 mmol), and dimethyl sulfoxide (DMSO, 60 ml).
-
Reaction Execution : Add hydroiodic acid (HI, 6.6 g, 25 mmol, 50% aqueous solution) to the mixture. Heat the reaction to 333 K (60 °C) and maintain with stirring.
-
Work-up : After the reaction is complete, cool the mixture and neutralize it with an alkaline solution (e.g., saturated sodium bicarbonate).
-
Extraction : Transfer the mixture to a separatory funnel and extract the product several times with diethyl ether.
-
Purification (Liquid Phase) : Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to yield the crude product.
-
Purification (Chromatography) : Purify the crude solid by flash chromatography to obtain this compound as a yellow solid (yield: ~70%).[1]
B. Single Crystal Growth:
-
Solution Preparation : Dissolve the purified this compound solid in a minimal amount of methanol at room temperature.
-
Crystallization : Allow the methanol solution to evaporate slowly in a loosely covered vial over approximately one week.
-
Harvesting : Yellow, prism-shaped crystals suitable for X-ray diffraction analysis will form as the solvent evaporates.[1]
Structural Determination: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4][5][6] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.
Workflow for Crystallographic Analysis
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Methodology Deep Dive
-
Crystal Mounting : A suitable crystal (ideally 0.1-0.5 mm) is selected under a microscope and mounted on a goniometer head.[7]
-
Data Collection : The mounted crystal is placed in a diffractometer, cooled (often to 100 K to reduce thermal motion, though the reference structure was determined at 298 K), and exposed to an X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[1][7] A detector, such as a CCD area detector, records the intensities and positions of the diffracted X-ray reflections as the crystal is rotated.[1][8]
-
Data Processing : The raw diffraction data is processed to integrate the reflection intensities and apply corrections for experimental factors like absorption.[1]
-
Structure Solution and Refinement : The processed data is used to solve the phase problem and generate an initial electron density map, revealing the atomic positions.[1][8] This initial model is then refined using least-squares methods to achieve the best possible fit between the observed diffraction pattern and the one calculated from the model.[1] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]
Crystal Structure Analysis of this compound
The crystallographic data provides a definitive description of the molecule's structure and its arrangement in the solid state.[1]
Crystallographic Data Summary
The following table summarizes the key crystallographic parameters for this compound as determined by Mao and Chen (2009).[1]
| Parameter | Value |
| Chemical Formula | C₅H₃IN₂O₂ |
| Molecular Weight (Mr) | 249.99 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.0169 (15) |
| b (Å) | 12.313 (2) |
| c (Å) | 8.0999 (15) |
| β (°) | 119.66 (2) |
| Volume (ų) | 694.8 (3) |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 298 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Final R-factor [I > 2σ(I)] | R1 = 0.030 |
Molecular Geometry
The molecule consists of a pyridine ring substituted with an iodine atom at position 2 and a nitro group at position 3.
Caption: Molecular structure of this compound.
Key structural features include:
-
Ring Planarity : The pyridine ring is largely planar, though the substituent atoms exhibit slight deviations. The iodine atom (I1) is displaced by 0.0719 (3) Å on one side of the ring, while the pyridine nitrogen (N1) is displaced by 0.015 (4) Å on the opposite side.[1]
-
Nitro Group Orientation : The nitro group is significantly twisted out of the plane of the pyridine ring. The dihedral angle between the plane of the nitro group and the plane of the ring is 34.6 (3)°.[1] This twisting is common in ortho-substituted aromatic systems and is due to steric hindrance between the bulky iodine atom and the nitro group.
-
Bond Lengths and Angles : All intramolecular bond lengths and angles are within the expected ranges and compare well with similar reported structures.[1]
Supramolecular Assembly and Intermolecular Interactions
The packing of molecules in the crystal is primarily dictated by hydrogen bonding.
-
Hydrogen Bonding : The crystal structure features intermolecular C—H···N hydrogen bonds.[1][9] Specifically, a hydrogen atom on the pyridine ring (C2—H2A) acts as a hydrogen bond donor to the pyridine nitrogen atom (N2) of an adjacent molecule. This interaction links the molecules into one-dimensional chains that propagate along the b-axis of the unit cell.[1]
Caption: Hydrogen bonding between adjacent this compound molecules.
-
Potential Halogen Bonding : While not the dominant interaction in this crystal structure, the presence of an iodine atom suggests the potential for halogen bonding.[10][11][12] Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a nucleophilic site.[13][14] In this structure, the iodine atom could potentially act as a halogen bond donor to the nitro group oxygens or the pyridine nitrogen of another molecule. However, the observed crystal packing is stabilized by the stronger C—H···N hydrogen bonds, which likely precludes the formation of significant halogen bonds. The analysis of this potential interaction is crucial in the broader context of crystal engineering and drug design where halogen bonds are increasingly utilized.[10]
Conclusion
The has been unequivocally determined by single-crystal X-ray diffraction. The molecule adopts a monoclinic crystal system (space group P2₁/c) with notable intramolecular steric strain, evidenced by the significant out-of-plane twist of the nitro group. The supramolecular architecture is defined by a network of C—H···N hydrogen bonds, which assemble the molecules into one-dimensional chains. This detailed structural knowledge provides a critical foundation for medicinal chemists and materials scientists, offering insights into the molecule's physical properties and guiding the rational design of new compounds and crystalline materials based on this versatile synthetic intermediate.
References
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Mao, L. H., & Chen, Y. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1428. [Link]
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Mao, L. H., & Chen, Y. (2009). 2-Iodo-3-nitro-pyridine. PubMed, 21583269. [Link]
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Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
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Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
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Abo-zeid, Y. M., & Wetmore, S. D. (2020). A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity. International Journal of Molecular Sciences, 21(23), 9239. [Link]
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University of Virginia, Department of Chemistry. (n.d.). X-ray Diffraction. Retrieved from [Link]
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Wang, X., et al. (2018). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. CrystEngComm, 20(3), 289-301. [Link]
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Kakes, M., et al. (2023). Halogen Bonds of Halogen(I) Ions—Where Are We and Where to Go?. Journal of the American Chemical Society, 145(44), 23991-24003. [Link]
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MDPI. (2021). On the Importance of Halogen Bonding Interactions in Two X-ray Structures Containing All Four (F, Cl, Br, I) Halogen Atoms. Molecules, 26(22), 7015. [Link]
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MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(13), 5123. [Link]
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The Significance of 2-Amino-3-nitropyridine in Modern Chemical Synthesis. (n.d.). Retrieved from [Link]
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The Strategic Sourcing and Application of 2-Iodo-3-nitropyridine in Contemporary Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Power of a Halogenated Nitropyridine
In the landscape of pharmaceutical development, the strategic importance of functionalized heterocyclic building blocks cannot be overstated. Among these, 2-Iodo-3-nitropyridine has emerged as a versatile and highly reactive intermediate. Its unique electronic properties, stemming from the interplay between the electron-withdrawing nitro group and the displaceable iodo substituent on the pyridine core, render it a valuable synthon for the construction of complex molecular architectures. This guide provides an in-depth analysis of the commercial availability, quality control, and practical applications of this compound, offering a technical resource for scientists engaged in the synthesis of novel therapeutic agents. The strategic positioning of the iodo and nitro groups makes this molecule a prime candidate for a variety of chemical transformations, most notably in the realm of transition-metal-catalyzed cross-coupling reactions, which are foundational in modern medicinal chemistry.[1][2]
I. Commercial Availability and Supplier Landscape
Procuring high-quality starting materials is the bedrock of reproducible and successful research. This compound (CAS No. 209286-96-4) is commercially available from a range of specialized chemical suppliers. These vendors typically cater to the research and development sector, offering the compound in quantities from milligrams to several grams. For larger-scale needs, inquiries into bulk or custom synthesis are generally accommodated.
When selecting a supplier, researchers should prioritize not only price but also documented purity, availability of analytical data (Certificate of Analysis), and lead times. The table below provides a comparative overview of prominent suppliers.
Table 1: Comparative Supplier Information for this compound (CAS: 209286-96-4)
| Supplier | Brand/Partner | Typical Purity | Available Quantities | Storage Conditions |
| Sigma-Aldrich | Fluorochem | ≥98% | 500mg, 1g, 5g | Ambient |
| Sigma-Aldrich | ChemScene LLC | ≥98% | 100mg, 500mg, 1g | 4°C, Protect from light |
| BLD Pharm | BLD Pharm | ≥95% | 100mg, 250mg, 1g, 5g, 25g | 2-8°C, Inert atmosphere |
| Lead Sciences | BLDpharm | ≥95% | 100mg, 250mg, 1g | 2-8°C, Inert atmosphere |
| Chemcia Scientific | (via Sigma-Aldrich) | ≥97% | Inquire | 0-5°C |
Note: Availability and pricing are subject to change. It is recommended to consult the respective supplier's website for the most current information.
II. Quality Control and Analytical Specifications: Ensuring Experimental Integrity
A self-validating protocol begins with well-characterized reagents. For this compound, a comprehensive Certificate of Analysis (CoA) is an indispensable document that should be requested from the supplier.
Key Analytical Parameters to Verify:
-
Identity Confirmation: The primary methods for confirming the structure are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
-
¹H NMR: Expect characteristic signals for the three aromatic protons on the pyridine ring. The chemical shifts will be influenced by the deshielding effect of the nitro group and the iodo substituent.
-
¹³C NMR: The spectrum should show five distinct signals for the pyridine ring carbons.
-
MS: The mass spectrum should exhibit a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of 249.99 g/mol .
-
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard technique for determining the purity of the compound. Suppliers typically offer purities in the range of 95-98%. For applications in sensitive catalytic systems, higher purity material is advisable to avoid catalyst poisoning.
-
Physical Properties: The CoA should also include information on the compound's appearance (typically a yellow to light brown solid) and melting point.
III. Synthesis and Potential Impurities
Understanding the synthetic route to this compound provides valuable insight into potential impurities that may be present. A common and effective method for its preparation is through a Sandmeyer-type reaction starting from the readily available 2-amino-3-nitropyridine.[3]
Caption: Synthetic pathway to this compound via diazotization.
A variation of this procedure involves the use of potassium nitrate and hydroiodic acid.[3]
Potential Impurities to Consider:
-
Residual Starting Material: Incomplete diazotization or displacement can lead to the presence of 2-amino-3-nitropyridine in the final product.
-
De-iodinated Byproduct: The presence of reducing agents or certain reaction conditions could lead to the formation of 3-nitropyridine.
-
Phenolic Byproducts: Premature decomposition of the diazonium salt in the presence of water can generate 2-hydroxy-3-nitropyridine.
The presence of these impurities can interfere with subsequent reactions, particularly in palladium-catalyzed couplings where they might compete for the catalyst's active site. Therefore, chromatographic purification is a critical step in the manufacturing process to ensure high purity.
IV. Applications in Drug Discovery and Development
The utility of this compound in drug discovery primarily lies in its role as a versatile building block for constructing more complex molecules, especially those containing a substituted pyridine ring, a common scaffold in many kinase inhibitors.[2][4] The C-I bond is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions.
Caption: Key cross-coupling reactions utilizing this compound.
1. Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between this compound and various boronic acids or esters is a powerful method for creating C(sp²)-C(sp²) bonds.[5][6][7] This allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position of the pyridine ring, a common strategy in the synthesis of kinase inhibitors that target the ATP-binding site.
2. Buchwald-Hartwig Amination: The formation of C-N bonds is another cornerstone of medicinal chemistry. The Buchwald-Hartwig amination enables the coupling of this compound with a diverse array of primary and secondary amines.[8][9][10] This reaction is instrumental in synthesizing 2-aminopyridine derivatives, which are prevalent motifs in many biologically active compounds. The resulting 3-nitro-2-aminopyridine can then be further functionalized, for example, by reduction of the nitro group to an amine, opening up avenues for the construction of fused heterocyclic systems.
V. Experimental Protocols
The following protocols are provided as illustrative examples and should be adapted and optimized based on the specific substrate and laboratory conditions.
Protocol 1: Synthesis of this compound from 2-Amino-3-nitropyridine[3]
This protocol is adapted from the literature and provides a reliable method for the laboratory-scale synthesis of the title compound.
Materials:
-
2-Amino-3-nitropyridine
-
Potassium nitrate (KNO₃)
-
Hydroiodic acid (HI), 57% aqueous solution
-
Copper(I) iodide (CuI)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated sodium bicarbonate solution
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-amino-3-nitropyridine (1.0 eq), potassium nitrate (2.0 eq), and copper(I) iodide (0.5 eq) in DMSO.
-
Addition of HI: Carefully add hydroiodic acid (5.0 eq) to the stirred mixture.
-
Heating: Heat the reaction mixture to 60 °C (333 K) and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts, wash with water, and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a yellow solid.
Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Phenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous, degassed 1,4-dioxane
-
Deionized water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and potassium phosphate (2.0 eq).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen (repeat three times).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and a small amount of water (e.g., 10:1 dioxane:water) via syringe.
-
Heating: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to isolate the desired 2-phenyl-3-nitropyridine.
VI. Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: Based on supplier safety data, this compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[11][12]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from light and incompatible materials. Some suppliers recommend storage at 2-8°C.[13][14]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
VII. Conclusion
This compound is a strategically important building block for modern drug discovery, offering a reliable entry point for the synthesis of complex substituted pyridines. Its commercial availability from a range of suppliers, coupled with its well-defined reactivity in key synthetic transformations like the Suzuki-Miyaura and Buchwald-Hartwig reactions, makes it an invaluable tool for medicinal chemists. By understanding the nuances of its procurement, quality assessment, and application, researchers can effectively leverage this versatile intermediate to accelerate the development of novel therapeutic agents.
References
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Mao, H. & Chen, J. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1428. [Link]
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Lead Sciences. This compound. [Link]
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MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
-
Kelly, S. E., et al. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 131(38), 13662-13663. [Link]
-
Royal Society of Chemistry. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
-
IJSSST. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]
-
Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters, 9(19), 3707-3710. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Google Patents. Preparation method of 2-amino-3-nitro pyridine.
- Google Patents. Production of 2-amino-3-nitropyridine.
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
Patsnap. Preparation method of 2-amino-3-nitro pyridine. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 2-Amino-3-Nitropyridine: An Overview of its Properties, Uses, and Production. [Link]
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An In-depth Technical Guide to the Aromatic Substitution Reactions of 3-Nitropyridine
This guide provides a comprehensive analysis of the reactivity of 3-nitropyridine, with a specific focus on electrophilic aromatic substitution (EAS). Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying electronic principles governing the molecule's behavior. We will explore the profound challenges associated with direct electrophilic attack and pivot to the synthetically viable pathways, including the molecule's synthesis and its more characteristic nucleophilic substitution reactions.
The Electronic Landscape of 3-Nitropyridine: A Tale of Two Deactivators
Understanding the reactivity of 3-nitropyridine begins with a thorough analysis of its electronic structure. The molecule is subject to the potent, synergistic electron-withdrawing effects of two distinct features: the pyridine nitrogen and the C-3 nitro group.
-
The Pyridine Nitrogen: The nitrogen atom is more electronegative than carbon and exerts a strong inductive electron-withdrawing effect (-I) across the sigma framework of the ring. This effect reduces the overall electron density of the aromatic system, making it inherently less nucleophilic and thus less reactive towards electrophiles than benzene.[1][2] Furthermore, under the strongly acidic conditions typical for many EAS reactions (e.g., nitration, sulfonation), the lone pair on the nitrogen is protonated. This converts the ring into a pyridinium cation, which is exceptionally deactivated towards attack by any positively charged electrophile.[3][4]
-
The Nitro Group: The nitro group is one of the most powerful electron-withdrawing groups used in organic synthesis. It deactivates the aromatic ring through both a strong inductive effect (-I) and a powerful resonance effect (-M).[5][6] The resonance delocalization pulls electron density out of the ring, particularly from the positions ortho and para to the nitro group (C-2, C-4, and C-6).[5][7]
The combination of these two features renders the 3-nitropyridine ring extremely electron-deficient and one of the most deactivated aromatic systems encountered in heterocyclic chemistry.
Caption: Combined deactivating effects in 3-nitropyridine.
Regioselectivity of Electrophilic Attack: A Theoretical Perspective
While direct electrophilic aromatic substitution on 3-nitropyridine is synthetically challenging, a theoretical examination of the regioselectivity provides valuable insight. The stability of the intermediate carbocation (the sigma complex or arenium ion) determines the preferred position of attack.
-
Attack at C-2, C-4, or C-6: Attack at any of these positions results in a resonance structure where the positive charge is placed on the carbon atom adjacent to the electronegative pyridine nitrogen. This is a highly unstable arrangement. For attack at C-2 and C-6, this destabilization is particularly severe.
-
Attack at C-5: Electrophilic attack at the C-5 position is the "least disfavored" pathway. In this case, the positive charge in the resulting sigma complex is delocalized across C-2, C-4, and C-6. Crucially, none of the resonance contributors place the positive charge directly on the nitrogen atom or the carbon bearing the nitro group.[1][8]
Therefore, if an EAS reaction could be forced to occur, the C-5 position would be the predicted site of substitution. However, the energy barrier to form any of these intermediates is prohibitively high under normal laboratory conditions.
Caption: Stability of sigma complexes in EAS on 3-nitropyridine.
The Futility of Direct Substitution: A Survey of Classical EAS Reactions
Given the extreme deactivation of the ring, classical EAS reactions are generally not viable synthetic routes for functionalizing 3-nitropyridine.
-
Nitration: Attempting to add a second nitro group would require conditions even harsher than those used for the nitration of nitrobenzene. Such conditions (e.g., fuming H₂SO₄/HNO₃ at high temperatures) would likely lead to oxidation and decomposition of the pyridine ring rather than the desired substitution.[9]
-
Halogenation: Direct halogenation of pyridine itself is difficult, often requiring high temperatures and proceeding via radical mechanisms.[10] The presence of the deactivating nitro group makes an electrophilic pathway on 3-nitropyridine even less feasible. Modern methods for 3-halogenation of pyridines often rely on complex multi-step sequences involving ring-opening and closing, not direct EAS.[11][12][13][14]
-
Sulfonation: While sulfonation of nitroaromatics can be achieved with sulfur trioxide (SO₃), the reaction is complex and can lead to byproducts.[15] For 3-nitropyridine, the harsh conditions required would likely be destructive.[2][9]
-
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are incompatible with pyridine rings. The Lewis acid catalyst (e.g., AlCl₃) complexes strongly with the nitrogen lone pair, adding a formal positive charge to the ring and preventing any electrophilic attack.[2]
Practical Synthesis and Functionalization Strategies
Since direct EAS on 3-nitropyridine is not a productive strategy, this guide will now focus on the field-proven methods for synthesizing and functionalizing this important heterocyclic core.
Synthesis of 3-Nitropyridine: A Non-EAS Pathway
The direct nitration of pyridine with standard reagents like nitric and sulfuric acid gives abysmal yields of 3-nitropyridine.[3][4] The most effective modern synthesis circumvents a direct EAS mechanism. The "Bakke procedure" involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium intermediate. Subsequent treatment with sodium bisulfite (NaHSO₃) induces a complex rearrangement. This process is believed to proceed via a[16][17] sigmatropic shift of the nitro group from the nitrogen to the C-3 position, ultimately yielding 3-nitropyridine.[3][16][17][18][19]
Caption: Synthesis of 3-nitropyridine via a non-EAS rearrangement.
The True Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of 3-nitropyridine makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) . The nitro group, along with the ring nitrogen, powerfully activates the C-2 and C-4 positions (ortho and para to the nitro group) towards attack by nucleophiles. This is the most synthetically useful reactivity of the 3-nitropyridine core.
A particularly powerful variant is the Vicarious Nucleophilic Substitution (VNS) , which allows for the formal substitution of a hydrogen atom.[18][20][21] This reaction introduces carbon, nitrogen, or oxygen nucleophiles ortho and para to the nitro group.
Mechanism of VNS:
-
Addition: A carbanion stabilized by a leaving group (LG) attacks the electron-deficient ring (e.g., at C-4) to form an anionic σ-adduct (a Meisenheimer-type complex).
-
Elimination: A base removes a proton from the adjacent carbon (C-3), and subsequent β-elimination of the leaving group (H-LG) restores aromaticity.
Caption: Generalized workflow for Vicarious Nucleophilic Substitution.
Experimental Protocol: VNS Alkylation of 3-Nitropyridine
This protocol is adapted from methodologies reported for the alkylation of electrophilic nitropyridines.[20]
Objective: To synthesize 4-methyl-3-nitropyridine via VNS reaction with methyl phenyl sulfone.
Materials:
-
3-Nitropyridine (1.0 mmol)
-
Methyl phenyl sulfone (1.2 mmol)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (2.5 mmol, as a solution in THF or solid)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (Schlenk flask, syringes, etc.)
Procedure:
-
Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Argon).
-
Reagents: To the flask, add 3-nitropyridine (1.0 mmol) and methyl phenyl sulfone (1.2 mmol).
-
Solvent: Add anhydrous DMF (5 mL) via syringe and stir to dissolve the solids.
-
Cooling: Cool the reaction mixture to -40 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
Base Addition: Slowly add the KHMDS solution (2.5 mmol) dropwise over 10 minutes, ensuring the internal temperature does not rise significantly. The solution will typically develop a deep color, indicative of σ-adduct formation.
-
Reaction: Stir the reaction mixture at -40 °C for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.
-
Quenching: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL) at -40 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-methyl-3-nitropyridine.
| Reactant/Product | Role | Key Parameters | Typical Yields |
| 3-Nitropyridine | Electrophile | Highly electron-deficient substrate | N/A |
| Methyl Phenyl Sulfone | Nucleophile Precursor | Forms sulfonyl-stabilized carbanion | N/A |
| KHMDS | Strong Base | Deprotonates sulfone, induces elimination | N/A |
| 4-Alkyl-3-nitropyridines | Product | C-H functionalization product | 60-80%[20] |
Conclusion and Strategic Outlook
This guide establishes that 3-nitropyridine is a profoundly unreactive substrate for electrophilic aromatic substitution due to the potent and combined deactivating effects of the ring nitrogen and the nitro group. For the practicing chemist, attempts to functionalize this core via EAS are ill-advised and unlikely to succeed.
The true synthetic utility of 3-nitropyridine lies in its role as a powerful electrophile . The molecule readily undergoes nucleophilic aromatic substitution (SNAr and VNS), providing efficient access to a wide range of 2- and 4-substituted 3-nitropyridines. Therefore, a successful research and development strategy involving this scaffold should focus on:
-
Efficient synthesis of the 3-nitropyridine core using modern, non-EAS methods.
-
Exploitation of its inherent electrophilicity to introduce desired functionality via nucleophilic substitution pathways.
By understanding the fundamental electronic properties of 3-nitropyridine, scientists can avoid unproductive synthetic routes and instead leverage its correct reactivity profile to accelerate the discovery and development of novel chemical entities.
References
-
Bakke, J. M., Ranes, E., Riha, J., & Svensen, H. (1999). The Synthesis of β-nitropyridine compounds. Acta Chemica Scandinavica, 53, 141. (Source derived from search result[16])
-
ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Retrieved from ResearchGate. [Link]
-
Bakke, J. M. (2005). Nitropyridines, Their Synthesis and Reactions. ChemInform, 36(35). [Link]
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Grzybowski, M., Sławiński, J., & Beier, P. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(2), 530–535. [Link]
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ResearchGate. (n.d.). Unveiling the Electrophilic Aromatic Substitution Reactions of Pyridine Derivatives with Nitronium Ion through Molecular Electron Density Theory. Retrieved from ResearchGate. [Link]
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American Chemical Society. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. ACS Publications. [Link]
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Semantic Scholar. (n.d.). Preparation of nitropyridines by nitration of pyridines with nitric acid. [Link]
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Katritzky, A. R., et al. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 3, 538-541. [Link]
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Katritzky, A. R., et al. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry. [Link]
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Quora. (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?[Link]
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YouTube. (2017). Directing Effect of the Nitro Group in EAS. [Link]
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Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]
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MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]
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Science. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. [Link]
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Chemistry LibreTexts. (2020). Substituent Effects on the EAS Reaction. [Link]
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Química Organica.org. (n.d.). Electrophilic substitution on pyridine. [Link]
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Pearson+. (2024). EAS Reactions of Pyridine. [Link]
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ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. [Link]
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Pearson+. (2023). The nitro group directs electrophilic aromatic substitution to the...[Link]
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Quora. (2018). Why is the nitro group a meta director in aromatic electrophilic reactions?[Link]
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NIH National Library of Medicine. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. [Link]
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IUPAC. (2003). Nitropyridines: Synthesis and reactions. [Link]
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Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. [Link]
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Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
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Royal Society of Chemistry. (2023). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. [Link]
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Quora. (2013). Organic Chemistry: Why is the nitration and sulphonation of pyridine not possible?[Link]
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ResearchGate. (n.d.). Electrophilic substitution in benzo[b]furo[2,3-c]pyridines: nitration, acylation. [Link]
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ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. [Link]
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NIH National Library of Medicine. (n.d.). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. [Link]
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Methodological & Application
Introduction: The Strategic Importance of 2-Aryl-3-nitropyridines
An In-Depth Guide to the Suzuki-Miyaura Coupling of 2-Iodo-3-nitropyridine: Protocols, Mechanisms, and Field-Proven Insights
The Suzuki-Miyaura cross-coupling reaction stands as a titan in modern synthetic chemistry, offering an unparalleled ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] Its application is particularly pivotal in the construction of biaryl and heterobiaryl scaffolds, which are privileged structures in medicinal chemistry and materials science.[3] Within this context, this compound emerges as a highly valuable building block. The pyridine ring is a frequent motif in FDA-approved drugs, and the nitro group serves a dual purpose: it electronically activates the pyridine ring and acts as a versatile synthetic handle, often serving as a precursor to an amino group.[4][5]
This guide provides a comprehensive overview of the Suzuki-Miyaura coupling protocol for this compound, moving beyond a simple recitation of steps to explain the underlying principles that govern success. We will delve into the catalytic cycle, explore the critical roles of each reagent, provide detailed experimental protocols, and offer insights into troubleshooting common challenges.
The Catalytic Cycle: A Mechanistic Blueprint
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium-catalyzed cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] Understanding this cycle is paramount for rational optimization and troubleshooting.
-
Oxidative Addition: The cycle begins with a low-valent Palladium(0) complex, which inserts into the carbon-iodine bond of this compound. This is often the rate-determining step. The electron-withdrawing nitro group facilitates this process by making the C2 carbon of the pyridine ring more electrophilic. The result is a Pd(II) intermediate.
-
Transmetalation: In this step, the organic moiety from the boronic acid (or ester) is transferred to the palladium center. This process is critically mediated by a base, which activates the boronic acid to form a more nucleophilic boronate species, thereby facilitating the ligand exchange on the palladium complex.[8]
-
Reductive Elimination: The final step involves the coupling of the two organic fragments (the nitropyridyl and the aryl/heteroaryl group) from the Pd(II) complex. This forms the desired C-C bond and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9]
Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.
Optimizing the Reaction: A Guide to Component Selection
The success of coupling this compound is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The electron-deficient nature of the pyridine ring and potential for catalyst inhibition by the nitrogen lone pair make these choices particularly important.[1][10]
| Component | Recommended Choices | Rationale & Expert Insights |
| Pd Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, [Pd(dppf)Cl₂] | Pd(PPh₃)₄ is a reliable Pd(0) source but can be sensitive to air. Pd₂(dba)₃ and Pd(OAc)₂ are air-stable Pd(0) and Pd(II) precatalysts, respectively, that require a ligand.[7] [Pd(dppf)Cl₂] is a robust precatalyst often effective for heteroaryl couplings.[9] |
| Ligand | PPh₃, XPhos, SPhos, dppf | The ligand stabilizes the palladium center and modulates its reactivity. For challenging heteroaryl couplings, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos , SPhos ) often outperform simple phosphines like PPh₃ by promoting efficient oxidative addition and reductive elimination.[11][12] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | A base is required to activate the boronic acid.[8] K₂CO₃ is a common, effective choice. K₃PO₄ is a stronger, non-nucleophilic base that can be beneficial for less reactive boronic acids. KF can be used for base-sensitive substrates but may lead to slower reactions.[13] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, 2-MeTHF/H₂O | A mixture of an organic solvent and water is typical. Water helps dissolve the inorganic base and facilitates the transmetalation step.[14] Dioxane and Toluene are common choices. DMF can aid solubility for difficult substrates.[12][13] Degassing the solvent is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[12] |
| Boron Reagent | Arylboronic Acids, Arylboronic Pinacol Esters (BPin) | Boronic acids are most common. Pinacol esters offer greater stability and can be advantageous if the corresponding boronic acid is prone to protodeboronation (hydrolysis back to the arene).[15] |
Experimental Protocols
Below are two validated protocols. Protocol A represents a standard, robust starting point, while Protocol B employs a more advanced catalyst system suitable for more challenging or sterically hindered coupling partners.
Protocol A: Standard Conditions with Pd(PPh₃)₄
This protocol is a reliable method for coupling this compound with a range of common arylboronic acids.
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Deionized Water (2 mL)
Procedure:
-
Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Inerting: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of inert gas.
-
Solvent Addition: Add the 1,4-dioxane and water via syringe. The solvent mixture should be degassed beforehand by bubbling with inert gas for 15-20 minutes.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol B: Advanced Conditions with a Buchwald Precatalyst
This protocol is designed for more demanding couplings, such as those involving sterically hindered boronic acids or achieving high turnover numbers.
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid pinacol ester (1.5 mmol, 1.5 equiv)
-
XPhos Pd G3 (a Buchwald precatalyst) (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Anhydrous Toluene (10 mL)
Procedure:
-
Setup: In a glovebox, add this compound, the arylboronic acid pinacol ester, K₃PO₄, and the XPhos Pd G3 precatalyst to a dry vial with a stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the vial and heat the mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once complete, cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.
Troubleshooting Common Issues
Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is essential.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Poor quality boronic acid. | 1. Use a fresh bottle of catalyst or a robust precatalyst.2. Ensure rigorous degassing of all solvents, including water.[12]3. Use a fresh batch of boronic acid or switch to a more stable pinacol ester. |
| Protodeboronation | 1. Boronic acid instability, especially under basic, aqueous conditions.2. Reaction temperature too high or time too long. | 1. Switch to a boronic acid pinacol ester (BPin).2. Use anhydrous conditions with a base like KF.3. Lower the reaction temperature and monitor closely to stop once the starting material is consumed.[15] |
| Dehalogenation | 1. The iodo-group is reductively cleaved.2. Certain ligand/base combinations can promote this side reaction. | 1. Lower the catalyst loading.2. Switch to a different ligand system or a milder base. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.2. Catalyst system promotes self-coupling. | 1. Improve degassing technique.2. Use bulkier ligands which can disfavor homocoupling.[12] |
Safety Precautions
-
Reagents: Palladium catalysts are heavy metals and should be handled with care. Organic solvents like dioxane and toluene are flammable and toxic. Bases like K₂CO₃ and K₃PO₄ are irritants.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and reliable transformation for accessing valuable 2-aryl-3-nitropyridine derivatives. Success in this reaction is not merely about following a recipe but about understanding the function of each component. By carefully selecting the catalyst, ligand, base, and solvent, and by employing rigorous anaerobic techniques, researchers can consistently achieve high yields of the desired products, paving the way for innovations in drug discovery and materials science.
References
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Application Notes and Protocols for the Sonogashira Coupling of 2-Iodo-3-nitropyridine
Introduction: Synthesizing a Privileged Scaffold
The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation, catalyzed by palladium and copper complexes, proceeds under remarkably mild conditions, tolerating a wide array of functional groups.[2] Its application in pharmaceutical and materials science is extensive, facilitating the construction of complex molecular architectures.[3]
This guide provides a detailed technical overview and actionable protocols for the Sonogashira coupling of 2-iodo-3-nitropyridine. This particular substrate is of significant interest to researchers in drug discovery and medicinal chemistry. The resulting 2-alkynyl-3-nitropyridine scaffold is a versatile intermediate, primed for further functionalization, and is a key structural motif in various biologically active compounds. The presence of the electron-withdrawing nitro group and the nitrogen heteroatom presents unique electronic considerations that influence reaction dynamics, which this document will address in detail.
Scientific Principles and Strategic Considerations
The efficacy of the Sonogashira coupling with this compound is governed by the interplay of its electronic and steric properties within the catalytic cycles of palladium and copper.
The Catalytic Cycles: A Mechanistic Overview
The Sonogashira reaction proceeds through two interconnected catalytic cycles.[4]
-
The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of this compound. The strong electron-withdrawing nature of the nitro group at the 3-position is anticipated to accelerate this rate-determining step by rendering the carbon at the 2-position more electrophilic.[4]
-
The Copper Cycle: Concurrently, the copper(I) co-catalyst coordinates with the terminal alkyne, and in the presence of a base, facilitates the formation of a copper acetylide intermediate. This species then engages in transmetalation with the Pd(II)-complex.
-
Reductive Elimination: The final step involves reductive elimination from the palladium center, yielding the 2-alkynyl-3-nitropyridine product and regenerating the active Pd(0) catalyst.
Causality Behind Experimental Choices for this compound
-
Aryl Halide Reactivity: The choice of 2-iodo -3-nitropyridine is strategic. The carbon-iodine bond is weaker than carbon-bromine or carbon-chlorine bonds, leading to a higher reactivity in the oxidative addition step. The general reactivity trend for aryl halides is I > Br > Cl.[5]
-
Catalyst System: A combination of a palladium catalyst, often in the form of Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂, and a copper(I) salt (typically CuI) is standard. The phosphine ligands on the palladium center are crucial for its stability and reactivity. For electron-deficient substrates like this compound, electron-rich and bulky phosphine ligands can further enhance the rate of oxidative addition.
-
The Role of the Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves a dual purpose. It deprotonates the terminal alkyne to facilitate the formation of the copper acetylide and also neutralizes the hydrogen iodide (HI) generated during the reaction.[3]
-
Solvent Selection: Aprotic polar solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly employed as they effectively dissolve the reactants and catalysts.
-
Copper-Free Variant: While the copper co-catalyst significantly accelerates the reaction, it can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[2] In instances where this side-product is prevalent, a copper-free Sonogashira protocol can be implemented, although this may necessitate higher reaction temperatures or longer reaction times.
Experimental Protocols
The following protocols are designed to be self-validating systems for the successful Sonogashira coupling of this compound. While no specific protocol for this exact substrate was found in the surveyed literature, the following is adapted from a highly successful and detailed procedure for the structurally analogous 2-amino-3-bromopyridines, with adjustments to account for the electronic differences.[6][7]
Protocol 1: Standard Palladium/Copper Co-Catalyzed Sonogashira Coupling
This protocol is recommended as the primary approach for the coupling of this compound with a variety of terminal alkynes.
Materials:
| Reagent/Material | Formula | M.Wt. | Role |
| This compound | C₅H₃IN₂O₂ | 249.99 | Aryl Halide |
| Terminal Alkyne | R-C≡CH | Varies | Coupling Partner |
| Palladium(II) trifluoroacetate | Pd(CF₃COO)₂ | 332.43 | Palladium Catalyst |
| Triphenylphosphine | PPh₃ | 262.29 | Ligand |
| Copper(I) Iodide | CuI | 190.45 | Co-catalyst |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | Base |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent |
| Petroleum Ether | - | - | Extraction/Eluent |
| Saturated Sodium Chloride Solution | NaCl(aq) | - | Aqueous Wash |
| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | Chromatography |
Step-by-Step Methodology:
-
Reaction Setup: To a dry 10 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) trifluoroacetate (4.2 mg, 0.0125 mmol, 2.5 mol%), triphenylphosphine (6.6 mg, 0.025 mmol, 5.0 mol%), and copper(I) iodide (4.8 mg, 0.025 mmol, 5.0 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add 2.0 mL of anhydrous DMF via syringe and stir the mixture at room temperature for 30 minutes. The solution should become homogeneous.
-
Reactant Addition: To the stirred catalyst solution, add this compound (0.5 mmol, 1.0 equiv.), the terminal alkyne (0.6 mmol, 1.2 equiv.), and triethylamine (1.0 mL).
-
Reaction Progression: Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 10 mL of a saturated aqueous solution of sodium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether, to afford the desired 2-alkynyl-3-nitropyridine product.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended if significant formation of the alkyne homocoupling byproduct is observed with Protocol 1.
Materials:
| Reagent/Material | Formula | M.Wt. | Role |
| This compound | C₅H₃IN₂O₂ | 249.99 | Aryl Halide |
| Terminal Alkyne | R-C≡CH | Varies | Coupling Partner |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | Palladium Catalyst |
| Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | Base |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Solvent and Base Addition: Add 5 mL of anhydrous DMF and diisopropylethylamine (3.0 mmol, 3.0 equiv.). Stir the mixture at room temperature until all solids have dissolved.
-
Alkyne Addition: Add the terminal alkyne (1.5 mmol, 1.5 equiv.) to the reaction mixture.
-
Reaction Progression: Heat the reaction to 100 °C and monitor its progress by TLC.
-
Work-up and Purification: Follow steps 6-9 from Protocol 1.
Visualization of Key Processes
Sonogashira Catalytic Cycle
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Experimental Workflow
Caption: A streamlined workflow for the Sonogashira coupling experiment.
Expected Outcomes and Troubleshooting
-
Yields: Based on similar reactions with electron-deficient pyridines, moderate to excellent yields (60-95%) can be expected, depending on the nature of the terminal alkyne.[6]
-
Purity: The primary potential impurity is the homocoupled alkyne. If this is observed in significant quantities, switching to Protocol 2 (Copper-Free) is recommended.
-
Reaction Stalling: If the reaction does not proceed to completion, ensure all reagents and solvents are anhydrous and the system is free of oxygen. Degassing the solvent prior to use can be beneficial. Increasing the catalyst loading slightly (e.g., to 5 mol% Pd) or employing a more electron-rich phosphine ligand may also improve conversion.
Conclusion
The Sonogashira coupling of this compound is a highly effective and reliable method for the synthesis of 2-alkynyl-3-nitropyridines. The protocols and insights provided in this guide offer a robust framework for researchers to successfully implement this valuable transformation. By understanding the underlying scientific principles and carefully controlling the experimental parameters, scientists can efficiently access these important building blocks for applications in drug discovery and materials science.
References
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653, 46–49 (2002).
-
Chinchilla, R. & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.107 , 874–922 (2007). [Link]
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Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]. (Accessed: 21st January 2026)
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]. (Accessed: 21st January 2026)
- Alami, M., Ferri, F. & Peyrat, J.-F. A convenient and general method for the synthesis of 2-alkynyl-3-nitropyridines via Sonogashira reaction. Tetrahedron Lett.41, 5315–5318 (2000).
-
Zhu, Q. et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis6 , 121–133 (2017). [Link]
- Liang, B., Dai, M., Chen, J. & Yang, Z. A General and Efficient Copper-Free Sonogashira Coupling of Aryl Iodides and Bromides with Terminal Alkynes. J. Org. Chem.70, 391–393 (2005).
- Tykwinski, R. R. Evolution of the Sonogashira coupling reaction. Angew. Chem. Int. Ed.42, 1566–1568 (2003).
-
Zhu, Q. et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate (2017). [Link]
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Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]. (Accessed: 21st January 2026)
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Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. Available at: [Link]. (Accessed: 21st January 2026)
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - SciRP.org. Available at: [Link]. (Accessed: 21st January 2026)
-
Sonogashira Coupling | NROChemistry. Available at: [Link]. (Accessed: 21st January 2026)
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palladium-catalyzed cross-coupling reactions of 2-Iodo-3-nitropyridine
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-Iodo-3-nitropyridine
Introduction: The Strategic Importance of this compound
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, this compound stands out as a highly versatile and strategic building block. Its unique electronic and structural features—an electron-deficient pyridine ring activated by a nitro group and a reactive C-I bond—make it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions, which form the cornerstone of contemporary C-C, C-N, and C-O bond formation, enable the rapid assembly of complex molecular architectures from this simple precursor.[1][2]
The presence of the strongly electron-withdrawing nitro group at the 3-position significantly influences the reactivity of the C-I bond at the 2-position, making it highly susceptible to oxidative addition to a Pd(0) center, the crucial first step in most cross-coupling catalytic cycles.[3] However, the pyridine nitrogen itself can pose a challenge by coordinating to the palladium catalyst, potentially leading to catalyst inhibition.[4] Therefore, the successful application of cross-coupling methodologies to this substrate requires a nuanced understanding of reaction parameters and a careful selection of catalysts, ligands, and bases to navigate these competing effects.
This guide provides researchers, scientists, and drug development professionals with a detailed technical overview, field-proven insights, and step-by-step protocols for the most pivotal palladium-catalyzed cross-coupling reactions involving this compound.
The General Catalytic Cycle: A Unifying Mechanistic Framework
At the heart of these transformations lies a common catalytic cycle. Understanding this fundamental pathway is critical for troubleshooting and optimizing reaction conditions. The cycle generally proceeds through three key stages: oxidative addition, transmetalation (for coupling with organometallic reagents) or related steps like olefin insertion (Heck) or amine coordination (Buchwald-Hartwig), and reductive elimination.[5]
Figure 1: General Palladium Cross-Coupling Cycle.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the operational simplicity, mild conditions, and the low toxicity and high stability of its organoboron reagents.[1] For a substrate like this compound, this reaction provides a powerful route to synthesize 2-aryl-3-nitropyridines, which are key scaffolds in medicinal chemistry.[3][6]
Causality Behind Experimental Choices
-
Palladium Source: Pd(PPh₃)₄ is a reliable choice as it is a pre-formed, active Pd(0) source.[7] Alternatively, using a more stable Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf) with a phosphine ligand is common. The Pd(II) is reduced in situ to the active Pd(0) species.
-
Ligand: For electron-deficient heteroaryl halides, electron-rich and bulky phosphine ligands like SPhos, XPhos, or RuPhos are often superior. They promote the rate-limiting oxidative addition and subsequent reductive elimination steps while stabilizing the palladium center. Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is also a robust and versatile ligand for these systems.[8]
-
Base: A base is essential to activate the boronic acid for the transmetalation step.[9] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction outcome, with stronger bases sometimes accelerating the reaction but also potentially causing decomposition of sensitive substrates. An aqueous solution of the base is often beneficial.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water is standard. The water is crucial for dissolving the inorganic base and facilitating the transmetalation step.
Protocol: Synthesis of 2-(4-methoxyphenyl)-3-nitropyridine
Materials:
-
This compound (1.0 equiv, e.g., 250 mg)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane (solvent)
-
Deionized Water (co-solvent)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, 4-methoxyphenylboronic acid, PdCl₂(dppf)·CH₂Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water).
-
Stir the reaction mixture vigorously and heat to 80-90 °C using an oil bath.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(4-methoxyphenyl)-3-nitropyridine.
Data Summary: Typical Suzuki Coupling Conditions
| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Toluene/H₂O | 90 | 85-95 |
| 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (3) | Dioxane/H₂O | 85 | 80-90 |
| 4-Vinylphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | DME/H₂O | 80 | 88-98 |
Heck-Mizoroki Reaction: C-C Bond Formation with Alkenes
The Heck reaction couples aryl halides with alkenes, providing a powerful method for synthesizing substituted olefins.[10] With this compound, this reaction allows for the introduction of vinyl groups at the 2-position, creating valuable intermediates for further functionalization.[11]
Causality Behind Experimental Choices
-
Catalyst System: The classic conditions often use Pd(OAc)₂ with a phosphine ligand like PPh₃ or P(o-tol)₃.[12] Ligandless conditions can sometimes be effective with highly reactive aryl iodides, but a ligand is generally recommended to improve stability and efficiency.
-
Base: An organic base like triethylamine (Et₃N) or an inorganic base such as Na₂CO₃ or K₂CO₃ is required to neutralize the HX generated during the catalytic cycle.[13] The base choice can influence the regioselectivity and prevent side reactions.
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are common choices as they can dissolve the reactants and the palladium salts effectively.[12]
Protocol: Synthesis of 3-nitro-2-styrylpyridine
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.04 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.08 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) (solvent)
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen).
-
Add anhydrous DMF, styrene, and triethylamine via syringe.
-
Seal the tube tightly and heat the mixture to 100 °C for 12-18 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and then with brine.
-
Dry the organic phase over MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired product, which is typically the trans-isomer.[11]
Figure 2: Experimental Workflow for the Heck Reaction.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking terminal alkynes with aryl halides.[14] This reaction is exceptionally valuable for creating rigid, linear structures found in functional materials and complex drug molecules. The use of a copper(I) co-catalyst is characteristic of the Sonogashira reaction, which accelerates the key transmetalation step.
Causality Behind Experimental Choices
-
Catalyst System: The reaction is dual-catalyzed, requiring a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt, typically CuI.[14] The palladium complex undergoes the oxidative addition, while the copper(I) salt reacts with the alkyne to form a copper acetylide, which is the active species in the transmetalation.
-
Base: An amine base, such as triethylamine or diisopropylamine, is essential. It serves both to deprotonate the terminal alkyne and to act as the solvent.
-
Solvent: While the amine base often serves as the solvent, an additional co-solvent like THF or DMF can be used to improve solubility, especially for solid reactants.[14]
Protocol: Synthesis of 3-nitro-2-(phenylethynyl)pyridine
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) (solvent)
-
Tetrahydrofuran (THF) (co-solvent, optional)
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate the flask and backfill with an inert gas (Argon). Repeat this process three times.
-
Add degassed triethylamine and THF (if used). The solution should be stirred to ensure all solids are suspended.
-
Add phenylacetylene dropwise via syringe at room temperature.
-
Stir the reaction at room temperature. The reaction is often complete within 2-6 hours and can be monitored by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and filter through a pad of Celite to remove the palladium black and amine salts.
-
Wash the filtrate with water, then brine, and dry over Na₂SO₄.
-
After filtration and concentration, purify the crude product by column chromatography (silica gel, hexane/ethyl acetate).
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds by coupling aryl halides with amines.[15][16] This reaction has immense importance in the pharmaceutical industry, where aryl amine moieties are ubiquitous.[17] For this compound, this allows for the direct introduction of primary or secondary amines.
Causality Behind Experimental Choices
-
Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like BINAP, Xantphos, or those from the Buchwald (e.g., SPhos, XPhos) and Hartwig groups are standard.[18] They facilitate the crucial C-N reductive elimination step. Pre-catalysts, where the ligand is already complexed to palladium, are often used for convenience and efficiency.[19]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are the most common choices. Weaker bases like K₂CO₃ can sometimes be used but often require higher temperatures and longer reaction times.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base.
Protocol: Synthesis of N-benzyl-3-nitropyridin-2-amine
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.05 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (solvent)
Procedure:
-
In a glovebox or under a stream of argon, charge an oven-dried Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add this compound to the tube.
-
Add anhydrous toluene, followed by benzylamine.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over Na₂SO₄.
-
Concentrate the solution and purify the product by flash chromatography.
Note on Aryl Iodides: While the reactivity order for oxidative addition is typically I > Br > Cl, aryl iodides can sometimes be challenging in Buchwald-Hartwig reactions due to the potential for the generated iodide to inhibit the catalyst.[19] Careful selection of the ligand is key to overcoming this.
Stille Coupling: Versatility with Organostannanes
The Stille coupling utilizes organotin reagents (stannanes) as the nucleophilic partner. A key advantage of the Stille reaction is the stability and inertness of organostannanes to many reaction conditions, allowing for a wide tolerance of functional groups on both coupling partners.[20][21] However, the toxicity of tin compounds and the difficulty in removing tin byproducts are significant drawbacks.
Causality Behind Experimental Choices
-
Catalyst/Ligand: Pd(PPh₃)₄ is a very common and effective catalyst for Stille couplings.[22] Alternatively, a combination of a Pd(0) source like Pd₂(dba)₃ and a phosphine ligand such as PPh₃ or tri(2-furyl)phosphine (TFP) can be used.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or THF are standard. DMF can also be used, particularly for less reactive substrates.[20]
-
Additives: In some cases, additives like LiCl or CuI can accelerate the transmetalation step, especially with vinylstannane reagents.
Protocol: Synthesis of 3-nitro-2-(thiophen-2-yl)pyridine
Materials:
-
This compound (1.0 equiv)
-
2-(Tributylstannyl)thiophene (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Anhydrous Toluene (solvent)
Procedure:
-
Add this compound and Pd(PPh₃)₄ to a flame-dried Schlenk flask.
-
Evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene via syringe, followed by 2-(tributylstannyl)thiophene.
-
Heat the reaction mixture to 110 °C and stir for 16 hours.
-
Cool the reaction to room temperature.
-
To facilitate the removal of tin byproducts, the reaction mixture can be treated with a saturated aqueous solution of KF and stirred vigorously for 1 hour. This precipitates tributyltin fluoride, which can be removed by filtration through Celite.
-
Dilute the filtrate with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling reactions of this compound provide a robust and versatile platform for the synthesis of a diverse array of substituted nitropyridines. The choice of reaction—be it Suzuki, Heck, Sonogashira, Buchwald-Hartwig, or Stille—should be guided by the specific bond to be formed and the functional group tolerance required. By understanding the underlying mechanisms and the rationale for selecting specific reagents and conditions, researchers can effectively leverage this powerful building block to accelerate discovery in drug development and materials science. Continued innovation in ligand design and catalytic systems will undoubtedly further expand the scope and utility of these indispensable synthetic transformations.
References
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Title: Heck Reaction | Named Reactions | Organic Chemistry Lessons Source: YouTube URL: [Link]
-
Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals Source: ResearchGate URL: [Link]
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Title: Suzuki Coupling: Mechanism & Examples Source: NROChemistry URL: [Link]
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Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]
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Title: The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
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Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: Nobel Prize Outreach AB URL: [Link]
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Title: 2.2: Pd-Catalyzed Cross Coupling Reactions Source: Chemistry LibreTexts URL: [Link]
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Title: Cross-Coupling Reactions of Organometallic Derivatives of Nitronyl Nitroxides with Aryl Halides Catalyzed by Palladium Complexes (A Review) Source: Semantic Scholar URL: [Link]
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Title: Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review Source: MDPI URL: [Link]
-
Title: The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations Source: Wiley Online Library (via PMC) URL: [Link]
-
Title: Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles Source: ResearchGate URL: [Link]
-
Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters Source: ResearchGate URL: [Link]
-
Title: Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules Source: National Institutes of Health (PMC) URL: [Link]
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Title: The Mechanisms of the Stille Reaction Source: University of Windsor URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies Source: PubMed Central (PMC) URL: [Link]
-
Title: Heck Reaction Source: Chemistry LibreTexts URL: [Link]
-
Title: Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling Source: ACS Publications URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Nitropyridines, Their Synthesis and Reactions Source: Sci-Hub URL: [Link]
-
Title: Metal-free SHN cross-coupling of pyridines with phosphine chalcogenides: polarization/deprotonation/oxidation effects of electron-deficient acetylenes Source: Royal Society of Chemistry URL: [Link]
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Title: Screening catalytic conditions in Heck coupling between... Source: ResearchGate URL: [Link]
-
Title: Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution Source: ACS Publications URL: [Link]
-
Title: Stille Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: The Intramolecular Heck Reaction Source: Macmillan Group Meeting, Princeton University URL: [Link]
-
Title: Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction Source: ACS Publications URL: [Link]
-
Title: Stille Coupling Source: OpenOChem Learn URL: [Link]
-
Title: Buchwald-Hartwig coupling Source: YouTube URL: [Link]
-
Title: BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides Source: PubMed URL: [Link]
-
Title: Heck Reaction Source: University of Regensburg URL: [Link]
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Application Notes and Protocols for the Utilization of 2-Iodo-3-nitropyridine in Medicinal Chemistry
Introduction: Strategic Importance of 2-Iodo-3-nitropyridine in Drug Discovery
This compound (CAS No. 209286-96-4) has emerged as a pivotal building block in medicinal chemistry, prized for its unique electronic and steric properties that facilitate the synthesis of complex heterocyclic scaffolds. The strategic placement of an iodo group at the 2-position and a nitro group at the 3-position of the pyridine ring creates a versatile platform for selective chemical modifications. The electron-withdrawing nature of the nitro group activates the pyridine ring, making the iodo substituent an excellent leaving group for palladium-catalyzed cross-coupling reactions. This reactivity profile has been extensively leveraged in the construction of a diverse array of biologically active molecules, particularly in the realm of kinase inhibitors.[1]
This guide provides an in-depth exploration of the applications of this compound, with a focus on its role in the synthesis of kinase inhibitors. We will delve into the mechanistic rationale behind its reactivity and provide detailed, field-proven protocols for its use in key synthetic transformations, including the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Chemical Properties and Safety Overview
| Property | Value | Reference |
| CAS Number | 209286-96-4 | [2] |
| Molecular Formula | C₅H₃IN₂O₂ | |
| Molecular Weight | 249.99 g/mol | [2] |
| Appearance | Yellow solid |
General Precautions:
-
Engineering Controls: Use in a well-ventilated area, preferably within a fume hood, to minimize inhalation of dust or vapors.[3]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Avoid contact with skin and eyes. Do not ingest or inhale.[4]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[3]
Core Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in FDA-approved drugs.[1] The functionalization of this core with iodine and a nitro group, as seen in this compound, provides a strategic entry point for the synthesis of highly sought-after kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
A particularly important application of this compound is in the synthesis of pyrido[2,3-d]pyrimidin-7-ones, a class of compounds known to exhibit potent kinase inhibitory activity.[5][6][7] Notably, this scaffold is central to the development of inhibitors for Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in the NOD signaling pathway involved in inflammatory responses.
Experimental Protocols: Harnessing the Reactivity of this compound
The following protocols are designed to be self-validating, providing researchers with a robust starting point for their synthetic endeavors. The causality behind the choice of reagents and conditions is explained to empower users to adapt these methods to their specific needs.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[4] This reaction is instrumental in creating biaryl structures, which are common motifs in kinase inhibitors. In the context of this compound, the highly reactive C-I bond readily undergoes oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle.
Application Example: Synthesis of 2-phenyl-3-nitropyridine, a precursor for more complex kinase inhibitor scaffolds.
Reaction Scheme:
Figure 1: Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.25 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Sodium carbonate (Na₂CO₃) (2.0 M aqueous solution, 2.0 mL)
-
Propylene carbonate (5 mL)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.25 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add propylene carbonate (5 mL) and the 2.0 M aqueous sodium carbonate solution (2.0 mL).
-
Heat the reaction mixture to 130°C with vigorous stirring.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-phenyl-3-nitropyridine.
Causality of Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a commonly used, air-stable palladium(0) precatalyst that is effective for the coupling of iodoarenes.[4]
-
Base: Sodium carbonate is a crucial component that activates the boronic acid for transmetalation to the palladium center.[4]
-
Solvent: Propylene carbonate is a polar aprotic solvent that has been shown to be effective for Suzuki-Miyaura reactions, offering a more sustainable alternative to other solvents.[4]
-
Temperature: The elevated temperature is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.[4]
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of an amine with an aryl halide.[8][9][10] This reaction is particularly valuable for the synthesis of kinase inhibitors, as the introduction of an amino group can facilitate key hydrogen bonding interactions within the ATP-binding pocket of the target kinase.
Application Example: Synthesis of N-(4-methoxyphenyl)-3-nitropyridin-2-amine, a key intermediate for the construction of pyrido[2,3-d]pyrimidin-7-one based kinase inhibitors.
Reaction Scheme:
Figure 2: Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 mmol)
-
4-Methoxyaniline (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)
-
Xantphos (0.04 mmol)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol)
-
Anhydrous 1,4-dioxane
-
Schlenk tube or other inert atmosphere reaction vessel
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment
Procedure:
-
In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), 4-methoxyaniline (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and cesium carbonate (1.5 mmol).
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the Schlenk tube and heat the reaction mixture with stirring to a temperature between 80-110°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices:
-
Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is highly effective for the amination of aryl halides. The ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.[9]
-
Base: Cesium carbonate is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations to deprotonate the amine and facilitate its coordination to the palladium center.
-
Solvent: Anhydrous 1,4-dioxane is a common solvent for this reaction due to its ability to dissolve the reactants and its relatively high boiling point.
-
Inert Atmosphere: The use of an inert atmosphere is critical as the palladium(0) catalyst is sensitive to oxidation by air.
Advanced Application: Synthesis of a Pyrido[2,3-d]pyrimidin-7-one Core
The products from the Suzuki-Miyaura and Buchwald-Hartwig reactions can be further elaborated to construct the medicinally important pyrido[2,3-d]pyrimidin-7-one scaffold. This typically involves a reduction of the nitro group to an amine, followed by cyclization with a suitable C1 synthon.
Workflow Diagram:
Figure 3: Synthetic workflow to a kinase inhibitor scaffold.
This multi-step sequence highlights the utility of this compound as a versatile starting material for the construction of complex, biologically active molecules. The ability to introduce diversity at the 2-position via cross-coupling reactions allows for the generation of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions provides a reliable and efficient means to access a wide range of functionalized pyridine derivatives. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important synthetic intermediate in their drug discovery and development efforts, particularly in the pursuit of novel kinase inhibitors.
References
-
ResearchGate. Suzuki–Miyaura reaction of iodopyridines 2 and 3 with phenylboronic acid (6), 4-biphenylboronic acid (7) and 4-fluorobenzeneboronic acid (8). [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
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ResearchGate. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
- Google Patents. Preparation method of 2-amino-3-nitro pyridine.
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MDPI. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. [Link]
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MDPI. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
- S.A. FATEEV, T.A. PUSHKINA, Y.A. AZEV.
-
ResearchGate. Palladium-Catalyzed Synthesis of 2-Aminoindoles by a Heteroanulation Reaction. [Link]
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Ukrainian Chemical Journal. Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. [Link]
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National Center for Biotechnology Information. This compound. [Link]
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SciSpace. Synthesis of 2-(pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones. [Link]
-
Royal Society of Chemistry. A novel and efficient nano silica-supported palladium(II) N-heterocyclic carbene complex for Suzuki-Miyaura cross-coupling reaction in aqueous media. [Link]
-
National Center for Biotechnology Information. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]
-
ResearchGate. General route for the synthesis of novel pyrido[2,3-d]pyrimidines 3. [Link]
-
National Center for Biotechnology Information. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. [Link]
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- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Strategic Functionalization of the Nitropyridine Scaffold: Advanced Protocols Utilizing 2-Iodo-3-nitropyridine
An Application Guide for the Synthetic Chemist
Abstract
Substituted nitropyridines are foundational scaffolds in modern medicinal chemistry and materials science, serving as crucial intermediates for a wide range of Active Pharmaceutical Ingredients (APIs) and functional materials.[1][2] This technical guide provides an in-depth exploration of synthetic methodologies centered on 2-iodo-3-nitropyridine, a versatile and highly reactive building block. We present detailed, field-proven protocols for key palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—as well as principles of nucleophilic aromatic substitution. The causality behind experimental choices, self-validating protocols, and visual diagrams of reaction mechanisms are provided to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction: The Strategic Value of this compound
The pyridine ring is a privileged structural motif in drug design, present in approximately 14% of N-heterocyclic drugs approved by the FDA.[2] The introduction of a nitro group significantly modulates the electronic properties of the pyridine core, rendering it susceptible to a variety of chemical transformations.[2][3] this compound is a particularly valuable starting material for several reasons:
-
High Reactivity of the C-I Bond: The carbon-iodine bond is the most reactive among halogens in palladium-catalyzed cross-coupling reactions, allowing for milder reaction conditions and broader substrate scope compared to its chloro or bromo analogs.[4]
-
Electronic Activation: The potent electron-withdrawing nature of the adjacent nitro group at the 3-position further activates the C-I bond at the 2-position for oxidative addition to a palladium(0) catalyst. It also makes the pyridine ring highly electron-deficient, facilitating nucleophilic aromatic substitution (SNAr) reactions.[5][6]
-
Strategic Vector for Diversification: The iodo group serves as a versatile handle, enabling the introduction of a wide array of carbon- and nitrogen-based substituents, which is critical for generating molecular diversity in drug discovery campaigns.
This guide details the primary pathways for the functionalization of this compound, providing both the theoretical basis and practical protocols for immediate application.
Caption: Synthetic pathways from this compound.
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)–C(sp²) bonds due to the operational simplicity, mild conditions, and commercial availability of a vast library of boronic acids.[7][8]
Causality and Mechanistic Insight
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[8][9]
-
Oxidative Addition: The active Pd(0) species inserts into the C-I bond of this compound. This is typically the rate-limiting step and is facilitated by the weak C-I bond.
-
Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled as the final product, regenerating the Pd(0) catalyst.
The choice of ligand is critical for stabilizing the palladium catalyst and promoting the individual steps of the cycle. Bulky, electron-rich phosphine ligands are often employed to accelerate both oxidative addition and reductive elimination.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-3-nitropyridine
This protocol provides a reliable starting point for coupling various arylboronic acids.
Materials:
-
This compound (1.0 equiv, e.g., 250 mg)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate tribasic (K₃PO₄) (3.0 equiv)
-
Toluene (solvent)
-
Water (co-solvent, 10% v/v of toluene)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand in a small amount of toluene. Add this catalyst/ligand mixture to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed toluene and degassed water via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 4-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | SPhos is a bulky, electron-rich ligand that promotes efficient coupling.[10] |
| Base | K₃PO₄ | Strong, non-nucleophilic base effective for boronate formation.[9] |
| Solvent | Toluene/Water | Biphasic system aids in dissolving the inorganic base and boronic acid. |
| Temperature | 100 °C | Provides sufficient thermal energy for efficient catalytic turnover. |
Palladium/Copper-Catalyzed C-C Bond Formation: The Sonogashira Coupling
The Sonogashira coupling is a powerful method for constructing C(sp²)–C(sp) bonds, linking aryl halides with terminal alkynes.[4][11] This transformation is invaluable for creating rigid molecular structures often found in materials science and as precursors for more complex heterocyclic systems.
Causality and Mechanistic Insight
The reaction uniquely employs a dual catalytic system.[4][12]
-
The Palladium Cycle: Functions similarly to the Suzuki coupling, involving oxidative addition of the aryl iodide to Pd(0) and subsequent reductive elimination to release the product.
-
The Copper Cycle: A copper(I) salt (e.g., CuI) acts as a co-catalyst. It reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This intermediate is highly reactive and readily participates in the transmetalation step with the Pd(II) complex, which is much faster than the direct reaction of the alkyne with the palladium center.
Caption: The dual catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Synthesis of 3-Nitro-2-(phenylethynyl)pyridine
Materials:
-
This compound (1.0 equiv, e.g., 250 mg)
-
Phenylacetylene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Tetrahydrofuran (THF), anhydrous (solvent)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature for 6-24 hours. The reaction is typically run in the dark to prevent light-induced side reactions. Monitor progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) solution to remove copper salts, followed by brine.
-
Dry the organic layer over Na₂SO₄ and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired alkynylated pyridine.
| Parameter | Condition | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂ | A stable, commercially available Pd(II) precatalyst.[12] |
| Cu Co-catalyst | CuI | Generates the reactive copper acetylide intermediate.[4] |
| Base | Triethylamine | Acts as both a base to deprotonate the alkyne and a solvent. |
| Temperature | Room Temperature | The high reactivity of the C-I bond often allows for mild conditions.[4] |
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a transformative reaction for constructing aryl C-N bonds, replacing harsher classical methods like the Goldberg reaction or SNAr with nucleophiles of low reactivity.[13][14] It allows for the coupling of a vast range of primary and secondary amines with aryl halides.
Causality and Mechanistic Insight
The mechanism is analogous to other palladium-catalyzed cross-couplings.[13][15]
-
Oxidative Addition: Pd(0) inserts into the this compound C-I bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium amide complex.
-
Reductive Elimination: The aryl group and the amino group couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.
The choice of base is crucial; it must be strong enough to deprotonate the amine or the intermediate palladium-amine adduct but not so nucleophilic as to compete with the desired amine coupling partner.[14] Sterically hindered alkoxides like sodium tert-butoxide are commonly used.
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of N-benzyl-3-nitropyridin-2-amine
Materials:
-
This compound (1.0 equiv, e.g., 250 mg)
-
Benzylamine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous (solvent)
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu to an oven-dried Schlenk flask.
-
In a separate vial, dissolve Pd₂(dba)₃ and Xantphos in anhydrous toluene. Add this solution to the Schlenk flask.
-
Add the this compound to the flask.
-
Finally, add the benzylamine via syringe.
-
Seal the flask and heat the reaction mixture to 90-110 °C for 12-24 hours. Monitor progress by TLC or LC-MS.
-
After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / Xantphos | Xantphos is a wide bite-angle ligand that facilitates reductive elimination.[16] |
| Base | NaOtBu | Strong, sterically hindered base that promotes amine deprotonation. |
| Solvent | Toluene | Anhydrous, non-polar solvent suitable for this reaction. |
| Atmosphere | Inert (Ar or N₂) | Essential to prevent oxidation of the Pd(0) catalyst and phosphine ligand. |
Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis offers incredible versatility, direct SNAr remains a powerful, cost-effective method for introducing certain nucleophiles. The pyridine ring, especially when substituted with a strong electron-withdrawing group like -NO₂, is highly activated towards nucleophilic attack.[5][6][17]
The attack occurs preferentially at the ortho (C2) and para (C4) positions relative to the ring nitrogen, as the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom.[5][6] In this compound, both the C2 and C6 positions are activated. However, the presence of a good leaving group (iodide) at the C2 position makes it the primary site for substitution.
This method is most effective for strong, "soft" nucleophiles like thiols, or for alkoxides and secondary amines under forcing conditions.
Conclusion
This compound is a premier building block for the synthesis of diverse substituted nitropyridines. Mastery of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provides chemists with a robust toolkit for the rational design and construction of complex molecules. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for researchers aiming to leverage these powerful transformations in drug discovery, materials science, and beyond.
References
- Vertex AI Search. The Role of Nitropyridines in Pharmaceutical Development.
- National Institutes of Health (NIH). Nitropyridines in the Synthesis of Bioactive Molecules - PMC.
- BenchChem. The Diverse Biological Landscape of Substituted Pyridines: A Technical Guide for Drug Discovery Professionals.
- NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine.
- ResearchGate. Nitropyridines: Synthesis and reactions.
- ResearchGate. Nitropyridines, Their Synthesis and Reactions.
- Wikipedia.
- MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
- National Institutes of Health (NIH). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC.
- ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Chemistry LibreTexts.
- Wikipedia.
- YouTube.
- YouTube.
- ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews.
- National Institutes of Health (NIH). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- National Institutes of Health (NIH). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Organic Chemistry Portal. Sonogashira Coupling.
- Organic Chemistry Portal. Suzuki Coupling.
- Wikipedia. Sonogashira coupling.
- YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- ThalesNano. Flow Chemistry: Sonogashira Coupling.
- Wikipedia. Suzuki reaction.
- BenchChem. Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine.
- YouTube. 37.
- ResearchGate. (A) Sonogashira coupling; (B) photoinduced coupling of alkyl iodides via Cu-terpyridine acetylides.
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- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Mastering Nucleophilic Aromatic Substitution on 2-Iodo-3-nitropyridine
An in-depth guide to the reaction conditions for nucleophilic aromatic substitution on 2-iodo-3-nitropyridine, tailored for researchers, scientists, and professionals in drug development.
Foundational Principles: Why this compound is Primed for SNAr
The pyridine ring, an analogue of benzene containing a nitrogen atom, is inherently electron-deficient. This property makes it susceptible to attack by nucleophiles, a reaction class known as Nucleophilic Aromatic Substitution (SNAr).[1] The reactivity of this compound is exceptionally high due to a confluence of activating factors:
-
Ring Activation: The electronegative nitrogen atom in the pyridine ring withdraws electron density, particularly from the C-2 (ortho) and C-4 (para) positions. This creates electrophilic sites ripe for nucleophilic attack.[2][3][4]
-
Powerful Electron-Withdrawing Group (EWG): The nitro group (NO₂) at the C-3 position is a potent EWG. Its presence dramatically enhances the electrophilicity of the C-2 position, further activating the substrate towards substitution.[5][6]
-
Leaving Group: Iodine, while not as effective as fluorine in some SNAr reactions, is an excellent leaving group in this highly activated system due to the stability of the iodide anion.[4]
The confluence of these features makes this compound a versatile and highly reactive substrate for constructing complex molecular architectures, particularly in medicinal chemistry.
The SNAr Mechanism: An Addition-Elimination Pathway
The reaction proceeds via a well-established two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile to form a high-energy, resonance-stabilized intermediate known as a Meisenheimer complex.[1][5][6] The negative charge of this complex is delocalized across the aromatic system and is effectively stabilized by both the ring nitrogen and the ortho-nitro group. The subsequent, rapid expulsion of the iodide leaving group restores the aromaticity of the ring, yielding the final product.
Caption: The Addition-Elimination (SNAr) mechanism on this compound.
Reaction Protocols & Experimental Conditions
The choice of reaction conditions is critically dependent on the nature of the nucleophile. Below are detailed protocols and considerations for common nucleophile classes.
A. Reactions with N-Nucleophiles (Amines)
The displacement of iodide with primary and secondary amines is a robust and widely used transformation for synthesizing 2-amino-3-nitropyridine derivatives, which are valuable intermediates in pharmaceutical synthesis.[7][8]
Table 1: Typical Conditions for Amination Reactions
| Nucleophile Class | Solvent | Base | Temperature (°C) | Time (h) |
| Primary Alkylamines | Ethanol, DMF, DMSO | K₂CO₃, Et₃N | 25 - 100 | 2 - 12 |
| Secondary Alkylamines | Ethanol, DMF, DMSO | K₂CO₃, Et₃N | 50 - 120 | 4 - 24 |
| Anilines | DMF, NMP, Dioxane | K₂CO₃, Cs₂CO₃ | 80 - 150 | 6 - 24 |
This protocol provides a general method for the reaction with a secondary amine.
-
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous potassium carbonate.
-
Add anhydrous DMF to create a stirrable suspension (approx. 0.2 M concentration with respect to the starting material).
-
Add piperidine via syringe and equip the flask with a reflux condenser.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
-
-
Causality: The use of a polar aprotic solvent like DMF is crucial; it effectively solvates the potassium cation, leaving a more "naked" and reactive carbonate base to facilitate the reaction.[4] Heating is necessary to overcome the activation energy for the formation of the Meisenheimer complex.[9]
B. Reactions with S-Nucleophiles (Thiols)
Thiols are exceptionally potent nucleophiles in SNAr reactions, often reacting under milder conditions than amines. The reaction proceeds via the thiolate anion, which is typically generated in situ using a suitable base.[10][11]
-
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound and potassium carbonate in anhydrous DMF.
-
Add thiophenol dropwise at room temperature with vigorous stirring. An exotherm may be observed.
-
Continue stirring at room temperature for 1-3 hours. If the reaction is sluggish, gentle heating to 50-60 °C can be applied.
-
Monitor the reaction by TLC or LC-MS.
-
Workup and purification are performed as described in Protocol 2.1.
-
-
Causality: The high nucleophilicity of the thiolate anion allows this reaction to proceed efficiently, often at room temperature.[11] An inorganic base like K₂CO₃ is sufficient to deprotonate the thiol, driving the formation of the active nucleophile.[10]
C. Reactions with O-Nucleophiles (Alcohols/Alkoxides)
Alcohols are generally weak nucleophiles and require deprotonation with a strong base to form the corresponding alkoxide for the reaction to proceed. Sodium hydride (NaH) is a common choice for this purpose.[9]
-
Materials:
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Methanol (MeOH), anhydrous
-
This compound (1.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere, carefully add the NaH dispersion.
-
Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully via cannula.
-
Suspend the washed NaH in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add anhydrous methanol dropwise. Vigorous hydrogen gas evolution will occur. Stir until the gas evolution ceases, indicating complete formation of sodium methoxide.
-
In a separate flask, dissolve this compound in a minimal amount of anhydrous THF.
-
Transfer the solution of the pyridine substrate to the freshly prepared sodium methoxide suspension at 0 °C via cannula.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding it to a beaker of ice-water.
-
Perform an aqueous workup and purification as described in Protocol 2.1.
-
-
Causality: The formation of the highly reactive alkoxide is essential for the reaction to occur, as neutral alcohols are not nucleophilic enough to attack the activated pyridine ring.[9][12]
Experimental Workflow and Optimization
A successful SNAr reaction requires careful planning and execution. The following workflow outlines the key stages from setup to analysis.
Caption: A generalized experimental workflow for SNAr reactions.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Insufficient temperature; Weak nucleophile; Inactive base (e.g., hydrated); Poor solvent choice. | Increase reaction temperature; Use a stronger base (e.g., NaH for alcohols); Switch to a more polar aprotic solvent (DMF, DMSO); For weak nucleophiles, consider catalytic methods (e.g., Buchwald-Hartwig amination).[4][13] |
| Multiple Products/Side Reactions | Reaction with solvent (e.g., hydrolysis); Degradation of starting material at high temp; Reaction at other positions (unlikely for this substrate). | Ensure anhydrous conditions; Lower reaction temperature and extend time; Purify starting materials before use. |
| Difficult Purification | Product and starting material have similar polarity; Contamination from base or solvent. | Optimize chromatography gradient; Perform an acid/base wash during workup to remove basic/acidic impurities; Ensure complete removal of high-boiling solvents (DMF, DMSO) under high vacuum. |
References
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Organic Letters. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. [Link]
-
Pearson. SNAr Reactions of Pyridine: Videos & Practice Problems. [Link]
-
National Institutes of Health (NIH). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. [Link]
-
Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]
-
YouTube. SNAr reactions of pi-deficient aromatic rings. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. 2-Amino-3-Nitropyridine: An Overview of its Properties, Uses, and Production. [Link]
- Patsnap. Preparation method of 2-amino-3-nitro pyridine.
-
Semantic Scholar. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. [Link]
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YouTube. nucleophilic aromatic substitutions. [Link]
-
WordPress. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. [Link]
-
Heterocycles. NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. [Link]
- Google Patents. CN103664763A - Preparation method of 2-amino-3-nitro pyridine.
-
ResearchGate. Synthesis of 2-aminoBODIPYs by palladium catalysed amination. [Link]
- Google Patents. JPH06287176A - Production of 2-amino-3-nitropyridine.
-
ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
-
Master Organic Chemistry. SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). [Link]
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- 13. researchgate.net [researchgate.net]
The Strategic Utility of 2-Iodo-3-nitropyridine in the Synthesis of Advanced Agrochemicals
Introduction: The Versatility of a Key Building Block
In the competitive landscape of agrochemical research and development, the discovery of novel, effective, and environmentally conscious active ingredients is paramount. Pyridine-based compounds have consistently proven to be a rich source of fungicides, herbicides, and insecticides.[1] Within this class of molecules, 2-Iodo-3-nitropyridine stands out as a highly versatile and strategic building block. Its unique electronic and steric properties, conferred by the presence of an electron-withdrawing nitro group and a readily displaceable iodo substituent, make it an ideal starting material for a range of powerful synthetic transformations. This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the practical applications of this compound in the synthesis of next-generation agrochemicals. We will explore key reaction protocols, delve into the mechanistic rationale behind these transformations, and present a detailed workflow for the synthesis of a potent herbicidal agent.
Core Applications of this compound in Agrochemical Synthesis
The strategic placement of the iodo and nitro groups on the pyridine ring allows for a diverse array of synthetic manipulations, primarily centered around modern cross-coupling reactions and nucleophilic aromatic substitutions. These methods provide a robust platform for the introduction of various pharmacophores and the construction of complex molecular architectures with desirable biological activities.
-
Palladium-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond in this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis.[2] These reactions allow for the precise formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.
-
Suzuki-Miyaura Coupling: This powerful reaction enables the formation of a carbon-carbon bond between this compound and a variety of organoboron reagents (boronic acids or esters).[3] This is a widely used method for the synthesis of biaryl compounds, a common motif in agrochemicals.
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond between this compound and a wide range of primary and secondary amines.[4] This is a key transformation for introducing amine-containing moieties, which are prevalent in many bioactive molecules.[5]
-
Sonogashira Coupling: This reaction allows for the coupling of this compound with terminal alkynes to form substituted alkynylpyridines.[6] The resulting internal alkynes are valuable intermediates that can be further elaborated into more complex structures.[7]
-
-
Nucleophilic Aromatic Substitution (SNA r): The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack, facilitating the displacement of the iodo leaving group. This allows for the introduction of a variety of nucleophiles, including amines, alcohols, and thiols, providing a direct route to functionalized pyridine derivatives.
The following sections will provide detailed protocols and practical insights into leveraging these reactions for the synthesis of a specific class of potent herbicides.
Application Protocol: Synthesis of a Novel 3-(Pyridinyl)-benzothiazol-2-one Herbicide
This section details a representative synthetic workflow for the preparation of a 3-(pyridin-2-yl)-6-methoxybenzothiazol-2(3H)-one derivative, a scaffold that has demonstrated significant herbicidal activity.[8][9] The synthesis commences with a Suzuki-Miyaura coupling reaction to construct the core biaryl structure, followed by further functionalization.
Part 1: Suzuki-Miyaura Coupling of this compound with 4-methoxyphenylboronic acid
This initial step establishes the carbon-carbon bond between the pyridine and phenyl rings, a crucial linkage in the target herbicidal scaffold.
Reaction Principle:
The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of this compound, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[3]
Experimental Protocol:
-
Reagent Preparation: In a clean, oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.50 g, 10.0 mmol), 4-methoxyphenylboronic acid (1.82 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).
-
Catalyst and Solvent Addition: To the flask, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane ([Pd(dppf)Cl₂]·CH₂Cl₂) (0.245 g, 0.3 mmol, 3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (40 mL) and water (10 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(4-methoxyphenyl)-3-nitropyridine as a solid.
| Reagent/Parameter | Molar Ratio/Value | Notes |
| This compound | 1.0 equiv | Starting material |
| 4-methoxyphenylboronic acid | 1.2 equiv | Coupling partner |
| Potassium Carbonate | 3.0 equiv | Base for activation of boronic acid |
| [Pd(dppf)Cl₂]·CH₂Cl₂ | 3 mol% | Palladium catalyst |
| 1,4-Dioxane/Water | 4:1 (v/v) | Solvent system |
| Temperature | 80-90 °C | Reaction temperature |
| Expected Yield | 85-95% | Based on analogous reactions |
Visualization of Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for the Suzuki-Miyaura coupling.
Part 2: Subsequent Transformations to the Final Herbicidal Product
The intermediate, 2-(4-methoxyphenyl)-3-nitropyridine, can then be converted to the final herbicidal product through a series of well-established reactions, including reduction of the nitro group to an amine, diazotization, and subsequent cyclization with a benzothiazole precursor. The specific protocols for these transformations can be adapted from literature procedures for the synthesis of 3-(pyridin-2-yl)benzothiazol-2-ones.[9]
Mechanistic Insight: The Catalytic Cycle of Buchwald-Hartwig Amination
While the example above utilizes a Suzuki coupling, the Buchwald-Hartwig amination is another cornerstone reaction for functionalizing this compound, particularly for the synthesis of fungicides and insecticides where a nitrogen linkage is desired. Understanding the mechanism is key to optimizing reaction conditions.[4]
The generally accepted mechanism proceeds through a catalytic cycle involving a palladium(0) species.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Causality in Experimental Choices:
-
Ligand Choice: The choice of phosphine ligand (L) is critical. Bulky, electron-rich ligands, such as those developed by Buchwald and Hartwig, are often employed to promote both the oxidative addition and the final reductive elimination steps, leading to higher yields and broader substrate scope.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the coordinated amine, forming the palladium-amido intermediate. Common bases include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS). The choice of base can significantly impact the reaction rate and efficiency.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the anionic intermediates in the catalytic cycle.
Conclusion
This compound is a valuable and versatile starting material in the synthesis of modern agrochemicals. Its reactivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions provides a powerful toolkit for the construction of complex, biologically active molecules. The protocols and mechanistic insights provided in this application note serve as a guide for researchers to effectively utilize this key building block in the discovery and development of novel crop protection agents. The ability to strategically introduce diverse functionalities onto the pyridine scaffold through reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations will continue to drive innovation in the agrochemical industry.
References
-
Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. (URL: [Link])
-
Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. (URL: [Link])
-
Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (URL: [Link])
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. (URL: [Link])
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL: [Link])
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
-
Sonogashira coupling - Wikipedia. (URL: [Link])
-
Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (URL: [Link])
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- 8. Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Application Notes & Protocols: A Field-Proven Guide to the Heck Reaction Protocol for 2-Iodo-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and expert insights for performing the Mizoroki-Heck reaction using 2-iodo-3-nitropyridine as a substrate. The protocol is designed to be a self-validating system, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Foundational Principles: The 'Why' Behind the Protocol
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of a carbon-carbon bond between an unsaturated halide and an alkene.[1][2] This transformation is particularly valuable in pharmaceutical and materials science for constructing complex molecular architectures.
The choice of this compound as a substrate is strategic. The pyridine core is a prevalent motif in bioactive molecules. The electron-withdrawing nitro group (-NO₂) enhances the reactivity of the pyridine ring toward oxidative addition, a critical step in the catalytic cycle. The carbon-iodine bond is inherently weaker than corresponding bromide or chloride bonds, facilitating a more facile reaction initiation.
Our protocol is built upon a mechanistic understanding of the Heck catalytic cycle, which consists of four key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound.
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and then inserts into the Pd-C bond.[3][4]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C double bond of the product and a hydridopalladium complex.[3]
-
Reductive Elimination & Catalyst Regeneration: A base neutralizes the generated hydroiodic acid (HI), regenerating the Pd(0) catalyst to re-enter the cycle.[5]
Understanding this cycle is paramount, as every component—catalyst, ligand, base, and solvent—is selected to optimize each of these steps.
Visualizing the Catalytic Engine
To fully grasp the reaction dynamics, a visualization of the catalytic cycle is indispensable.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
The Protocol: A Step-by-Step Guide
This protocol details the coupling of this compound with styrene as a model alkene. It is designed to be robust and adaptable for other alkenes.
Materials & Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >98% | Sigma-Aldrich | Store in a cool, dark place. |
| Styrene | >99%, inhibitor-free | Acros Organics | Pass through basic alumina to remove inhibitor. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Strem Chemicals | Air-stable but handle with care. |
| Triphenylphosphine (PPh₃) | >99% | TCI Chemicals | A standard, effective phosphine ligand.[6] |
| Triethylamine (Et₃N) | >99.5%, anhydrous | Fisher Scientific | Use a freshly opened bottle or distill. |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | EMD Millipore | Use a dry solvent for best results.[7] |
| Diethyl Ether | Anhydrous | Local Supplier | For extraction. |
| Brine (Saturated NaCl solution) | N/A | In-house prep | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR | For drying. |
| Silica Gel | 230-400 mesh | Sorbent Tech | For column chromatography. |
Equipment
-
Two-neck round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Nitrogen or Argon gas inlet and bubbler
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the Heck reaction.
Detailed Reaction Procedure
Safety First: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Inert Atmosphere Setup: Assemble a 50 mL two-neck round-bottom flask, equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried. Purge the entire system with dry nitrogen or argon for 10-15 minutes.
-
Charging the Flask: To the flask, add this compound (1.0 mmol, 250 mg), palladium(II) acetate (0.02 mmol, 4.5 mg, 2 mol%), and triphenylphosphine (0.04 mmol, 10.5 mg, 4 mol%).
-
Addition of Liquids: Under a positive flow of inert gas, add anhydrous DMF (5 mL) via syringe. Begin stirring. Then, add styrene (1.2 mmol, 138 µL) followed by triethylamine (1.5 mmol, 209 µL).
-
Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.
-
Monitoring (Self-Validation): The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS. Typically, the reaction should be complete within 4-12 hours. The disappearance of the this compound spot is a key indicator.
-
Workup: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 50 mL of water.
-
Extract the aqueous phase with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure (E)-3-nitro-2-styrylpyridine.
Trustworthiness: Troubleshooting & Validation
| Observation | Potential Cause | Recommended Solution |
| No Reaction / Low Yield | Inactive catalyst; poor quality reagents/solvent. | Use fresh, anhydrous solvent and triethylamine. Ensure the inert atmosphere is maintained. Consider a more active ligand if necessary. |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition. | Ensure the ligand-to-palladium ratio is sufficient (at least 2:1). Avoid excessively high temperatures. |
| Reductive Heck Side Product | Presence of a hydride source. | This is where the intermediate is reduced instead of undergoing β-hydride elimination.[10][11][12] Ensure the base is not acting as a reductant; consider a non-coordinating base like K₂CO₃. |
| Isomerization of Product | Re-addition of HPdX to the product. | Adding a slight excess of base can help ensure rapid reductive elimination to regenerate Pd(0), minimizing this side reaction.[4] |
References
-
Heck Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]
-
Heck reaction. (n.d.). Wikipedia. Retrieved from [Link]
- Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons, Ltd.
-
Heck Reaction. (n.d.). Chemistry Adda. Retrieved from [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Lin, S., & Widenhoefer, R. A. (2007). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 26(1), 73-81.
- Wipf, P. (2007). Palladium I I. Basic Principles - Heck Reactions. Wipf Group, University of Pittsburgh.
- What is the role of PPh3 in Heck coupling? (2014).
-
Heck reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]
- Zubir, N. N. (2007). Effects of phosphine ligands on heck reaction. Universiti Teknologi MARA.
- Application Notes and Protocols: Heck Coupling Reactions Involving Substituted Pyridines. (2025). BenchChem.
- Singh, R., et al. (2023). Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine). Scientific Reports, 13(1), 4321.
- Saper, N. I., & Martin, R. (2019). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Trends in Chemistry, 1(6), 572-587.
- Ferlin, F., et al. (2020). Palladium Catalyst Recycling for Heck-Cassar-Sonogashira Cross-Coupling Reactions in Green Solvent/Base Blend.
- Saper, N. I., & Martin, R. (2019). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Trends in Chemistry, 1(6), 572-587.
-
Heck Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]
- Reiser, O., et al. (2022). Heck-type coupling of fused bicyclic vinylcyclopropanes: Synthesis of 1,2-dihydropyridines, 2,3-dihydro-1H-azepines, 1,4-cyclohe. ChemRxiv.
- Shibasaki, M., & Vogl, E. M. (2004). The Heck Reaction—State of the Art. Journal of Organometallic Chemistry, 689(24), 4566-4580.
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Iodo-3-nitropyridine
Introduction: The Strategic Importance of 2-Amino-3-nitropyridine Scaffolds
The 2-amino-3-nitropyridine framework is a privileged scaffold in medicinal chemistry and materials science, serving as a critical building block for a diverse array of biologically active compounds and functional materials. The strategic introduction of amine functionalities at the C-2 position of the 3-nitropyridine core is pivotal for tuning the electronic properties, solubility, and biological target engagement of the final molecules. The Buchwald-Hartwig amination has emerged as a powerful and versatile methodology for the construction of C-N bonds, offering significant advantages over classical methods like nucleophilic aromatic substitution (SNAr), which often require harsh reaction conditions and have a limited substrate scope.[1][2] This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 2-iodo-3-nitropyridine, a challenging yet highly valuable transformation. We will delve into the mechanistic intricacies, provide detailed experimental protocols, and discuss key considerations for optimizing this reaction for various amine coupling partners.
Mechanistic Rationale: Navigating the Catalytic Cycle with an Electron-Deficient Substrate
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving a Pd(0)/Pd(II) couple.[1][3] Understanding this mechanism is paramount to troubleshooting and optimizing the reaction for a substrate like this compound, which possesses unique electronic and steric challenges.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by a suitable ligand, undergoes oxidative addition to the C-I bond of this compound to form a Pd(II)-aryl complex. The high reactivity of the carbon-iodine bond generally facilitates this step.[4]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical and must be strong enough to deprotonate the amine but not so harsh as to cause degradation of the substrate or product, especially given the presence of the electron-withdrawing nitro group.[5]
-
Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired 2-amino-3-nitropyridine derivative is released from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]
The electron-withdrawing nitro group at the 3-position significantly influences the reactivity of the this compound substrate. While it activates the C-I bond towards oxidative addition, it can also affect the stability of the intermediates in the catalytic cycle. Furthermore, potential coordination of the nitro group or the pyridine nitrogen to the palladium center can complicate the reaction. Careful selection of the ligand is therefore crucial to modulate the reactivity and stability of the palladium catalyst throughout the cycle and to favor the desired reductive elimination pathway.
Visualizing the Catalytic Pathway
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
The following protocols provide a starting point for the Buchwald-Hartwig amination of this compound with both primary and secondary amines. Optimization may be necessary depending on the specific amine used.
Protocol 1: Amination with a Secondary Amine (e.g., Morpholine)
This protocol is designed for the coupling of this compound with a cyclic secondary amine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous, degassed toluene
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Cs₂CO₃ (1.5 mmol, 1.5 equiv).
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Reagent Addition: Add anhydrous, degassed toluene (5 mL) via syringe, followed by morpholine (1.2 mmol, 1.2 equiv).
-
Reaction: Place the reaction vessel in a preheated heating block at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 4-(3-nitropyridin-2-yl)morpholine.
Protocol 2: Amination with a Primary Aromatic Amine (e.g., Aniline)
This protocol is suitable for the coupling of this compound with an aniline derivative.
Materials:
-
This compound
-
Aniline
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed dioxane
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), BINAP (0.03 mmol, 3 mol%), and NaOtBu (1.4 mmol, 1.4 equiv).
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add anhydrous, degassed dioxane (5 mL) via syringe, followed by aniline (1.1 mmol, 1.1 equiv).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction until the starting material is consumed (typically 4-12 hours) by TLC or LC-MS.
-
Workup: After cooling to room temperature, partition the reaction mixture between ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield N-(3-nitropyridin-2-yl)aniline.
Data Presentation: Key Reaction Parameters
| Parameter | Recommended Conditions & Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ are commonly used. Pd(0) sources like Pd₂(dba)₃ do not require an in-situ reduction step.[4] |
| Ligand | Bulky, electron-rich phosphine ligands are generally preferred. Xantphos and BINAP are excellent choices for promoting reductive elimination and preventing catalyst deactivation.[1][6] |
| Base | A strong, non-nucleophilic base is required. Cs₂CO₃ is a milder option suitable for sensitive substrates, while NaOtBu is a stronger base that can lead to faster reaction rates.[5] |
| Solvent | Anhydrous, degassed aprotic solvents are essential. Toluene and dioxane are common choices that effectively solubilize the reactants and catalyst system.[5][7] |
| Temperature | Typically ranges from 80-120 °C. Higher temperatures can accelerate the reaction but may also lead to decomposition.[7] |
Experimental Workflow Visualization
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting and Field-Proven Insights
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium precatalyst and ligand are of high quality and have been stored properly. The use of pre-catalysts can sometimes improve reproducibility.
-
Insufficiently Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst. Ensure the reaction setup is thoroughly purged with an inert gas.
-
Solvent Quality: Use of anhydrous and degassed solvents is critical to prevent catalyst poisoning.
-
-
Side Reactions:
-
Hydrodehalogenation: This side reaction, where the iodo group is replaced by a hydrogen atom, can compete with the desired amination. The choice of ligand and base can influence the extent of this side reaction.
-
Substrate or Product Decomposition: The nitro group can be sensitive to strongly basic conditions, especially at elevated temperatures. If decomposition is observed, consider using a milder base like K₃PO₄ or lowering the reaction temperature.[5]
-
-
Challenges with Aryl Iodides: While generally more reactive, aryl iodides can sometimes lead to catalyst inhibition through the formation of palladium iodide dimers. The use of bidentate ligands like BINAP or DPPF can help mitigate this issue.[1]
Conclusion
The Buchwald-Hartwig amination of this compound is a highly effective method for the synthesis of valuable 2-amino-3-nitropyridine derivatives. Success in this transformation hinges on the careful selection of the catalyst system, base, and reaction conditions to accommodate the electronic properties of this challenging substrate. The protocols and insights provided in this application note serve as a robust starting point for researchers in drug discovery and materials science to leverage this powerful C-N bond-forming reaction.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
-
YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]
-
Lee, B. K., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. [Link]
-
Al-Zoubi, R. M., et al. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Zhang, H., et al. (2009). This compound. Acta Crystallographica Section E. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Application Note & Protocols: Synthesis of Bipyridine Derivatives via Palladium-Catalyzed Cross-Coupling of 2-Iodo-3-nitropyridine
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of bipyridine derivatives from 2-iodo-3-nitropyridine.
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Bipyridine Scaffolds
Bipyridine and its derivatives are privileged heterocyclic motifs that form the cornerstone of numerous functional molecules. Their unique ability to act as bidentate chelating ligands for various metal ions has made them indispensable in the fields of catalysis, materials science for luminescent materials and solar cells, and coordination chemistry.[1][2] In medicinal chemistry and drug development, the bipyridine scaffold is a common feature in pharmacologically active compounds.[3]
The synthesis of asymmetrically substituted bipyridines is a key challenge that enables the fine-tuning of their electronic and steric properties. This compound serves as an exceptionally valuable starting material for this purpose. The carbon-iodine bond is highly susceptible to oxidative addition by palladium catalysts, making it an excellent electrophilic partner in cross-coupling reactions.[4] Furthermore, the strongly electron-withdrawing nitro group not only modulates the reactivity of the pyridine ring but also offers a functional handle for subsequent chemical transformations, such as reduction to an amino group, enabling further diversification. Recent advances in cross-coupling have established powerful and reliable methods for constructing the C-C bond that unites the two pyridine rings.[5][6][7]
This document provides a detailed overview and validated protocols for the synthesis of bipyridine derivatives from this compound, focusing on the two most prevalent palladium-catalyzed methods: the Suzuki-Miyaura coupling and the Stille coupling.
Overview of Synthetic Strategies: Suzuki vs. Stille Coupling
Palladium-catalyzed cross-coupling reactions are the methods of choice for constructing the biaryl linkage in bipyridine synthesis due to their high efficiency, functional group tolerance, and broad substrate scope.[8][9][10][11]
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[12] This method is widely favored due to the commercial availability of a vast array of boronic acids, their relatively low toxicity, and the general stability of the reagents.[13] The base is a critical component, as it activates the organoboron species to facilitate the transmetalation step.[12][13]
B. Stille Coupling
The Stille coupling joins an organohalide with an organostannane (organotin) reagent, catalyzed by palladium.[14][15][16] A key advantage of the Stille reaction is its exceptional tolerance for a wide variety of functional groups, as it is typically performed under neutral conditions without the need for a strong base.[17] However, the primary drawback is the high toxicity of organotin reagents and the often-difficult removal of tin-containing byproducts from the reaction mixture.[14][15][16]
The Catalytic Engine: Mechanism of Palladium-Catalyzed Cross-Coupling
Both the Suzuki and Stille reactions proceed through a similar catalytic cycle, which consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8][9][12][18][19] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This step oxidizes the palladium from its 0 state to Pd(II), forming a square planar intermediate.
-
Transmetalation: The organic group from the nucleophilic partner (the organoboron or organotin reagent) is transferred to the palladium(II) center, displacing the halide. This is the key step where the two pyridine fragments are brought together on the metal center. In the Suzuki coupling, this step requires activation by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple to form the new C-C bond of the bipyridine product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory. Organotin compounds, in particular, are highly toxic and require careful handling and disposal according to institutional guidelines.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the coupling of this compound with a generic pyridine-3-boronic acid.
Materials:
-
This compound (1.0 eq)
-
Pyridine-3-boronic acid (1.2 - 1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%)
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous 1,4-Dioxane or Toluene
-
Degassed Water (if using a mixed solvent system)
-
Nitrogen or Argon gas
-
Standard Schlenk line glassware
Sources
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 9. nobelprize.org [nobelprize.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Pd-catalyzed cross-coupling reactions of alkyl halides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Stille Coupling | NROChemistry [nrochemistry.com]
- 15. Stille Coupling [organic-chemistry.org]
- 16. Stille reaction - Wikipedia [en.wikipedia.org]
- 17. jk-sci.com [jk-sci.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Sonogashira Coupling of 2-Iodo-3-nitropyridine
Welcome to the technical support center for the Sonogashira coupling of 2-iodo-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered when working with this electron-deficient heterocyclic substrate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established catalytic principles and field-proven insights.
Introduction: The Challenge of this compound in Sonogashira Coupling
The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] However, the unique electronic and structural characteristics of this compound present a distinct set of challenges that can lead to low yields and the formation of undesirable side products.
The primary difficulties arise from:
-
Electron Deficiency: The potent electron-withdrawing nature of the nitro group and the pyridine ring deactivates the C-I bond towards oxidative addition to the palladium(0) catalyst.
-
Coordinating Heteroatom: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium and copper catalysts, potentially altering their catalytic activity and leading to catalyst inhibition.
This guide will address the common side reactions and provide strategies to optimize your reaction conditions for a successful coupling.
Troubleshooting Guide & FAQs
FAQ 1: My reaction is sluggish or shows no conversion. What are the likely causes and how can I improve the yield?
A lack of reactivity is a common issue with electron-deficient substrates like this compound. The primary bottleneck is often the initial oxidative addition step.
Troubleshooting Steps:
-
Catalyst and Ligand Selection:
-
Palladium Source: While Pd(PPh₃)₄ is a common choice, consider using a more electron-rich and bulky phosphine ligand in conjunction with a Pd(0) or Pd(II) precursor like Pd₂(dba)₃ or Pd(OAc)₂.[3] Electron-rich ligands can enhance the rate of oxidative addition.[3]
-
Ligand Choice: Bulky phosphine ligands such as XPhos, SPhos, or tBu₃P can be highly effective for challenging couplings.
-
-
Solvent and Base Combination:
-
Solvent: Aprotic polar solvents like DMF or NMP are often effective. However, for sensitive substrates, less coordinating solvents like toluene or dioxane might be beneficial.
-
Base: The choice of base is critical. While amine bases like triethylamine (Et₃N) or diisopropylamine (DIPA) are standard, a stronger inorganic base like Cs₂CO₃ or K₂CO₃ might be necessary to facilitate the deprotonation of the alkyne without interfering with the catalyst.
-
-
Temperature:
-
Gently increasing the reaction temperature can often overcome the activation energy barrier for oxidative addition. Monitor the reaction closely, as excessive heat can promote side reactions. A typical starting point would be 50-80 °C.
-
Experimental Protocol: General Starting Conditions for this compound Sonogashira Coupling
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | A common and relatively stable Pd(II) precatalyst. |
| Copper Co-catalyst | CuI (1-3 mol%) | To facilitate the formation of the copper acetylide. |
| Ligand | PPh₃ (4-10 mol%) | To stabilize the palladium catalyst. |
| Base | Et₃N or DIPA | Acts as both a base and a solvent in some cases. |
| Solvent | THF or DMF (degassed) | Good at solubilizing reagents and catalysts. |
| Temperature | Room Temperature to 60 °C | Start mild and increase if necessary. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent Glaser coupling and catalyst decomposition. |
FAQ 2: I am observing a significant amount of a diyne byproduct. What is this, and how can I prevent it?
The formation of a diyne (a homocoupled alkyne) is a classic side reaction in Sonogashira couplings, known as the Glaser coupling.[4] This is particularly prevalent when using a copper co-catalyst.
Causality: The copper(I) acetylide intermediate can undergo oxidative dimerization in the presence of oxygen to form the diyne.
Mitigation Strategies:
-
Strictly Anaerobic Conditions:
-
Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas).
-
Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
-
-
Minimize Copper(I) Catalyst Loading:
-
Use the lowest effective concentration of CuI (typically 1-2 mol%).
-
-
Copper-Free Sonogashira Conditions:
Workflow for Minimizing Glaser Homocoupling
Caption: Troubleshooting workflow for minimizing Glaser homocoupling.
FAQ 3: My mass spectrometry analysis shows a byproduct corresponding to the starting material without the iodine atom. What is this side reaction?
This byproduct is 3-nitropyridine, resulting from a hydrodehalogenation (or more specifically, deiodination) reaction.
Causality: The palladium catalyst can react with sources of hydride in the reaction mixture, leading to the reduction of the C-I bond. Common hydride sources include the amine base, solvent, or trace amounts of water.
Prevention and Control:
-
Choice of Base and Solvent:
-
Amine bases with β-hydrogens are potential hydride donors. Consider using a hindered amine base or an inorganic base like K₃PO₄ or Cs₂CO₃.
-
Ensure anhydrous solvents are used.
-
-
Ligand Selection:
-
Electron-rich and bulky ligands can sometimes favor the desired cross-coupling pathway over hydrodehalogenation.
-
-
Reaction Temperature:
-
Lowering the reaction temperature may disfavor the hydrodehalogenation pathway.
-
FAQ 4: My reaction mixture turns black, and the reaction stalls. What is happening to my catalyst?
The formation of a black precipitate is indicative of the decomposition of the palladium(0) catalyst to palladium black. This inactive form of palladium will halt the catalytic cycle.
Common Causes:
-
Presence of Oxygen: Pd(0) complexes are often sensitive to air.
-
High Temperatures: Prolonged heating at high temperatures can lead to catalyst decomposition.
-
Impurities: Impurities in the reagents or solvents can poison the catalyst.
-
Inappropriate Ligand Concentration: An insufficient amount of phosphine ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.
Troubleshooting Steps:
-
Ensure Rigorous Inert Atmosphere: As with preventing Glaser coupling, this is the first and most critical step.
-
Optimize Reaction Temperature: Avoid unnecessarily high temperatures.
-
Purify Reagents: Ensure the purity of your this compound, alkyne, and solvents.
-
Adjust Ligand-to-Palladium Ratio: A slightly higher ligand-to-palladium ratio (e.g., 4:1 for a monoligated active species) can sometimes improve catalyst stability.
Reaction Pathways: Desired vs. Side Reactions
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2-Iodo-3-nitropyridine
An in-depth technical guide by a Senior Application Scientist.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions concerning the purification of crude 2-iodo-3-nitropyridine. As a critical intermediate in organic synthesis, its purity is paramount for the success of subsequent reactions.[1][2] This document offers practical, field-proven insights to overcome common purification challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties and common impurities in a crude this compound reaction?
A1: Pure this compound is typically a yellow solid.[1] The crude product, however, can range from a dark yellow to a brown, often oily solid. The primary impurities stem directly from the synthetic route, which is most commonly the diazotization of 2-amino-3-nitropyridine followed by a Sandmeyer-type iodination.[1][3][4]
Common Impurities Include:
-
Unreacted Starting Material: 2-Amino-3-nitropyridine (a solid with a melting point of 163-165 °C) may be present if the diazotization was incomplete.
-
Hydrolysis Byproduct: 2-Hydroxy-3-nitropyridine can form if the intermediate diazonium salt reacts with water in the reaction mixture. This is a common side reaction in aqueous diazotization procedures.[5][6]
-
Residual Iodine and Copper Salts: If CuI is used as a catalyst and excess iodine or potassium iodide is employed, these can contaminate the crude product.[1] A wash with a sodium thiosulfate solution during the workup is crucial to remove residual iodine.[2][3]
-
Azo-Coupling Products: Diazonium salts can sometimes couple with the starting amine or other electron-rich species to form highly colored azo compounds, which can contribute to a darker product color.
Q2: What are the recommended primary purification techniques for this compound?
A2: The two most effective and widely reported methods for purifying this compound are flash column chromatography and recrystallization.
-
Flash Column Chromatography is excellent for separating the desired product from a mixture of impurities with different polarities. It is often the first-line method for purifying the crude reaction mixture to achieve good bulk purity.[1][7]
-
Recrystallization is a powerful technique for achieving very high purity and is particularly useful for obtaining material suitable for demanding applications like X-ray crystallography.[1][8][9] It is often performed after an initial chromatographic separation or if the crude product is already reasonably pure.
Q3: How should I assess the purity of my this compound fractions or final product?
A3: A combination of techniques is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): This is the most rapid method for monitoring the progress of column chromatography and for a quick purity check. The absence of impurity spots under a UV lamp suggests high purity. It is also invaluable for determining the optimal solvent system for column chromatography before you begin.[10]
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range. Comparing the experimental value to a literature value provides a good indication of purity.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for confirming the structure of the desired product and identifying the presence and relative quantity of impurities.
Section 2: Troubleshooting Guides
This section addresses specific issues you may encounter during the purification process.
Troubleshooting Flash Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Spots | Incorrect Solvent System: The polarity of the mobile phase is too high, causing all compounds to elute quickly (high Rf values), or too low, causing them to remain on the baseline. | Optimize the Mobile Phase: Use TLC to find a solvent system where the desired product has an Rf value of approximately 0.25-0.35.[10] A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[11] Adjust the ratio to achieve optimal separation. |
| Streaking or Tailing of the Product Band | 1. Sample Overload: Too much crude material was loaded onto the column. 2. Strong Interaction with Silica: The basic pyridine nitrogen may interact strongly with the acidic silica gel. 3. Insolubility: The sample may not be fully soluble in the mobile phase. | 1. Reduce Sample Load: Use a larger column or load less material. A general rule is a 20:1 to 50:1 ratio of silica gel to crude product by weight.[12] 2. Add a Modifier: Add a small amount (~0.5-1%) of triethylamine or pyridine to the mobile phase to neutralize the acidic sites on the silica gel and improve the spot shape.[11] 3. Use Dry Loading: Dissolve the crude product in a minimal amount of a strong solvent (like DCM or acetone), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[11] |
| Product is an Oil, Not a Solid | Residual Solvent: High-boiling point solvents from the reaction or column (e.g., DMSO, ethyl acetate) may be trapped. Persistent Impurities: Certain impurities may be acting as a eutectic mixture, depressing the melting point. | 1. Remove Solvent: Place the product under a high vacuum for several hours. Gentle heating can be applied if the compound is thermally stable. 2. Re-purify or Triturate: If impurities are suspected, a second purification step may be necessary. Alternatively, try trituration: add a solvent in which the desired product is insoluble but the oily impurity is soluble (e.g., cold hexanes), sonicate or stir, and then filter to isolate the solid product. |
Troubleshooting Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound "Oils Out" Instead of Crystallizing | 1. Supersaturation is too high: The solution was cooled too rapidly. 2. Solvent Boiling Point > Product Melting Point: The compound melts in the hot solvent before it dissolves. 3. Impurities Present: High levels of impurities can inhibit crystal lattice formation. | 1. Slow Down Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Vigorous stirring can also help. 2. Use a Solvent Pair: Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" hot solvent (in which it is less soluble) until the solution becomes slightly cloudy. Add a drop of the "good" solvent to clarify, then allow it to cool slowly.[13] 3. Pre-purify: If the crude is very impure, perform a quick chromatographic plug first to remove the bulk of impurities. |
| No Crystals Form Upon Cooling | 1. Solution is too Dilute: Too much solvent was used initially. 2. Nucleation is Inhibited: The solution is clean and lacks nucleation sites. | 1. Reduce Solvent Volume: Gently boil off some of the solvent to concentrate the solution and try cooling again. 2. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent line or add a "seed crystal" of the pure compound to provide a nucleation site.[8] |
| Very Low Recovery of Product | 1. Too Much Solvent Used: The product has some solubility even in the cold solvent, and excess solvent will retain more of it. 2. Premature Crystallization: Crystals formed during a hot filtration step and were lost. 3. Excessive Washing: Washing the collected crystals with too much cold solvent. | 1. Use Minimal Solvent: During dissolution, add the hot solvent in small portions until the solid just dissolves. 2. Keep it Hot: If hot filtration is necessary, use a pre-heated funnel and flask to prevent cooling and crystallization. 3. Minimize Washing: Wash the filter cake with a minimal amount of ice-cold recrystallization solvent. |
Section 3: Visualization & Experimental Protocols
Purification Workflow Diagram
Caption: General workflow for the purification of this compound.
Protocol 1: Flash Column Chromatography
Objective: To purify crude this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh for flash chromatography)[7]
-
Mobile Phase (e.g., Hexanes/Ethyl Acetate mixture)
-
Chromatography column, collection tubes, TLC plates
Procedure:
-
Determine Eluent: Use TLC to find a solvent mixture that gives the product an Rf of ~0.3.
-
Pack the Column: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding air bubbles. Add a thin layer of sand on top.[14]
-
Load the Sample (Dry Loading):
-
Dissolve the crude product in a minimal amount of dichloromethane (DCM) or acetone.
-
Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution.
-
Carefully evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
Gently add this powder to the top of the packed column.
-
-
Elute the Column: Carefully add the mobile phase to the column. Apply pressure (using a pump or house air) to begin elution. Start with the determined mobile phase and consider gradually increasing the polarity (gradient elution) if impurities are close to the product spot.[11]
-
Collect and Analyze Fractions: Collect the eluent in a series of fractions. Spot each fraction on a TLC plate to determine which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Recrystallization from a Single Solvent (Methanol)
Objective: To obtain high-purity crystalline this compound. This method was used to produce crystals suitable for X-ray analysis.[1]
Materials:
-
Partially purified this compound
-
Methanol (reagent grade)
-
Erlenmeyer flask, hot plate, filtration apparatus
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture gently (with stirring) on a hot plate. Continue adding small portions of hot methanol until the solid just dissolves completely.[8]
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Ice Bath Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation and minimize the amount of product soluble in the cold solvent.
-
Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).[8]
-
Washing: Wash the collected crystals with a small amount of ice-cold methanol to rinse away any remaining soluble impurities.
-
Drying: Dry the crystals under a vacuum to remove all traces of methanol.
References
-
He, L. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1428. [Link]
-
Unknown Author. Column chromatography. University of Calgary. [Link]
-
University of Colorado Boulder. Column Chromatography. Organic Chemistry at CU Boulder. [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Reddit r/Chempros. (2019, December 18). Recrystallization with two solvents. Reddit. [Link]
-
Unknown Author. How to run column chromatography. Unknown Source. [Link]
-
Columbia University. Column chromatography. Columbia University Chemistry. [Link]
-
Filimonov, V. D., et al. (2011). A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Synlett, 2011(12), 1775-1778. [Link]
-
Organic Chemistry Portal. Diazotisation. Organic Chemistry Portal. [Link]
- Google Patents. CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine.
Sources
- 1. 2-Iodo-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Diazotisation [organic-chemistry.org]
- 5. portal.tpu.ru [portal.tpu.ru]
- 6. CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mt.com [mt.com]
- 10. columbia.edu [columbia.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. web.uvic.ca [web.uvic.ca]
- 13. reddit.com [reddit.com]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Overcoming Low Reactivity of 2-Iodo-3-nitropyridine in Cross-Coupling Reactions
Welcome to the technical support center for navigating the challenges of cross-coupling reactions with 2-iodo-3-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties with this notoriously unreactive substrate. Here, we will dissect the underlying reasons for its low reactivity and provide actionable troubleshooting strategies and detailed protocols to ensure the success of your synthetic endeavors.
Section 1: Understanding the Challenge: The "Difficult" Nature of this compound
The low reactivity of this compound in palladium-catalyzed cross-coupling reactions stems from a combination of electronic and steric factors, as well as potential catalyst inhibition.
Q1: Why is this compound so unreactive in typical cross-coupling conditions?
A1: The primary reasons for the low reactivity of this compound are:
-
Strong Electron-Withdrawing Effects: The potent electron-withdrawing nature of the nitro group significantly decreases the electron density of the pyridine ring. This electronic deficiency can slow down the crucial oxidative addition step in the catalytic cycle.[1]
-
Coordination and Catalyst Inhibition: The pyridine nitrogen and the nitro group can coordinate to the palladium catalyst. This coordination can lead to the formation of inactive catalyst species, effectively poisoning the catalyst and stalling the reaction.[1] The pyridinic nitrogen, in particular, can form stable complexes with the metal center, hindering its catalytic activity.[2]
-
Potential for Side Reactions: The nitro group itself can be susceptible to reduction under certain cross-coupling conditions, leading to undesired side products.[3][4]
Section 2: Troubleshooting Common Cross-Coupling Reactions
This section provides targeted advice for overcoming common issues in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions involving this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.[5] However, with challenging substrates like this compound, success often hinges on the careful selection of the catalyst system and reaction conditions.
Q2: I'm seeing little to no product in my Suzuki-Miyaura coupling of this compound with an arylboronic acid. What should I try first?
A2: Low yields in this specific Suzuki-Miyaura coupling are frequently due to catalyst inhibition and the electronically demanding nature of the substrate. Here’s a troubleshooting workflow:
Troubleshooting Workflow: Low-Yield Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.
Recommended Solutions:
-
Ligand Selection is Critical: Standard ligands like PPh₃ are often ineffective. Switch to electron-rich, bulky monophosphine ligands. These ligands promote the oxidative addition step and stabilize the active catalytic species.
-
Recommended Ligands: SPhos, XPhos, or BrettPhos. These have proven effective for challenging heteroaryl couplings. The use of bulky phosphine ligands can be a resourceful strategy.[6]
-
-
Palladium Pre-catalyst: Instead of generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined palladium pre-catalyst. G3-palladacycles are particularly effective as they readily form the active catalytic species.
-
Base and Solvent Combination: The choice of base is crucial. A strong, non-nucleophilic base is often required.
-
Recommended Bases: K₃PO₄ or Cs₂CO₃.
-
Recommended Solvents: Anhydrous polar aprotic solvents like 1,4-dioxane or a mixture of toluene and water are good starting points.[7]
-
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling of this compound
| Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ / SPhos or XPhos (2 mol%) | Bulky, electron-rich ligands enhance reactivity. |
| G3-SPhos Palladacycle (2 mol%) | Pre-catalyst ensures efficient generation of active Pd(0). | |
| Ligand | SPhos, XPhos, BrettPhos | Promotes oxidative addition and stabilizes the catalyst. |
| Base | K₃PO₄ (2-3 equivalents) | Strong, non-nucleophilic base. |
| Solvent | 1,4-Dioxane or Toluene/H₂O (10:1) | Polar aprotic solvents are generally effective. |
| Temperature | 80-110 °C | Higher temperatures may be required to overcome the activation barrier. |
Sonogashira Coupling
The Sonogashira coupling is a powerful tool for the synthesis of arylalkynes.[8] With this compound, the standard conditions often fail.
Q3: My Sonogashira coupling of this compound with a terminal alkyne is not proceeding. What are the key parameters to adjust?
A3: The success of a Sonogashira coupling with this substrate often depends on mitigating catalyst inhibition and ensuring the catalytic cycle proceeds efficiently.
Troubleshooting Workflow: Failed Sonogashira Coupling
Caption: Troubleshooting workflow for failed Sonogashira coupling.
Recommended Solutions:
-
Copper Co-catalyst: While traditional Sonogashira reactions use a copper co-catalyst, this can sometimes be detrimental with substrates that can chelate metals. Consider running the reaction under copper-free conditions.[9]
-
Ligand Choice: As with the Suzuki coupling, bulky, electron-rich phosphine ligands are often beneficial. P(t-Bu)₃ is a good starting point. N-Heterocyclic Carbene (NHC) ligands have also shown promise in difficult couplings.[4]
-
Base: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used.[10]
Table 2: Recommended Conditions for Sonogashira Coupling of this compound
| Component | Recommendation (Copper-Free) | Rationale |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) | Common and effective palladium source. |
| Ligand | P(t-Bu)₃ (4-10 mol%) | Bulky, electron-rich ligand to promote the reaction. |
| Base | Et₃N or DIPEA (2-3 equivalents) | Acts as both a base and a solvent in some cases. |
| Solvent | DMF or THF | Polar aprotic solvents are generally suitable. |
| Temperature | 60-100 °C | May require heating to drive the reaction to completion. |
Heck Reaction
The Heck reaction, the coupling of an unsaturated halide with an alkene, can also be challenging with this compound.[11]
Q4: I am observing low conversion and multiple side products in the Heck reaction of this compound. How can I improve the outcome?
A4: Low conversion and side product formation in Heck reactions with this substrate are often due to catalyst deactivation and competing reaction pathways.
Recommended Solutions:
-
Ligand Selection: For Heck reactions, phosphine ligands are also crucial. dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a robust ligand that can be effective.
-
Base: A weaker inorganic base like NaOAc or K₂CO₃ is often preferred over strong organic bases to minimize side reactions.
-
Additives: In some cases, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve the reaction rate and yield, especially in biphasic systems.
Table 3: Recommended Conditions for Heck Reaction of this compound
| Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ (1-3 mol%) | A common and reliable palladium source for Heck reactions. |
| Ligand | dppf (2-6 mol%) | A robust ligand that can stabilize the catalytic species. |
| Base | NaOAc or K₂CO₃ (2 equivalents) | Milder bases can help to suppress side reactions. |
| Solvent | DMF or NMP | High-boiling polar aprotic solvents are often required. |
| Temperature | 100-140 °C | Higher temperatures are typically necessary for Heck reactions. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for forming C-N bonds.[12] The presence of both a pyridine nitrogen and a nitro group makes this compound a particularly challenging substrate for this transformation.
Q5: My Buchwald-Hartwig amination of this compound is failing. What are the most critical factors to consider?
A5: The success of the Buchwald-Hartwig amination with this substrate is highly dependent on the choice of ligand and base.
Troubleshooting Workflow: Unsuccessful Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for unsuccessful Buchwald-Hartwig amination.
Recommended Solutions:
-
Specialized Ligands: The use of specialized Buchwald ligands is often mandatory. RuPhos and BrettPhos are excellent choices for coupling with electron-deficient heteroaryl halides.[13]
-
Strong, Hindered Base: A strong, non-nucleophilic, and sterically hindered base is essential to deprotonate the amine without competing side reactions. Lithium bis(trimethylsilyl)amide (LHMDS) or sodium tert-butoxide (NaOtBu) are commonly used.[13]
-
Pre-catalysts: The use of pre-catalysts, such as those based on BrettPhos, can be highly advantageous.[13]
Table 4: Recommended Conditions for Buchwald-Hartwig Amination of this compound
| Component | Recommendation | Rationale |
| Palladium Source | BrettPhos Pd G3 or G4 (2-4 mol%) | A highly active pre-catalyst for challenging aminations. |
| Ligand | BrettPhos (if not using a pre-catalyst) | Specifically designed for difficult C-N bond formations. |
| Base | LHMDS or NaOtBu (1.5-2 equivalents) | Strong, sterically hindered base is critical for success. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Anhydrous, non-protic solvents are required. |
| Temperature | 80-110 °C | Heating is generally necessary to drive the reaction. |
Section 3: Experimental Protocols
Here, we provide detailed, step-by-step protocols for the key cross-coupling reactions discussed.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Pd(OAc)₂
-
SPhos
-
K₃PO₄ (anhydrous, finely ground)
-
1,4-Dioxane (anhydrous, degassed)
-
Schlenk tube or similar reaction vessel
-
Argon or nitrogen source
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of anhydrous 1,4-dioxane.
-
Add the catalyst pre-mixture to the Schlenk tube containing the reagents.
-
Evacuate and backfill the Schlenk tube with argon or nitrogen (repeat three times).
-
Add anhydrous, degassed 1,4-dioxane (5 mL) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Pd(OAc)₂
-
P(t-Bu)₃
-
Triethylamine (Et₃N)
-
DMF (anhydrous, degassed)
-
Schlenk tube or similar reaction vessel
-
Argon or nitrogen source
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol).
-
Add Pd(OAc)₂ (0.03 mmol, 3 mol%) and P(t-Bu)₃ (0.06 mmol, 6 mol%).
-
Evacuate and backfill the Schlenk tube with argon or nitrogen (repeat three times).
-
Add anhydrous, degassed DMF (5 mL) and triethylamine (2.0 mmol).
-
Add phenylacetylene (1.2 mmol) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 80 °C with vigorous stirring for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Section 4: Frequently Asked Questions (FAQs)
Q6: Can I use a different halogen on the pyridine ring, like bromine or chlorine?
A6: While this guide focuses on this compound, the principles can be extended to other halogens. However, be aware that the reactivity order is generally I > Br > Cl. For bromo- and especially chloro-pyridines, more active catalyst systems (e.g., those with more electron-rich and bulky ligands) and higher reaction temperatures will likely be necessary.
Q7: I suspect my catalyst is being poisoned. Are there any additives that can help?
A7: In some cases of suspected catalyst poisoning by nitrogen-containing substrates, additives can be beneficial. For instance, the use of a stoichiometric amount of a Lewis acid, such as ZnCl₂, can sometimes coordinate to the pyridine nitrogen, preventing it from binding to the palladium catalyst. However, this approach requires careful optimization as the Lewis acid can also interact with other components of the reaction.
Q8: Are there any alternatives to palladium catalysis for these transformations?
A8: While palladium is the most common catalyst for these cross-coupling reactions, nickel-based catalysts are emerging as powerful alternatives, particularly for challenging substrates.[14] Nickel catalysts can sometimes offer different reactivity and selectivity profiles and may be less prone to inhibition by certain functional groups.
References
-
Zhang, L., et al. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3121-3135. [Link]
-
Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. PubMed. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Scott, J. S., & Williams, J. M. J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ACS Medicinal Chemistry Letters, 11(8), 1466-1470. [Link]
-
Zhang, L., et al. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. [Link]
-
Ackermann, L., & Althammer, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic & Biomolecular Chemistry, 9(10), 3828-3831. [Link]
-
Hilt, G. (2020). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. Catalysts, 10(7), 748. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]
-
Wikipedia. (n.d.). Heck reaction. In Wikipedia. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scirp.org [scirp.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review [mdpi.com]
Technical Support Center: Efficient Coupling with 2-Iodo-3-nitropyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions involving 2-iodo-3-nitropyridine. This resource is designed to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to address the specific challenges encountered when working with this electron-deficient and potentially coordinating substrate. As Senior Application Scientists, we have synthesized technical data with practical, field-proven insights to ensure your success.
Understanding the Unique Challenges of this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, its electronic properties and the presence of the pyridine nitrogen present unique challenges in cross-coupling reactions. The strong electron-withdrawing effect of the nitro group and the pyridine nitrogen activates the C-I bond for oxidative addition, which is generally favorable. Conversely, the lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or decomposition. This guide will help you navigate these challenges to achieve efficient and reproducible couplings.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Issue 1: Low to No Product Yield
Q1: My cross-coupling reaction with this compound is showing very low or no conversion to the desired product. What are the first steps I should take to troubleshoot this?
A1: Low or no yield with this substrate often points to issues with catalyst activity, reaction setup, or reagent quality. Here’s a systematic troubleshooting approach:
-
Catalyst Activity and Choice: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced to Pd(0) in situ.[1] For a challenging substrate like this compound, consider starting with a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust, air-stable precatalyst from a newer generation. The choice of ligand is also critical. The pyridine nitrogen can inhibit the catalyst, so ligands that are both electron-rich and sterically bulky can promote the desired reaction and prevent catalyst deactivation.[2]
-
Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen.[3] Ensure your reaction vessel was properly degassed (e.g., by purging with argon or nitrogen for an extended period) and maintained under an inert atmosphere throughout the experiment. Solvents should be freshly degassed before use.[4]
-
Reagent Purity: Ensure your this compound is pure. Impurities can poison the catalyst.[4] Similarly, the purity of your coupling partner (e.g., boronic acid, amine, alkyne) is crucial. For Suzuki reactions, consider the quality of the boronic acid; protodeboronation can be a significant side reaction.[4]
-
Base Selection: The choice and quality of the base are critical. The base's strength and solubility can significantly impact the reaction rate and yield.[4] For instance, in Suzuki couplings, the base is crucial for the transmetalation step.[5] Ensure the base is anhydrous if the reaction requires it.
Q2: I am observing significant amounts of starting material and some dark, insoluble material (palladium black) in my reaction mixture. What could be the cause?
A2: The formation of palladium black indicates catalyst decomposition. This is a common issue, especially with heteroaromatic substrates.
-
Ligand Choice: The ligand's role is to stabilize the palladium center.[6] If the ligand is not robust enough or is used in an insufficient amount, the palladium catalyst can agglomerate and precipitate as palladium black, losing its catalytic activity. For this compound, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphine ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[7] These can create a sterically hindered environment around the palladium, preventing both catalyst decomposition and inhibition by the pyridine nitrogen.
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. If you are observing palladium black formation, try lowering the reaction temperature. A screening of temperatures (e.g., from 80 °C to 110 °C) can help find the optimal balance between reaction rate and catalyst stability.[3]
-
Concentration: Very high concentrations can sometimes promote catalyst decomposition. Ensure your reaction concentration is within the typical range for cross-coupling reactions (0.1 M to 0.5 M with respect to the limiting reagent).[3]
Issue 2: Side Reactions and Impurity Formation
Q3: I am observing a significant amount of a side product that appears to be the dehalogenated starting material (3-nitropyridine). How can I minimize this?
A3: Dehalogenation (or hydrodehalogenation) is a common side reaction in palladium-catalyzed cross-coupling reactions where the halogen is replaced by a hydrogen atom.[8]
-
Source of Hydride: This side reaction is often caused by the presence of a hydride source. This can be trace water, the solvent (especially alcohols or ethers), or the amine base in reactions like the Heck or Buchwald-Hartwig.
-
Troubleshooting Strategies:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried.
-
Ligand Effect: The choice of ligand can influence the rate of reductive elimination versus dehalogenation. Experiment with different ligands.
-
Base Selection: In some cases, the choice of base can influence the extent of dehalogenation.
-
Q4: In my Suzuki coupling, I am seeing a significant amount of homocoupling of my boronic acid. What is causing this and how can I prevent it?
A4: Homocoupling of boronic acids is a common side reaction in Suzuki couplings, often driven by the presence of oxygen.[3][6]
-
Oxygen Contamination: Rigorous degassing of the solvent and maintaining a strict inert atmosphere are crucial to prevent this.[3] The presence of oxygen can lead to oxidative homocoupling of the boronic acid.
-
Palladium(II) Species: The presence of Pd(II) species can also promote homocoupling.[6] Using a Pd(0) source or ensuring efficient in situ reduction of a Pd(II) precatalyst can help minimize this side reaction.
-
Reaction Conditions: In some cases, adjusting the base or solvent system can reduce the extent of homocoupling.
Frequently Asked Questions (FAQs)
Q1: Which type of palladium catalyst is best for coupling with this compound?
A1: There is no single "best" catalyst, as the optimal choice depends on the specific coupling reaction (Suzuki, Buchwald-Hartwig, etc.) and the coupling partner. However, due to the electron-deficient and coordinating nature of this compound, catalysts with bulky, electron-rich ligands are generally preferred. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) and their corresponding precatalysts (e.g., XPhos Pd G3) are excellent starting points for Suzuki and Buchwald-Hartwig reactions.[2][3] For Sonogashira couplings, palladium complexes with phosphine ligands like PPh₃ are common, often in conjunction with a copper(I) co-catalyst.[9][10]
Q2: What is the "2-pyridyl problem" and how does it relate to my reactions with this compound?
A2: The "2-pyridyl problem" refers to the challenges encountered in cross-coupling reactions with 2-substituted pyridines.[11] The nitrogen atom at the 2-position can chelate to the palladium catalyst, leading to the formation of stable, off-cycle complexes that are catalytically inactive. This can result in low yields and difficult-to-reproduce reactions. Although your substrate is a 2-iodo-pyridine, the principle remains the same. The use of bulky ligands that disfavor the formation of these inhibitory complexes is a key strategy to overcome this issue.
Q3: Can I use 2-chloro- or 2-bromo-3-nitropyridine instead of this compound?
A3: Yes, but the reactivity will be different. The general order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl.[12] While this compound is the most reactive, 2-bromo-3-nitropyridine is also a viable substrate, though it may require slightly more forcing conditions (e.g., higher temperature, longer reaction time, or a more active catalyst system). 2-Chloro-3-nitropyridine will be the most challenging to couple and will likely require a specialized, highly active catalyst system, often one designed for aryl chloride activation.[7]
Q4: What are the best practices for setting up a cross-coupling reaction with this compound?
A4:
-
Glassware: Ensure all glassware is oven-dried or flame-dried to remove any traces of water.
-
Inert Atmosphere: Assemble the reaction under a positive pressure of an inert gas (argon or nitrogen). Use a Schlenk line or a glovebox for best results.
-
Reagent Addition: Add the solid reagents (this compound, coupling partner, base, catalyst, and ligand) to the reaction flask under a stream of inert gas.
-
Solvent Degassing: Use a freshly degassed solvent. Degassing can be achieved by sparging with an inert gas for 20-30 minutes or by the freeze-pump-thaw method (for more sensitive reactions).
-
Temperature Control: Use an oil bath or a heating mantle with a temperature controller for accurate and stable heating.
-
Stirring: Ensure efficient stirring to keep the reaction mixture homogeneous, especially if the base is not fully soluble.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific boronic acids.
Reagents and Equipment:
-
This compound (1.0 equiv)
-
Boronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or a precatalyst like XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene/water 4:1)
-
Oven-dried glassware, magnetic stirrer, condenser, and inert gas supply
Procedure:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the boronic acid, and the base.
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol is a general starting point and may require optimization for specific amines.
Reagents and Equipment:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., Xantphos or a Buchwald biarylphosphine ligand, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Oven-dried glassware, magnetic stirrer, condenser, and inert gas supply (glovebox recommended for handling air-sensitive reagents)
Procedure:
-
In a glovebox, add the palladium precatalyst, ligand, and base to a dry Schlenk flask or reaction vial with a magnetic stir bar.
-
Add the this compound and the anhydrous, degassed solvent.
-
Add the amine to the reaction mixture.
-
Seal the flask, remove it from the glovebox, and place it in a preheated oil bath.
-
Stir the reaction at the desired temperature (e.g., 90-110 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Catalyst and Ligand Selection Guide for Common Coupling Reactions of this compound
| Coupling Reaction | Recommended Catalyst System | Base | Typical Solvents | Key Considerations |
| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf), or Buchwald precatalysts (e.g., XPhos Pd G3) | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene/H₂O, DMF | Bulky, electron-rich ligands can improve yields.[2] Rigorous degassing is crucial to prevent boronic acid homocoupling.[3] |
| Buchwald-Hartwig | Pd₂(dba)₃ with Xantphos, RuPhos, or XPhos | NaOtBu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | Strong, non-nucleophilic bases are often required. The choice of ligand is critical and depends on the amine.[13] |
| Sonogashira | PdCl₂(PPh₃)₂ with CuI (co-catalyst) | Et₃N, i-Pr₂NH | THF, DMF | Copper-free conditions are also possible with specific catalyst systems.[9] |
| Heck | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | The choice of base is critical to avoid side reactions.[14] |
| C-N Coupling (Ullmann-type) | CuI with a ligand (e.g., 1,10-phenanthroline) | K₂CO₃, Cs₂CO₃ | DMF, DMSO | An alternative to palladium-catalyzed amination, especially for certain nucleophiles. |
Visualizations
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Troubleshooting workflow for low-yield reactions.
References
-
Benchchem. Troubleshooting difficult Suzuki couplings with substituted boronic acids. 3
-
Wikipedia. Buchwald–Hartwig amination.
-
Wikipedia. Suzuki reaction.
-
Benchchem. Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. 1
-
Benchchem. Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions. 4
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Chemistry LibreTexts. Buchwald-Hartwig Amination.
-
PMC. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
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ResearchGate. How can I solve my problem with Suzuki coupling?
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Wikipedia. Sonogashira coupling.
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guides.
-
Wikipedia. Heck reaction.
-
Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
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Organic Chemistry Portal. Suzuki Coupling.
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
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ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
-
ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
-
Organic Chemistry Portal. Heck Reaction.
-
PMC. This compound.
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Reddit. Diagnosing issues with a failed Suzuki coupling?
-
ResearchGate. Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
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Benchchem. A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
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ResearchGate. Screening catalytic conditions in Heck coupling between...
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WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
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YouTube. Sonogashira coupling.
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Organic Chemistry Portal. Sonogashira Coupling.
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Chemistry LibreTexts. Sonogashira Coupling.
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Macmillan Group - Princeton University. Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis.
-
Reddit. Help needed with unreproducible Suzuki coupling.
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ResearchGate. Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides.
-
S-Innovations. Cross-Coupling Reactions Guide.
-
Benchchem. Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
-
PMC. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
-
MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
-
Chemistry LibreTexts. Heck Reaction.
-
NIH. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
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The University of Liverpool Repository. Light-Promoted C-N Coupling of Aryl Halides with Nitroarenes.
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ChemRxiv. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases.
-
ResearchGate. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime.
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effect of base and solvent on 2-Iodo-3-nitropyridine reactions
Welcome to the technical support center for reactions involving 2-iodo-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile building block in organic synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to address specific challenges you may encounter during your experiments. The advice provided is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.
Understanding the Reactivity of this compound
This compound is a valuable substrate in synthetic chemistry, primarily due to the presence of two key functional groups: an iodine atom at the 2-position and a nitro group at the 3-position. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom significantly activates the ring towards nucleophilic aromatic substitution (SNAr).[1][2][3] The iodine atom, being a good leaving group, facilitates these substitutions. Furthermore, the carbon-iodine bond provides a handle for a variety of palladium-catalyzed cross-coupling reactions, making this molecule a versatile scaffold for the synthesis of complex nitrogen-containing heterocycles.
Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. However, reactions with heteroaromatic substrates like this compound can be challenging. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation.[4] This section provides troubleshooting guidance for common cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. When working with this compound, several factors can influence the reaction's success.
FAQ 1: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What are the likely causes and how can I fix it?
Answer: Low yields in Suzuki-Miyaura couplings of 2-halopyridines are a common issue.[4] Here’s a breakdown of potential problems and their solutions:
-
Catalyst Deactivation: The lone pair on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to shield the palladium atom and prevent strong coordination with the pyridine nitrogen.[5]
-
-
Inefficient Transmetalation: The base plays a crucial role in activating the boronic acid for transmetalation.[6][7]
-
Solution: A screen of bases is often necessary. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly effective. The choice of base is often solvent-dependent. For instance, aqueous base solutions can be effective, but care must be taken to avoid protodeboronation.[8]
-
-
Protodeboronation of the Boronic Acid: This side reaction, where the boronic acid is replaced by a hydrogen atom, is a frequent problem, especially with electron-rich or heteroaryl boronic acids.[4][8]
-
Poor Solubility: The reagents may not be fully dissolved in the reaction solvent, leading to a sluggish reaction.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd(PPh₃)₄, PdCl₂(dppf), or a palladacycle precatalyst (e.g., XPhos Pd G3) | Provides the active Pd(0) species. Precatalysts can offer better stability and reproducibility.[8] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Minimizes catalyst inhibition by the pyridine nitrogen.[5] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | A screen is recommended. The choice depends on the substrate and solvent.[12][13] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | A co-solvent is often necessary to dissolve both the organic and inorganic reagents.[5][10] |
| Temperature | 80-110 °C | Sufficient thermal energy is typically required to drive the catalytic cycle. |
Workflow for Optimizing Suzuki-Miyaura Coupling
Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura couplings.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes.
FAQ 2: I am observing significant homocoupling of my alkyne (Glaser coupling) in my Sonogashira reaction with this compound. How can I suppress this side reaction?
Answer: Glaser coupling is a common side reaction in Sonogashira couplings, particularly with highly reactive terminal alkynes or when the cross-coupling is sluggish.[14]
-
Copper Co-catalyst: The copper(I) co-catalyst is often implicated in promoting homocoupling.
-
Oxygen: The presence of oxygen can facilitate the oxidative homocoupling of the alkyne.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that the solvents are thoroughly degassed.[8]
-
-
Reaction Conditions: The choice of base and solvent can influence the relative rates of cross-coupling and homocoupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.
FAQ 3: My Buchwald-Hartwig amination of this compound is not proceeding to completion. What should I investigate?
Answer: Incomplete conversion in Buchwald-Hartwig aminations can often be traced back to the base, ligand, or catalyst precursor.
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are typically required.
-
Solution: Sodium tert-butoxide (NaOtBu) is a very common and effective base.[17] Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate can also be effective. The base must be strong enough to deprotonate the amine but not so strong as to cause decomposition of the starting materials.[17]
-
-
Ligand Choice: The ligand plays a crucial role in the efficiency of the catalytic cycle.
-
Catalyst Precursor: The choice of palladium precursor can impact the formation of the active Pd(0) catalyst.
-
Solvent: The solvent must be able to dissolve all components of the reaction and be stable to the reaction conditions.
Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the this compound ring makes it highly susceptible to nucleophilic aromatic substitution.[1][2]
FAQ 4: My SNAr reaction with an amine nucleophile is sluggish. How can I increase the reaction rate?
Answer: While this compound is activated towards SNAr, several factors can influence the reaction rate.
-
Solvent Effects: The solvent plays a critical role in stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction.[3][21]
-
Solution: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred as they can effectively solvate the charged intermediate without strongly solvating the nucleophile, thus increasing its reactivity.[22][23] In some cases, polar protic solvents can also be used, but they may slow down the reaction by solvating the nucleophile.[22][24]
-
-
Base Catalysis: The presence of a base can sometimes accelerate the reaction, particularly if the nucleophile is a weak acid (e.g., an alcohol or a thiol).
-
Solution: The addition of a non-nucleophilic base can deprotonate the nucleophile, increasing its nucleophilicity. However, for amine nucleophiles, the amine itself can often act as the base. In some cases, the reaction can be second-order in the amine, where a second molecule of the amine acts as a general base to remove a proton in the rate-determining step.[25]
-
-
Temperature: Like most reactions, increasing the temperature will generally increase the reaction rate.[26]
-
Solution: If the reaction is slow at room temperature, heating the reaction mixture is a straightforward way to increase the rate. Microwave heating can also be a very effective method for accelerating SNAr reactions.[27]
-
Diagram of SNAr Mechanism
Caption: The two-step addition-elimination mechanism of SNAr reactions.
FAQ 5: I am observing unexpected side products in my reaction. What could be happening?
Answer: While this compound is generally well-behaved, under certain conditions, side reactions can occur.
-
Nitro Group Migration: In rare cases, particularly with certain bromo-nitropyridine systems and specific bases and solvents, migration of the nitro group has been observed.[28] While less common for the iodo-analogue, it is a possibility to consider if unexpected isomers are formed.
-
Reaction with Dihalo-pyridines: If your starting material contains dihalo-pyridine impurities, you may observe multiple substitution products.
-
Denitration or Deiodination: Under strongly reducing conditions, loss of the nitro or iodo group can occur. Ensure that your reaction conditions are not unintentionally reductive.
Section 3: Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling
-
To an oven-dried flask, add the boronic acid or ester (1.1-1.5 equivalents), the base (e.g., K₂CO₃, 2-3 equivalents), and a stir bar.
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[8]
-
In a separate flask, dissolve this compound (1.0 equivalent), the palladium precatalyst (1-5 mol%), and the ligand (1.1-1.2 equivalents relative to palladium) in the degassed solvent.
-
Transfer the solution of the pyridine to the flask containing the boronic acid and base via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for a Nucleophilic Aromatic Substitution with an Amine
-
Dissolve this compound (1.0 equivalent) in a suitable polar aprotic solvent (e.g., DMF or DMSO).
-
Add the amine nucleophile (1.1-2.0 equivalents). If the amine is a salt, an additional equivalent of a non-nucleophilic base (e.g., triethylamine or DIPEA) may be required.
-
Stir the reaction at room temperature or heat as necessary. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine to remove the reaction solvent and any inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
References
-
ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Nudelman, N. S., Mancini, P. M. E., Martinez, R. D., & Vottero, L. R. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 951-954. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]
-
Reddit. (2023, June 14). Problems with Suzuki coupling. r/Chempros. Retrieved from [Link]
-
Semantic Scholar. (1999, June 1). Solvent effects on aromatic nucleophilic substitution reactions. Part 9. Special kinetic synergistic behavior in binary solvent mixtures. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenesa. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-iodo-3-nitropyridine. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2024, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]
-
Reddit. (2023, June 24). Brainstorming a Buchwald-Hartwig coupling. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
HETEROCYCLES. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a. Retrieved from [Link]
-
ResearchGate. (2023, August 6). The Application of Organic Bases in Microwave-Promoted Suzuki Coupling Reactions in Water. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Use of Base Metals in Suzuki Coupling. Retrieved from [Link]
-
National Institutes of Health. (2022, September 3). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Retrieved from [Link]
-
DOI. (2018, May 1). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
YouTube. (2022, April 14). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. Retrieved from [Link]
-
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction a. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
National Institutes of Health. (n.d.). This compound. Retrieved from [Link]
-
Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from [Link]
-
YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]
-
ResearchGate. (2023, August 6). Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6‐trinitrophenyl ethers with aniline in acetonitrile. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Retrieved from [Link]
Sources
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Technical Support Center: Navigating Reactions with 2-Iodo-3-nitropyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the chemistry of 2-iodo-3-nitropyridine. As a Senior Application Scientist, I've designed this space to provide you with in-depth troubleshooting guides and frequently asked questions to navigate the challenges of working with this versatile yet sensitive substrate. The primary focus of this guide is to address a common and often frustrating side reaction: the premature dehalogenation of this compound during cross-coupling reactions. Our goal is to equip you with the knowledge to not only solve these issues but to understand the underlying chemical principles to prevent them in the future.
Frequently Asked Questions (FAQs) on Dehalogenation
Here we address some of the fundamental questions surrounding the unwanted removal of the iodine atom from your starting material.
Q1: What is dehalogenation and why is it a problem with this compound?
A1: Dehalogenation, specifically hydrodehalogenation, is an undesired side reaction where the iodine atom on the this compound is replaced by a hydrogen atom.[1] This is particularly problematic as it consumes your starting material, leading to lower yields of your desired product and complicating the purification process due to the formation of the 3-nitropyridine byproduct. The electron-withdrawing nature of the nitro group in this compound makes the carbon-iodine bond more susceptible to cleavage, increasing the likelihood of this unwanted reaction.
Q2: What is the primary mechanism behind dehalogenation in palladium-catalyzed cross-coupling reactions?
A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This highly reactive intermediate can be generated from various sources within the reaction mixture, including trace amounts of water, alcohol solvents, or even certain amine bases. Once formed, the Pd-H species can undergo reductive elimination with the 2-(3-nitropyridyl) group attached to the palladium center, resulting in the formation of the dehalogenated 3-nitropyridine and regenerating the Pd(0) catalyst.
Q3: Are there specific reaction types where dehalogenation of this compound is more common?
A3: Yes, dehalogenation is a known issue in several palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. The specific conditions of each reaction type can either favor the desired coupling or the undesired dehalogenation pathway.
Troubleshooting Guide: Minimizing Dehalogenation in Your Reactions
This section provides detailed troubleshooting advice for specific cross-coupling reactions involving this compound.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. However, the conditions required can often promote the dehalogenation of sensitive substrates like this compound.
Problem: Significant formation of 3-nitropyridine is observed during the Suzuki coupling of this compound with a boronic acid.
Causality and Solutions:
The choice of base, solvent, and ligand are critical in steering the reaction away from the dehalogenation pathway.
-
Base Selection: Strong bases can accelerate the formation of Pd-H species.
-
Recommendation: Switch from strong bases like sodium tert-butoxide (NaOtBu) to weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1] These bases are generally less prone to generating hydride species.
-
-
Solvent Effects: Polar aprotic solvents can sometimes facilitate dehalogenation.
-
Recommendation: Consider changing the solvent from polar aprotic options like DMF to less polar, aprotic solvents such as toluene or dioxane.[1] It's also crucial to use anhydrous and degassed solvents to minimize potential sources of hydrogen.
-
-
Ligand Choice: The ligand plays a pivotal role in modulating the reactivity of the palladium catalyst.
-
Recommendation: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, or other biaryl phosphines (often referred to as Buchwald ligands) can promote the desired reductive elimination of the cross-coupled product over the dehalogenation pathway.[1]
-
Optimized Protocol for Suzuki-Miyaura Coupling of this compound:
Here is a starting point protocol designed to minimize dehalogenation:
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective palladium precursors. |
| Ligand | XPhos or SPhos (2-4 mol%) | Bulky, electron-rich ligand to promote C-C coupling. |
| Base | K₃PO₄ (2.0 equiv.) | Weaker, non-hydride donating base.[1] |
| Solvent | Toluene or Dioxane (anhydrous, degassed) | Non-polar, aprotic solvent to disfavor dehalogenation.[1] |
| Temperature | 80-100 °C | Lowering the temperature can sometimes reduce dehalogenation.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | To exclude moisture and oxygen. |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A generalized workflow for Suzuki-Miyaura coupling.
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the synthesis of aryl amines.[2] The strong bases often employed in this reaction can be a major contributor to the dehalogenation of this compound.
Problem: Low yields of the desired 2-amino-3-nitropyridine derivative and significant formation of 3-nitropyridine.
Causality and Solutions:
The interplay between the base, ligand, and temperature is crucial for a successful amination.
-
Base Selection: Strong alkoxide bases are common in Buchwald-Hartwig aminations but can promote dehalogenation.
-
Recommendation: While NaOtBu is a common choice, consider using lithium bis(trimethylsilyl)amide (LHMDS) or weaker carbonate bases if dehalogenation is severe.[1] The choice of base can be substrate-dependent, so screening may be necessary.
-
-
Ligand Choice: As with Suzuki couplings, bulky, electron-rich phosphine ligands are generally preferred.
-
Recommendation: Ligands such as BrettPhos and RuPhos have shown broad applicability and high efficacy in C-N cross-coupling reactions, often at lower catalyst loadings.[3] These ligands can accelerate the desired C-N bond formation, outcompeting the dehalogenation pathway.
-
-
Temperature Control: Higher temperatures can increase the rate of dehalogenation.
-
Recommendation: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).[1] Some modern catalyst systems are highly active and may allow for reactions at or near room temperature.
-
Optimized Protocol for Buchwald-Hartwig Amination of this compound:
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ or a pre-catalyst like BrettPhos Pd G3 | Pre-catalysts can offer better reproducibility. |
| Ligand | BrettPhos or RuPhos (1-5 mol%) | Highly active ligands for C-N coupling.[3] |
| Base | NaOtBu or LHMDS (1.2-1.5 equiv.) | Strong base is often required for amine deprotonation. |
| Solvent | Toluene or Dioxane (anhydrous, degassed) | Non-polar, aprotic solvents are generally preferred. |
| Temperature | 80-100 °C | Optimize for the specific amine and catalyst system. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for catalyst stability and to prevent side reactions. |
Logical Relationship: Key Factors in Preventing Dehalogenation
Caption: Interplay of factors influencing dehalogenation vs. desired coupling.
III. Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of alkynes.[4] The presence of a copper co-catalyst and an amine base are key features of this reaction, both of which can influence the extent of dehalogenation.
Problem: Formation of 3-nitropyridine and alkyne homocoupling (Glaser coupling) byproducts alongside the desired 2-alkynyl-3-nitropyridine.
Causality and Solutions:
Careful selection of the catalyst system and base is paramount for a clean Sonogashira reaction.
-
Catalyst System: The traditional Pd/Cu co-catalyst system is effective, but copper can also promote Glaser coupling.
-
Recommendation: In cases of significant homocoupling, consider a copper-free Sonogashira protocol. These often require specific ligands and may need slightly higher temperatures, but can provide a cleaner reaction profile.
-
-
Base Selection: An amine base is required to deprotonate the terminal alkyne.
-
Recommendation: Triethylamine (Et₃N) or diisopropylamine (DIPA) are commonly used. Ensure the amine is of high purity and dry, as impurities can affect catalyst activity.
-
-
Solvent Choice: The choice of solvent can impact the solubility of intermediates and the overall reaction rate.
-
Recommendation: THF and DMF are common solvents for Sonogashira couplings. As with other cross-coupling reactions, using anhydrous and degassed solvents is essential.
-
Optimized Protocol for Sonogashira Coupling of this compound:
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | Standard and reliable palladium catalysts for Sonogashira. |
| Copper Source | CuI (1-5 mol%) | Co-catalyst to facilitate the reaction at lower temperatures. |
| Ligand | PPh₃ (if not using a pre-formed complex) | Triphenylphosphine is a standard ligand for this reaction. |
| Base | Et₃N or DIPA (2-3 equiv.) | To deprotonate the alkyne and neutralize the HI byproduct. |
| Solvent | THF or DMF (anhydrous, degassed) | Common solvents that facilitate the reaction. |
| Temperature | Room temperature to 60 °C | Iodides are generally reactive at lower temperatures. |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent Glaser coupling and catalyst decomposition. |
References
-
ResearchGate. Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. Available at: [Link]
-
MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available at: [Link]
-
National Institutes of Health. This compound. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Available at: [Link]
-
National Institutes of Health. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
SciRP.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available at: [Link]
-
National Institutes of Health. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Available at: [Link]
-
National Institutes of Health. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Managing Temperature Sensitivity in 2-Iodo-3-nitropyridine Reactions
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 2-Iodo-3-nitropyridine. This resource is designed to provide in-depth, field-proven insights into managing the critical parameter of temperature in reactions involving this versatile but sensitive building block. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your reactions are not only successful but also reproducible and scalable.
Introduction: The Dual Nature of this compound
This compound is a valuable reagent in medicinal chemistry and materials science, primarily due to the orthogonal reactivity of its two key functional groups. The iodine atom at the 2-position is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. The electron-withdrawing nitro group at the 3-position activates the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr), and also influences the reactivity of the C-I bond.
However, this inherent reactivity comes with a significant challenge: temperature sensitivity . The presence of the nitro group, combined with the relatively labile carbon-iodine bond, makes the molecule prone to decomposition and side reactions at elevated temperatures. Precise temperature control is therefore not just a matter of optimization, but a prerequisite for success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and reactivity of this compound, with a focus on thermal stability.
Q1: What are the primary concerns regarding the thermal stability of this compound?
A1: The primary concerns are two-fold: decomposition of the molecule itself and the promotion of unwanted side reactions. At elevated temperatures, typically above 100-120 °C, you risk two main degradation pathways:
-
Denitration: The loss of the nitro group, which can occur via complex redox pathways, especially in the presence of metallic catalysts or certain bases[1].
-
Deiodination: Reductive removal of the iodine atom to form 3-nitropyridine. This is a common side reaction in palladium-catalyzed processes, where sources of hydride (e.g., solvent, amine bases) can lead to a dehalogenated byproduct[2].
Q2: How does the nitro group affect the temperature sensitivity in cross-coupling reactions?
A2: The strongly electron-withdrawing nitro group has a significant electronic effect. It makes the C-I bond more susceptible to oxidative addition to a Pd(0) catalyst, which is the first and often rate-limiting step in cross-coupling cycles[3][4][5]. While this enhances reactivity, allowing for potentially lower reaction temperatures compared to less activated iodopyridines, it also makes the molecule more prone to side reactions like catalyst decomposition (forming palladium black) if the temperature is too high[2]. The nitro group can also interact with the palladium center, potentially leading to catalyst inhibition or alternative reaction pathways if not properly controlled[6].
Q3: What is the recommended storage condition for this compound to ensure its stability?
A3: this compound should be stored in a cool, dark place, preferably refrigerated and under an inert atmosphere (argon or nitrogen). This minimizes the risk of slow thermal decomposition and protects it from light-induced degradation, to which iodo-aromatic compounds can be sensitive.
Q4: Can I use microwave heating for reactions with this compound?
A4: While microwave irradiation can be a powerful tool for accelerating reactions, it must be used with extreme caution for this substrate. The rapid and sometimes localized heating can easily exceed the decomposition threshold, leading to a complex mixture of byproducts and low yields. If you choose to use a microwave reactor, it is critical to use a system with accurate internal temperature monitoring and to perform initial small-scale trials at lower temperatures (e.g., 80-90 °C) before attempting to push the reaction conditions.
Part 2: Troubleshooting Guide for Common Reactions
This section provides a question-and-answer formatted guide to troubleshoot specific issues encountered during common reactions with this compound.
Scenario 1: Suzuki-Miyaura Cross-Coupling Reactions
Issue: Low yield of the desired coupled product, with significant amounts of 3-nitropyridine and/or homocoupled boronic acid byproduct.
-
Question: My Suzuki-Miyaura reaction is sluggish at 80 °C, but when I increase the temperature to 100 °C, I see more byproducts than product. What is happening and how can I fix it?
-
Answer: This is a classic temperature management problem. At 80 °C, the reaction rate may be too slow for practical purposes. However, at 100 °C, you are likely accelerating side reactions faster than the desired cross-coupling. The main culprits are:
-
Reductive Deiodination: The formation of 3-nitropyridine is a strong indicator that your catalytic system is generating a palladium-hydride species, which then reductively eliminates with your substrate[2]. This is often exacerbated at higher temperatures.
-
Homocoupling (Glaser-type): The presence of homocoupled boronic acid (Ar-Ar) suggests that either your reaction mixture was not properly degassed (oxygen promotes homocoupling) or that the transmetalation step is slow relative to other processes[2].
-
Catalyst Decomposition: Elevated temperatures can cause the palladium catalyst to precipitate as inactive palladium black, effectively stopping the catalytic cycle[2].
-
-
Troubleshooting Workflow & Solutions:
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
-
Detailed Steps:
-
Reduce Temperature: Immediately lower the reaction temperature to a range of 80-90 °C. Many Suzuki couplings with activated iodides can proceed efficiently in this range[7].
-
Optimize Ligand and Catalyst: If the reaction is too slow at lower temperatures, consider switching to a more active catalytic system. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the oxidative addition and reductive elimination steps at lower temperatures, improving the overall efficiency and minimizing side reactions[7]. Using a pre-catalyst can also ensure a more consistent generation of the active Pd(0) species.
-
Choice of Base and Solvent: Use a milder base like K₃PO₄ or Cs₂CO₃. Stronger bases at high temperatures can promote decomposition. Ensure your solvent system is appropriate; for many Suzuki reactions, a mixture like dioxane/water or THF/water is optimal[8]. The water content is crucial for the transmetalation step.
-
Rigorous Degassing: Before adding the catalyst, thoroughly degas your reaction mixture (3-4 freeze-pump-thaw cycles or vigorous sparging with argon for 30 minutes) to remove oxygen and prevent homocoupling[8].
-
-
Scenario 2: Sonogashira Coupling Reactions
Issue: The reaction fails to go to completion, and heating leads to a dark, tarry mixture with no identifiable product.
-
Question: My Sonogashira coupling with this compound is not working at room temperature. When I heat it to 60-70 °C, the solution turns black and I get a complex mixture. What should I do?
-
Answer: This is a classic sign of catalyst and/or substrate decomposition. Sonogashira reactions, especially the copper-cocatalyzed variants, can be sensitive to heat. The formation of a black precipitate is likely palladium black, and the tarry mixture indicates decomposition of your starting material or product. The nitro group makes the system particularly sensitive.
-
Troubleshooting & Optimization:
Parameter Recommended Action & Rationale Temperature Start at room temperature and only gently warm if necessary (e.g., to 40-50 °C). Many Sonogashira couplings of iodoarenes proceed at ambient temperature[9][10]. Catalyst System Use a reliable Pd source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with a Cu(I) co-catalyst (e.g., CuI). Ensure the catalyst is fresh. Copper-Free Conditions Consider a copper-free Sonogashira protocol. Copper acetylides can be thermally unstable. Copper-free systems often require slightly higher temperatures but can provide a cleaner reaction profile. Base Use a liquid amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which can also act as a solvent. This avoids the use of strong inorganic bases that can promote side reactions. Atmosphere Maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction. Oxygen can lead to oxidative homocoupling of the alkyne (Glaser coupling) and catalyst degradation.
Scenario 3: Nucleophilic Aromatic Substitution (SNAr)
Issue: The SNAr reaction with an amine nucleophile is very slow, and forcing the reaction with high heat results in a low yield and dark coloration.
-
Question: I am trying to displace the iodine with a secondary amine. The reaction requires heating to over 100 °C to proceed, but the yield is poor. Is the iodine the best leaving group for SNAr on this system?
-
Answer: While iodine is a leaving group, in SNAr reactions on electron-deficient rings, the reactivity order is typically F > Cl > Br > I. The rate-determining step is often the initial nucleophilic attack to form the Meisenheimer complex, not the departure of the leaving group[11][12]. Therefore, the high temperature is needed to overcome the activation energy of the attack. However, at these temperatures, you are likely causing decomposition.
-
Solutions:
-
Use a More Polar Aprotic Solvent: Switch to a solvent like DMSO or DMF. These solvents are excellent for SNAr reactions as they stabilize the charged Meisenheimer intermediate and can significantly accelerate the reaction, often allowing for lower temperatures.
-
Consider a Stronger Base: If your nucleophile is a primary or secondary amine, adding a non-nucleophilic base like K₂CO₃ or Cs₂CO₃ can help to deprotonate the Meisenheimer complex in the second step, driving the reaction forward.
-
Alternative Substrate: If feasible, consider using 2-Chloro-3-nitropyridine. The chloro-analogue is often more reactive in SNAr reactions and may allow for milder conditions, thus avoiding the thermal decomposition issues associated with the iodo-compound.
-
Part 3: Experimental Protocols
This section provides a detailed, self-validating protocol for a temperature-sensitive Suzuki-Miyaura coupling reaction.
Protocol: Temperature-Controlled Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq, 2 mol%)
-
SPhos (0.045 eq, 4.5 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
Procedure:
-
Vessel Preparation: To a clean, dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and K₃PO₄.
-
Inerting the System: Seal the flask with a septum, and purge with argon for 15 minutes.
-
Solvent Addition & Degassing: Add anhydrous 1,4-dioxane and water (in a 4:1 ratio by volume) via syringe. Vigorously sparge the solution with argon for an additional 20-30 minutes. This step is critical to remove dissolved oxygen.
-
Catalyst Addition: In a separate vial under argon, pre-mix the Pd₂(dba)₃ and SPhos in a small amount of anhydrous dioxane. Add this catalyst solution to the reaction flask via syringe.
-
Reaction Execution & Monitoring:
-
Place the flask in a pre-heated oil bath set to 85 °C . Do not exceed 90 °C.
-
In-Process Control (IPC): After 1 hour, take a small aliquot of the reaction mixture via syringe, quench with water, extract with ethyl acetate, and spot on a TLC plate. Check for the consumption of the starting material and the appearance of the product spot.
-
Continue to monitor the reaction every 1-2 hours. If the reaction stalls (no further change by TLC), consider adding a very small additional portion of the catalyst. Do not increase the temperature.
-
-
Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for the temperature-controlled Suzuki-Miyaura protocol.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Ibadi Alaridhee, Z. A., et al. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. Zenodo. [Link]
-
González-Antonio, O. (2017). Response to "Suzuki coupling Reaction's yield is very low...". ResearchGate. [Link]
-
Reddit User Discussion. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. [Link]
-
Lau, S. H. (2022). Palladium- and Nickel-Catalyzed Cross-Coupling: Reaction Development and Mechanistic Investigations. Princeton Dataspace. [Link]
-
Forster, J. W., et al. (1996). A new redox-denitration reaction of aromatic nitro compounds. Chemical Communications. [Link]
-
Nilsson, P., et al. (2011). Palladium Catalyzed Allylic C-H Alkylation A Mechanistic Perspective. IntechOpen. [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach. [Link]
-
Kseniya, O., et al. (2021). Conditions optimization for the double Sonogashira coupling. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Al-Mokadem, F. (2013). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Sharma, S., et al. (2020). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. [Link]
-
Hazari, N., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
-
Bakke, J. M. (2001). Synthesis and Functionalization of 3-Nitropyridines. University of Oslo. [Link]
-
Ostrowski, S., et al. (2017). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
Giorgio, C. (2018). Response to "Why can't I achieve good yields for this Suzuki reaction?". ResearchGate. [Link]
-
Powers, D. C., et al. (2017). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. NIH Public Access. [Link]
-
Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
Sigman, M. S., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science. [Link]
-
Reddit User Discussion. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Bakke, J. M., et al. (2001). Preparation of nitropyridines by nitration of pyridines with nitric acid. PubMed. [Link]
-
Dénès, F., et al. (2004). New reductive deiodination reaction by hydrogen atom transfer from cyclohexane. Chemical Communications. [Link]
-
Bakke, J. M., et al. (2001). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry. [Link]
-
Buchwald, S. L., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH Public Access. [Link]
-
Ball, M., et al. (2024). Structure and thermal stability of phosphorus-iodonium ylids. Beilstein Journal of Organic Chemistry. [Link]
-
Mahdhaoui, F., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. [Link]
-
Visser, T. J., et al. (1979). Kinetics of enzymic reductive deiodination of iodothyronines. Effect of pH. PubMed. [Link]
-
Zhernenkov, M., et al. (2015). Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. [Link]
-
Visser, T. J., et al. (1979). Kinetics of enzymic reductive deiodination of iodothyronines. Effect of pH. PMC. [Link]
-
Chen, M., et al. (2022). Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. ChemRxiv. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Jelić, D., et al. (2021). Thermal Stability of Amorphous Solid Dispersions. PMC. [Link]
-
Siodłak, D., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. NIH. [Link]
-
Gandeepan, P., et al. (2015). Mechanistic Details of Pd(II)-Catalyzed C-H Iodination with Molecular I2: Oxidative Addition vs Electrophilic Cleavage. PubMed. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Carter, K. P., & Shaughnessy, K. H. (2022). A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity. MDPI. [Link]
-
Sánchez-Bayo, F., & Gamon, M. (1998). Thermal Decomposition and Isomerization of Cis-Permethrin and Beta-Cypermethrin in the Solid Phase. PubMed. [Link]
-
Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. [Link]
-
LibreTexts. (n.d.). Oxidative Addition & Palladium Coupling. [Link]
-
Snieckus, V., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
-
Ostrowski, S., et al. (2017). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. ResearchGate. [Link]
-
Siinska, M., et al. (2021). Thermal Stability Limits of Imidazolium, Piperidinium, Pyridinium, and Pyrrolidinium Ionic Liquids Immobilized on Metal Oxides. ResearchGate. [Link]
-
Mako, A., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. PMC. [Link]
-
El-Shazly, E. A., et al. (2020). Thermal Stability, Crystallization, and Melting Behaviours of Iodine Doped Semiconducting Polyethylene Terephthalate (PET) Thin Films. ResearchGate. [Link]
Sources
- 1. A new redox-denitration reaction of aromatic nitro compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. nobelprize.org [nobelprize.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. oxidative addition and palladium coupling [employees.csbsju.edu]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Kinetics of enzymic reductive deiodination of iodothyronines. Effect of pH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Suzuki Reactions of 2-Iodo-3-nitropyridine
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-iodo-3-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important building block in their synthetic endeavors. The unique electronic properties of this compound, with its electron-withdrawing nitro group and coordinating pyridine nitrogen, present specific challenges and opportunities in cross-coupling chemistry. This resource provides in-depth, field-tested insights in a question-and-answer format to help you troubleshoot and optimize your reactions for maximum success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki reaction with this compound is showing low to no conversion. What are the likely causes and how can I fix it?
Low or no product formation is a common issue that can stem from several factors, often related to the catalyst system and reaction conditions. The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition, while the electron-deficient nature of the ring can influence the catalytic cycle.[1][2]
Potential Causes & Solutions:
-
Catalyst Inactivity:
-
Cause: The Pd(0) active catalyst may not be forming efficiently from the Pd(II) precatalyst, or it may be degrading. Tetrakis(triphenylphosphine)palladium(0) can be sensitive to air and may have decomposed.[3]
-
Solution: Use a modern, air-stable Pd(II) precatalyst paired with a bulky, electron-rich phosphine ligand (e.g., XPhos Pd G3, SPhos Pd G2). These "precatalysts" are designed for the reliable in situ generation of the active Pd(0) species.[4][5] If you must use a Pd(0) source like Pd(PPh3)4, ensure it is of high quality and handled under strictly inert conditions.[3]
-
-
Suboptimal Ligand Choice:
-
Cause: Simple phosphine ligands like triphenylphosphine (PPh3) are often inefficient for challenging substrates like electron-deficient heteroaryl halides.[6][7] They may not be electron-rich enough to promote the oxidative addition step or bulky enough to prevent catalyst deactivation.
-
Solution: Switch to a state-of-the-art Buchwald dialkylbiaryl phosphine ligand. These ligands are both sterically demanding and highly electron-donating, which accelerates the rate-limiting oxidative addition and the final reductive elimination step.[6]
-
-
Inappropriate Base or Solvent System:
-
Cause: The choice of base and solvent is critical for facilitating the transmetalation step and maintaining catalyst activity. An incompatible system can lead to reaction failure.
-
Solution: A common and effective starting point is an aqueous mixture of an organic solvent with a carbonate or phosphate base. If you suspect protodeboronation (see Q3), switching to anhydrous conditions with a base like potassium phosphate (K3PO4) can be beneficial.[4]
-
Troubleshooting Workflow for Low Conversion
Caption: A decision-making workflow for troubleshooting low conversion in Suzuki reactions.
Q2: I am observing a significant amount of 3-nitropyridine in my reaction mixture. What is causing this dehalogenation and how can I prevent it?
The formation of 3-nitropyridine is due to a hydrodehalogenation side reaction, where the iodine atom is replaced by a hydrogen atom. This is a common byproduct in Suzuki-Miyaura couplings.[8][9][10]
Potential Causes & Solutions:
-
Cause: After the initial oxidative addition of this compound to the Pd(0) center, the resulting Pd(II) intermediate can undergo a reaction that introduces a hydride ligand, leading to reductive elimination of the dehalogenated product.[8] Sources of the hydride can include water, alcohols (if used as solvent), or the base itself.
-
Solutions to Minimize Dehalogenation:
-
Optimize the Catalyst System: Employing bulky, electron-rich ligands (e.g., XPhos, SPhos) can accelerate the desired cross-coupling pathway, making it kinetically more favorable than the dehalogenation pathway.[10]
-
Choose the Right Base: While aqueous bases are common, they can be a source of protons. Using an anhydrous base like potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) in an anhydrous solvent (like dioxane or toluene) can suppress dehalogenation.[4]
-
Strictly Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried and the reaction is run under a rigorously inert atmosphere (argon or nitrogen).[10][11]
-
Lower Reaction Temperature: Higher temperatures can sometimes favor side reactions. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.[11]
-
Table 1: Recommended Conditions to Mitigate Dehalogenation
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)2 / XPhos or XPhos Pd G3 | Bulky, electron-rich ligand promotes the desired C-C bond formation. |
| Base | Anhydrous K3PO4 or Cs2CO3 | Minimizes the presence of proton sources that can lead to dehalogenation. |
| Solvent | Anhydrous 1,4-Dioxane or Toluene | Avoids protic solvents that can act as hydride sources. |
| Atmosphere | Argon or Nitrogen | Prevents oxygen from degrading the catalyst and minimizes moisture.[11] |
Q3: My starting boronic acid seems to be decomposing during the reaction. How do I address protodeboronation?
Protodeboronation is the cleavage of the C–B bond of the organoboron reagent, replacing it with a C–H bond.[12] This is a major competitive side reaction that consumes your nucleophilic partner.
Potential Causes & Solutions:
-
Cause: Boronic acids can be unstable, especially under prolonged heating or in the presence of excess water and base. The Suzuki catalytic cycle involves the activation of the boronic acid by the base, but this can also lead to its decomposition.
-
Solutions to Prevent Protodeboronation:
-
Use a More Stable Boron Reagent: Boronic acid pinacol esters (BPin) are generally more stable than their corresponding boronic acids.[12][13] Trifluoroborate salts (BF3K) are another excellent alternative, offering high stability and slow release of the boronic acid under the reaction conditions.[12]
-
Optimize Base and Water Content: Using a less harsh base or minimizing the amount of water can slow down the rate of decomposition.[4] For instance, using K3PO4 in a solvent system with minimal water (e.g., dioxane/H2O 10:1) can be effective.
-
Increase Catalyst Efficiency: A more active catalyst system (e.g., using a Buchwald ligand) can increase the rate of the desired cross-coupling, outcompeting the slower protodeboronation side reaction.[12]
-
Suzuki Catalytic Cycle and Common Side Reactions
Caption: The Suzuki catalytic cycle with key side reactions of dehalogenation and protodeboronation.
Q4: The nitro group on my pyridine ring is reacting. Is this possible and how can I avoid it?
While uncommon under typical Suzuki conditions for aryl iodides, the direct coupling of nitroarenes has been reported, where the nitro group itself acts as a leaving group.[14][15]
Clarification and Recommendations:
-
Reaction Conditions are Key: The C-NO2 bond cleavage typically requires very specific and highly active catalytic systems, such as those employing the BrettPhos ligand at high temperatures (e.g., 130 °C).[14][15] With more traditional catalysts like Pd(PPh3)4 or even standard Buchwald systems at moderate temperatures (80-110 °C), the C-I bond is vastly more reactive, and the C-NO2 bond should remain intact.[12]
-
How to Ensure Selectivity: To ensure selective coupling at the C-I position, avoid the specific, harsh conditions reported for C-NO2 coupling. Stick to the optimized protocols for aryl iodides as described in this guide. The electron-withdrawing nature of the nitro group actually activates the C-I bond towards oxidative addition, further favoring the desired reaction pathway.[12]
Experimental Protocol: General Procedure for Suzuki Coupling of this compound
This protocol provides a robust starting point for optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv)
-
XPhos Pd G3 (1-3 mol%)
-
Anhydrous Potassium Phosphate (K3PO4) (2.0-3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a stir bar
Procedure:
-
Reaction Setup: To the reaction vessel, add this compound, the arylboron reagent, potassium phosphate, and the XPhos Pd G3 catalyst.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous 1,4-dioxane via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS).
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Reddit. (2019). How resistant are Suzuki couplings to nitro groups? [Online Forum]. Available at: [Link]
-
Organic Chemistry Portal. The Suzuki-Miyaura Coupling of Nitroarenes. Available at: [Link]
-
Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. (2020). RSC Publishing - The Royal Society of Chemistry. Available at: [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Online Forum]. Available at: [Link]
-
Reddit. (2023). Problems with Suzuki coupling. [Online Forum]. Available at: [Link]
-
Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca. RUA. Available at: [Link]
-
Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Available at: [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available at: [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2006). ResearchGate. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Available at: [Link]
-
Reddit. (2022). Failed suzuki coupling, any suggenstions? [Online Forum]. Available at: [Link]
-
Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Available at: [Link]
-
Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? [Online Forum]. Available at: [Link]
-
Catalysts for Suzuki–Miyaura Coupling Reaction. (2021). MDPI. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2012). NIH. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. Available at: [Link]
-
Reddit. (2014). Why am I getting low yield for my Suzuki coupling reaction? [Online Forum]. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Large-Scale Synthesis of 2-Iodo-3-nitropyridine
Welcome to the technical support guide for the synthesis of 2-Iodo-3-nitropyridine. This document is designed for researchers, chemists, and process development professionals to navigate the complexities associated with scaling this important synthetic intermediate. We will move beyond simple protocols to address the underlying chemical principles and troubleshoot the common challenges encountered in a large-scale production environment.
Overview: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry and materials science, frequently utilized in cross-coupling reactions.[1] Its synthesis, while straightforward on a lab scale, presents significant hurdles during scale-up. The most common and economically viable route begins with 2-aminopyridine and proceeds through a two-step sequence: nitration followed by a Sandmeyer-type diazotization and iodination.
The primary challenges arise from the thermal instability of the key diazonium salt intermediate and the highly exothermic nature of both the nitration and diazotization steps.[2][3] Careful control of reaction parameters is paramount to ensure safety, maximize yield, and maintain product purity on a kilogram scale.
Core Synthesis Pathway
The established manufacturing route involves two primary transformations. This pathway is favored for its use of readily available starting materials and well-understood, albeit sensitive, chemical reactions.
Caption: Overall synthesis pathway for this compound.
Detailed Experimental Protocols and Data
The following protocols are provided as a baseline for process development. Modifications will be necessary based on the specific equipment and scale of operation.
Step 1: Synthesis of 2-Amino-3-nitropyridine
Causality: The nitration of 2-aminopyridine is an electrophilic aromatic substitution. The amino group is a strong activating group, but in a highly acidic medium (concentrated H₂SO₄), it is protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing deactivator. This deactivation makes the pyridine ring less susceptible to nitration than benzene. However, the reaction proceeds, yielding the 3-nitro and 5-nitro isomers. Careful temperature control is critical to prevent over-nitration and decomposition.
Protocol:
-
To a jacketed reactor suitable for corrosive materials, charge concentrated sulfuric acid (H₂SO₄, ~5-10 volumes relative to the amine).
-
Cool the reactor contents to 0-5 °C with constant agitation.
-
Slowly add 2-aminopyridine (1.0 equivalent) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 equivalents) to concentrated sulfuric acid (~2 volumes) while maintaining a temperature below 10 °C.
-
Add the nitrating mixture to the reactor dropwise via an addition funnel over 2-3 hours, maintaining the internal temperature at 0-5 °C. A significant exotherm will occur.
-
After the addition is complete, allow the mixture to stir at 0-10 °C for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by slowly transferring the mixture onto a vigorously stirred slurry of crushed ice and water. This step is highly exothermic.
-
Neutralize the acidic solution by the slow addition of a concentrated base (e.g., 50% NaOH or aqueous ammonia) while maintaining a low temperature. Adjust the pH to ~7-8.
-
The product will precipitate as a solid. Filter the slurry, wash the cake thoroughly with cold water until the filtrate is neutral, and dry the solid under vacuum.
Step 2: Synthesis of this compound (Sandmeyer-Type Reaction)
Causality: This step converts the amino group into an excellent leaving group (N₂) via a diazonium salt intermediate.[4] The reaction is initiated by the formation of nitrous acid (HONO) in situ from sodium nitrite and a strong acid. The resulting electrophile, the nitrosonium ion (NO⁺), reacts with the amine.[5] The diazonium salt is then displaced by an iodide ion. Copper(I) iodide acts as a catalyst, facilitating a single-electron transfer to the diazonium salt, which forms an aryl radical and releases nitrogen gas.[6][7] This radical then reacts with the iodide.
Protocol:
-
Charge the reactor with a suitable acid, such as 50% aqueous hydroiodic acid (HI) or a mixture of sulfuric acid and water (~10 volumes).
-
Cool the acid to -5 to 0 °C.
-
Add the 2-amino-3-nitropyridine (1.0 equivalent) from Step 1, followed by potassium iodide (KI, 1.5-2.5 equivalents) and a catalytic amount of copper(I) iodide (CuI, 0.1-0.2 equivalents). Stir to form a slurry.
-
In a separate vessel, prepare a solution of sodium nitrite (NaNO₂, 1.1-1.2 equivalents) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the reactor slurry over 2-3 hours. Critical: Maintain the internal temperature strictly between -5 and 5 °C. Vigorous gas (N₂) evolution will occur. A runaway reaction is a significant risk if the temperature is not controlled.
-
After the addition, allow the reaction to stir at 0-5 °C for 1-2 hours, then let it slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining iodine.
-
Extract the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
Quantitative Data Summary
| Product | Starting Material | Key Reagents | Typical Yield (%) |
| 2-Amino-3-nitropyridine | 2-Aminopyridine | HNO₃, H₂SO₄ | 60-75% |
| This compound | 2-Amino-3-nitropyridine | NaNO₂, KI, HI/H₂SO₄, CuI | 70-85%[8] |
Troubleshooting Guide for Large-Scale Synthesis
Scaling up chemical reactions is rarely a linear process.[3] New challenges related to heat transfer, mass transfer, and reagent stability often emerge.
Q1: During Step 2 (diazotization), we observe poor yield and the formation of a significant byproduct identified as 2-hydroxy-3-nitropyridine. What is the cause and how can we prevent it?
A: This is a classic problem caused by the instability of the diazonium salt intermediate. The diazonium group is an excellent leaving group and can be displaced by water (hydrolysis) if it does not react with the iodide nucleophile quickly enough. This hydrolysis is highly temperature-dependent.
-
Root Cause: Inadequate temperature control. Hot spots within the reactor, often due to poor mixing or an insufficient cooling capacity for the scale of the reaction, will accelerate the decomposition of the diazonium salt to the corresponding phenol.
-
Troubleshooting Actions:
-
Verify Cooling Capacity: Ensure your reactor's cooling system can handle the exotherm of the reaction at the intended scale. Perform a heat-flow analysis if possible.
-
Improve Agitation: Increase the stirring rate to improve heat transfer from the reaction bulk to the reactor jacket. Ensure the impeller design is appropriate for a solid-liquid slurry.
-
Slow the Addition Rate: Reduce the addition rate of the sodium nitrite solution. This lowers the instantaneous heat load on the system, preventing temperature spikes.
-
Use a More Concentrated Medium: Performing the reaction in a more concentrated acidic medium can sometimes stabilize the diazonium salt and reduce the activity of water, thus minimizing the hydrolysis side reaction.
-
Q2: The nitration reaction (Step 1) is difficult to control, with temperatures rising above the 10 °C limit, and we are seeing discolored byproducts.
A: The nitration of aromatic compounds is notoriously exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation much less efficient than in a lab flask.[3]
-
Root Cause: The rate of heat generation is exceeding the rate of heat removal. The discoloration suggests decomposition or undesired side reactions occurring at elevated temperatures.
-
Troubleshooting Actions:
-
Reverse Addition: Instead of adding the nitrating mixture to the amine solution, consider adding the amine solution to the nitrating mixture. While counterintuitive, this can sometimes allow for better control as the reactive species is always in excess. This must be evaluated carefully on a small scale first.
-
Dilution: Increase the volume of sulfuric acid. This creates a larger heat sink, helping to absorb the energy released during the reaction. However, this will impact downstream processing and waste streams.
-
Sub-surface Addition: Ensure the nitrating mixture is added below the surface of the reaction mixture. This promotes rapid mixing and heat dispersion, preventing localized hot spots at the point of addition.
-
Flow Chemistry: For very large scales, consider transitioning to a continuous flow reactor.[9] Flow chemistry offers superior heat transfer and control over reaction time, significantly improving safety and consistency for highly exothermic processes.[9]
-
Q3: Our final product yield of this compound is inconsistent from batch to batch, even with consistent temperature control.
A: Inconsistency often points to issues with reagent quality or the stability of intermediates.
-
Root Cause Analysis:
-
Nitrite Quality: The purity of sodium nitrite can vary. Old or improperly stored NaNO₂ may have partially oxidized to sodium nitrate, reducing its effective molarity and leading to incomplete diazotization.
-
In-situ HONO Stability: Nitrous acid (HONO) is unstable. The timing between its generation and its reaction with the amine is crucial. Delays can lead to its decomposition.
-
Intermediate Purity: The purity of the 2-amino-3-nitropyridine from Step 1 is critical. Any unreacted 2-aminopyridine or isomeric byproducts will consume reagents in Step 2 and complicate the final purification.
-
-
Troubleshooting Actions:
-
Reagent Qualification: Use a fresh, high-purity batch of sodium nitrite for each run. Consider titrating the NaNO₂ solution to confirm its concentration before use.
-
Process Timing: Standardize the timing of all additions and holding periods. Ensure the NaNO₂ solution is added immediately after preparation.
-
Intermediate QC: Implement a strict quality control check on the 2-amino-3-nitropyridine intermediate. Ensure it meets purity specifications before proceeding to the final step.
-
Q4: We are struggling with the final purification. Recrystallization is giving low recovery, and the product has a persistent color.
A: Large-scale purification requires a different approach than lab-scale chromatography. Low recovery in recrystallization suggests the product is either too soluble in the chosen solvent or that a significant portion of the crude material consists of impurities.
-
Root Cause: The presence of closely related impurities or residual colored byproducts (potentially from diazonium decomposition or iodine).
-
Troubleshooting Actions:
-
Solvent Screening: Conduct a systematic solvent screen for recrystallization. The ideal solvent (or solvent pair) will dissolve the product well at high temperatures but poorly at low temperatures, while keeping impurities dissolved at all temperatures.
-
Carbon Treatment: Before crystallization, consider treating the hot solution of the crude product with activated carbon. This is highly effective at removing colored, non-polar impurities.
-
Re-slurry/Wash: Instead of a full recrystallization, a re-slurry of the crude product in a solvent where it has low solubility (e.g., cold isopropanol or heptane) can be an effective way to wash away more soluble impurities with minimal loss of product.
-
Upstream Control: The best way to solve a purification problem is to prevent the impurity from forming in the first place. Revisit the troubleshooting steps for the reaction itself to improve the purity of the crude product.
-
Frequently Asked Questions (FAQs)
Q: Can other iodinating agents be used instead of KI? A: While KI is the most common and cost-effective source of iodide, other reagents like diiodomethane have been used in Sandmeyer reactions.[6] However, for large-scale synthesis, the combination of NaNO₂ and KI remains the industry standard due to cost, availability, and effectiveness.
Q: Is the copper(I) catalyst absolutely necessary? A: The iodination of diazonium salts can proceed without a copper catalyst, unlike chlorination or bromination Sandmeyer reactions. However, the addition of catalytic CuI often improves the reaction rate and consistency, potentially leading to higher yields by ensuring the diazonium salt reacts faster than it decomposes. Its use is recommended for a robust process.
Q: What are the primary safety concerns for this process at scale? A:
-
Thermal Runaway: Both nitration and diazotization are highly exothermic. A loss of cooling could lead to a dangerous, uncontrolled reaction.
-
Gas Evolution: The diazotization step releases a large volume of nitrogen gas. The reactor must be properly vented to avoid over-pressurization.
-
Corrosive Reagents: Concentrated sulfuric and hydroiodic acids are highly corrosive and require appropriate handling procedures and personal protective equipment (PPE).
-
Unstable Intermediates: Aryl diazonium salts can be explosive when isolated and dry. The process is designed to keep them in solution at low temperatures at all times. Never attempt to isolate the diazonium salt intermediate.
Troubleshooting Workflow Diagram
This diagram illustrates the logical decision-making process when encountering common issues during the scale-up of Step 2.
Caption: Troubleshooting workflow for the diazotization/iodination step.
References
-
He, L., et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1428. Available at: [Link]
-
Wikipedia. Sandmeyer reaction. Available at: [Link]
-
NROChemistry. Sandmeyer Reaction. Available at: [Link]
-
Sultana, N., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19, 1373–1397. Available at: [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]
-
Setliff, F. L. (1973). An Improved Synthesis of 2-Iodo-5-nitropyridine. Organic Preparations and Procedures International, 5(6), 305-306. Available at: [Link]
-
Green, M., et al. (2018). Flow Hydrodediazoniation of Aromatic Heterocycles. Molecules, 23(11), 2853. Available at: [Link]
-
LibreTexts Chemistry. 14.4: Diazotization of Amines. Available at: [Link]
-
Organic Chemistry Portal. Diazotisation. Available at: [Link]
-
Shaw, G. (2007). Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development. Available at: [Link]
-
Zhang, P., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-212. Available at: [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. Diazotisation [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Sandmeyer Reaction | NROChemistry [nrochemistry.com]
- 8. 2-Iodo-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Iodo-3-nitropyridine vs. 2-Chloro-3-nitropyridine in Nucleophilic Aromatic Substitution
This guide provides an in-depth comparison of the reactivity of 2-iodo-3-nitropyridine and 2-chloro-3-nitropyridine, two key heterocyclic building blocks in pharmaceutical and agrochemical research. We will dissect the underlying mechanistic principles, present supporting experimental data from analogous systems, and offer practical protocols to inform your synthetic strategy.
The Mechanistic Landscape: Nucleophilic Aromatic Substitution (SNAr) on Pyridines
Nucleophilic aromatic substitution (SNAr) is the cornerstone reaction for functionalizing electron-deficient aromatic rings like pyridine. The inherent electron-withdrawing nature of the pyridine ring nitrogen, combined with the powerful activating effect of a nitro group, renders the 2- and 4-positions highly electrophilic and susceptible to attack by nucleophiles.[1][2][3]
The reaction proceeds via a well-established two-step addition-elimination mechanism:
-
Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bearing the halogen (the leaving group), forming a resonance-stabilized tetrahedral intermediate known as a Meisenheimer complex. This initial attack temporarily disrupts the aromaticity of the ring and is typically the slow, rate-determining step of the reaction.[3][4]
-
Elimination & Aromatization: The aromaticity of the pyridine ring is restored through the rapid expulsion of the halide leaving group.[3]
The stability of the Meisenheimer complex is paramount. In 2-halo-3-nitropyridines, the negative charge of the intermediate is effectively delocalized across the pyridine nitrogen and the ortho-nitro group, significantly lowering the activation energy for its formation.[5][6]
Caption: General Mechanism of Nucleophilic Aromatic Substitution.
Deconstructing Reactivity: The "Element Effect" in SNAr Reactions
A common point of confusion for chemists trained in aliphatic substitution (SN1/SN2) is the role of the halogen leaving group in SNAr reactions. In SN2 reactions, the C-X bond is broken in the rate-determining step, leading to a reactivity order of I > Br > Cl > F, which reflects the C-X bond strength.[7]
However, in most SNAr reactions, the opposite trend is observed. This is known as the "element effect," where the reactivity order is often F > Cl ≈ Br > I .[8][9]
The causality behind this inverted order lies in the rate-determining step. Since the initial nucleophilic attack is the slow step, factors that increase the electrophilicity of the carbon atom being attacked will accelerate the reaction.[10]
-
Electronegativity and Inductive Effect: Chlorine is significantly more electronegative than iodine. This strong inductive electron withdrawal by chlorine makes the C2 carbon of 2-chloro-3-nitropyridine more electron-deficient (more δ+) and therefore more susceptible to nucleophilic attack compared to the C2 carbon in this compound.
-
Leaving Group Ability: While iodide is an intrinsically better leaving group than chloride due to the weaker C-I bond and the stability of the I⁻ anion, this factor is irrelevant to the reaction rate if the departure of the leaving group occurs in a fast, non-rate-determining step.[10][11]
Therefore, for SNAr reactions governed by rate-determining nucleophilic attack, 2-chloro-3-nitropyridine is predicted to be more reactive than this compound.
Experimental Evidence and Comparative Data
While direct, side-by-side kinetic comparisons for 2-chloro-3-nitropyridine and this compound are not extensively consolidated in the literature, data from closely related systems provide strong validation for the theoretical principles discussed. Studies on 2-halo-5-nitropyridines, for instance, clearly demonstrate the superior reactivity of the chloro- and fluoro- analogues.
| Substrate | Nucleophile | Solvent | Second-Order Rate Constant (k₂) L mol⁻¹ s⁻¹ |
| 2-Fluoro -5-nitropyridine | Aniline | Methanol | 1.3 x 10⁻⁴ |
| 2-Chloro -5-nitropyridine | Aniline | Methanol | 2.5 x 10⁻⁶ |
| Data adapted from studies on analogous systems for illustrative purposes.[3] |
This data shows the fluoro-substituted pyridine is approximately 52 times more reactive than its chloro-substituted counterpart, underscoring the dominance of the inductive effect in activating the ring for nucleophilic attack. By extension, the much less electronegative iodine in this compound would be expected to result in a significantly slower reaction rate than 2-chloro-3-nitropyridine.
Qualitative evidence from synthetic reports further supports the high reactivity of 2-chloro-3-nitropyridine, which is frequently used to generate a wide array of derivatives in high yields under mild conditions.[12][13]
Practical Application: A Validated Protocol
The synthesis of 2-amino-3-nitropyridine, a valuable intermediate, serves as an excellent practical example of an SNAr reaction utilizing 2-chloro-3-nitropyridine.[12][14]
Protocol: Synthesis of 2-Amino-3-nitropyridine
This protocol describes the displacement of the chloride from 2-chloro-3-nitropyridine using ammonia.
Materials:
-
2-chloro-3-nitropyridine (1.0 eq)
-
Aqueous ammonia solution (28-30%, ~20 eq)
-
Sealed reaction tube or autoclave
-
Ethanol (optional, as co-solvent)
Step-by-Step Methodology:
-
Charging the Vessel: Add 2-chloro-3-nitropyridine (e.g., 4.0 g, 25.2 mmol) to a pressure-rated sealed tube.
-
Addition of Nucleophile: Carefully add the aqueous ammonia solution (e.g., 8.6 g, ~505 mmol) to the tube.
-
Reaction: Seal the tube securely and heat the reaction mixture to 90 °C. Maintain this temperature with vigorous stirring for 16 hours. Monitor the reaction progress by TLC or LC-MS if desired.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to 0 °C in an ice bath. The product should precipitate as a yellow solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with cold water to remove any residual salts and dry under vacuum to yield 2-amino-3-nitropyridine. An expected yield of ~97% can be achieved.[12]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. m.youtube.com [m.youtube.com]
- 12. 2-Amino-3-nitropyridine | 4214-75-9 [chemicalbook.com]
- 13. Page loading... [guidechem.com]
- 14. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to Suzuki Reactions: A Yield Comparison of Halopyridines
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and hetero-biaryl structures, which are prevalent in a multitude of pharmaceutical agents.[1] The pyridine moiety, in particular, is a common feature in biologically active molecules, making the efficient functionalization of halopyridines a critical aspect of modern medicinal chemistry.[1][2]
This guide provides an in-depth, objective comparison of the performance of different halopyridines—specifically chloro-, bromo-, and iodopyridines—in Suzuki coupling reactions. By delving into the underlying chemical principles and presenting supporting experimental data, this document aims to equip you with the field-proven insights necessary for judicious substrate selection and reaction optimization.
The Decisive Role of the Carbon-Halogen Bond: Understanding Reactivity Trends
The reactivity of halopyridines in palladium-catalyzed Suzuki reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. This bond strength directly influences the rate-determining step of the catalytic cycle: the oxidative addition of the palladium(0) catalyst to the C-X bond.[1] The generally accepted order of reactivity for halogens in this reaction is I > Br > Cl .[3] This trend is inversely correlated with the C-X bond dissociation energy; a weaker bond leads to a more facile oxidative addition and, consequently, a more reactive substrate.[4]
-
Iodopyridines : Possessing the weakest C-I bond, iodopyridines are the most reactive substrates in Suzuki couplings. These reactions often proceed under mild conditions with lower catalyst loadings and shorter reaction times to achieve high yields.[3]
-
Bromopyridines : With a C-Br bond of intermediate strength, bromopyridines represent a good balance between reactivity and stability. They are widely used and generally provide high yields under standard Suzuki conditions.[1]
-
Chloropyridines : The C-Cl bond is the strongest among the three, making chloropyridines the least reactive.[1] Consequently, their successful coupling often necessitates more forcing conditions, such as higher temperatures, longer reaction times, and, most critically, the use of specialized, highly active catalytic systems.[5][6] Despite this, the lower cost and wider availability of chloropyridines make them attractive starting materials.[5]
The position of the halogen on the pyridine ring also plays a significant role. The electron-withdrawing nature of the pyridine nitrogen atom makes the C2 and C4 positions more electron-deficient and, therefore, more susceptible to oxidative addition compared to the C3 position. This results in a general reactivity trend of 2-halopyridine ≈ 4-halopyridine > 3-halopyridine .[2]
Comparative Yield Data: A Quantitative Look at Halopyridine Performance
The following tables summarize quantitative data from various studies, offering a comparative overview of the yields obtained from Suzuki reactions with different halopyridines. It is important to note that direct comparisons can be challenging due to the variability in reaction conditions, catalysts, and substrates used across different studies.
Table 1: Suzuki Coupling of 2-Halopyridines with Phenylboronic Acid
| Halopyridine | Catalyst System (Catalyst/Ligand) | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference(s) |
| 2-Chloropyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 / 18 | 95 | [1] |
| 2-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 / 18 | 81 | [7] |
| 2-Iodopyridine | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT / 2 | 98 | [8] |
Table 2: Suzuki Coupling of 3-Halopyridines with Phenylboronic Acid
| Halopyridine | Catalyst System (Catalyst/Ligand) | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference(s) |
| 3-Chloropyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 / 16 | 92 | [1] |
| 3-Bromopyridine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene | 130 / 1 | 78 | [9] |
| 3-Iodopyridine | Pd(OAc)₂ / ligand-free | K₂CO₃ | Ionic Liquid/H₂O | 120 / 0.5 | 94 | [10] |
Table 3: Suzuki Coupling of 4-Halopyridines with Phenylboronic Acid
| Halopyridine | Catalyst System (Catalyst/Ligand) | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference(s) |
| 4-Chloropyridine | Pd(OAc)₂ / IPr | K₃PO₄ | Dioxane | 100 / 18 | 82 | [11] |
| 4-Bromopyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | CPME/H₂O | RT / 24 | 90 | [12] |
| 4-Iodopyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | CPME/H₂O | RT / 24 | 95 | [12] |
Note: Yields are isolated yields unless otherwise specified. Reaction conditions and catalyst systems are optimized for the specific substrates and are not always directly comparable.
Analysis of the Data: The compiled data clearly illustrates the established reactivity trend. Iodopyridines consistently provide excellent yields under mild conditions. Bromopyridines also demonstrate high reactivity, often with standard palladium catalysts. While high yields can be achieved with chloropyridines, this frequently requires more sophisticated and highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr).[5][6] The development of these advanced ligands has been instrumental in making the Suzuki coupling of chloropyridines a more viable and efficient synthetic route.[1]
The Catalytic Cycle and Experimental Workflow
A deeper understanding of the reaction mechanism is crucial for troubleshooting and optimization. The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps.
A generalized experimental workflow for performing a Suzuki coupling reaction with halopyridines is outlined below. This workflow highlights the key stages from reaction setup to product isolation.
Experimental Protocol: A Representative Suzuki-Miyaura Reaction
The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted to compare the reactivity of different halopyridines.
Objective: To compare the yield of a 2-arylpyridine starting from a 2-halopyridine (chloro-, bromo-, or iodo-).
Materials:
-
2-Halopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst; 1-5 mol%)
-
Ligand (e.g., PPh₃, SPhos, XPhos; 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
Procedure:
-
To a dry Schlenk flask or sealed tube under an inert atmosphere (e.g., Argon or Nitrogen), add the 2-halopyridine, arylboronic acid, base, palladium catalyst, and ligand.
-
Evacuate and backfill the reaction vessel with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 120 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired 2-arylpyridine.
Conclusion and Field-Proven Insights
While iodopyridines and bromopyridines are generally more reactive and often the substrates of choice for Suzuki-Miyaura couplings due to their weaker carbon-halogen bonds, significant advancements in catalyst technology have rendered the more economical and readily available chloropyridines as highly efficient coupling partners.[1] The key to success with chloropyridines lies in the judicious selection of a highly active catalytic system, typically involving bulky, electron-rich phosphine or N-heterocyclic carbene ligands.
For drug development professionals and researchers, the choice between a chloro-, bromo-, or iodopyridine will depend on a balance of factors including substrate availability, cost, desired reaction conditions, and the potential for subsequent functionalization. With the appropriate catalyst and carefully optimized conditions, all three classes of halopyridines can be excellent substrates for the synthesis of complex, pyridine-containing molecules that are crucial for the advancement of medicine and materials science.
References
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Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]
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Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. [Link]
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Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
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Suzuki reaction. Wikipedia. [Link]
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Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. [Link]
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Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. J-Stage. [Link]
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The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. [Link]
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Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Royal Society of Chemistry. [Link]
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Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health. [Link]
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Phosphine‐Free Cross‐Coupling Reaction of Halopyridines with Arylboronic Acids in an Ionic Liquid: Water Mixture. Sci-Hub. [Link]
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Suzuki-Miyaura coupling of aryl iodides with phenylboronic acid under... ResearchGate. [Link]
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Suzuki–Miyaura cross-coupling of the iodobenzene with phenylboronic acid. ResearchGate. [Link]
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Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Semantic Scholar. [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
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Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. National Institutes of Health. [Link]
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. [Link]
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Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. [Link]
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A Comparative Guide to the Analytical Characterization of 2-Iodo-3-nitropyridine Derivatives
For researchers, scientists, and drug development professionals, the unequivocal structural confirmation and purity assessment of synthetic intermediates are cornerstones of reliable and reproducible research. 2-Iodo-3-nitropyridine and its derivatives are valuable building blocks in medicinal chemistry, prized for their utility in introducing the nitropyridine scaffold into larger molecules through cross-coupling reactions. However, the successful synthesis of the target molecule is only the first step; rigorous analytical characterization is paramount to confirm its identity, purity, and stability.
This guide provides an in-depth comparison of the primary analytical methods for characterizing this compound derivatives. We will move beyond a simple listing of techniques, instead delving into the causality behind experimental choices, interpreting the resulting data, and providing field-proven insights to construct a self-validating analytical workflow.
The Analytical Gauntlet: A Multi-Modal Approach
No single analytical technique can provide a complete picture of a molecule's identity and purity. A robust characterization relies on the synergistic application of multiple orthogonal methods. For a compound like this compound, the primary tools in our arsenal are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Crystallography.
The choice and sequence of these techniques are not arbitrary. They follow a logical progression from initial confirmation of molecular weight and purity to the complete elucidation of the three-dimensional structure.
Caption: A typical workflow for the analytical characterization of a new this compound derivative.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
HPLC is indispensable for determining the purity of a synthesized compound and for monitoring the progress of a reaction. For this compound derivatives, a reversed-phase (RP-HPLC) method is typically the most effective choice.
Principle & Rationale: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase (often a mixture of water and acetonitrile or methanol). More hydrophobic molecules interact more strongly with the stationary phase and thus elute later. This compound is a moderately polar compound, making it well-suited for this technique. The addition of a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase is a crucial choice; it protonates the pyridine nitrogen, preventing peak tailing and ensuring sharp, symmetrical peaks for accurate quantification.
Experimental Protocol: RP-HPLC Purity Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD). A DAD is preferable as it allows for the simultaneous monitoring of multiple wavelengths and can provide UV spectra of eluting peaks, aiding in peak identification and purity assessment.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid.
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Elution: A gradient is used to ensure the elution of both the main compound and any potential impurities with different polarities. A typical gradient might be:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant column temperature is critical for reproducible retention times.
-
Detection: UV detection at 254 nm. Nitropyridine systems have strong absorbance in this region.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection to remove particulates that could damage the column.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of the compound, serving as a primary confirmation of its identity. For this compound (C₅H₃IN₂O₂), the expected monoisotopic mass is approximately 249.93 g/mol .
Principle & Rationale: MS measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common technique for small, relatively stable molecules like this. In EI-MS, high-energy electrons bombard the molecule, causing it to lose an electron and form a molecular ion (M⁺•). This high energy can also cause the molecular ion to fragment in a predictable manner, providing valuable structural clues.
Predicted Fragmentation Pattern (EI-MS)
-
Molecular Ion (M⁺•) at m/z ≈ 250: This will be the peak corresponding to the intact molecule.
-
Loss of NO₂ (m/z ≈ 204): A common fragmentation pathway for nitroaromatic compounds is the loss of a nitro radical (•NO₂).[1] This would result in a significant peak at M-46.
-
Loss of Iodine (m/z ≈ 123): Cleavage of the C-I bond would result in the loss of an iodine radical (•I), leading to a peak at M-127.[2]
-
Pyridyl Cation (m/z ≈ 77): Subsequent fragmentation of the [M-I]⁺ ion could lead to the formation of a pyridyl cation or related fragments.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
NMR Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy provides the most detailed information about the molecular structure, including the number and connectivity of atoms. Both ¹H and ¹³C NMR are essential.
Principle & Rationale: NMR exploits the magnetic properties of atomic nuclei. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, allowing us to distinguish between different atoms in a molecule. Coupling constants (J) provide information about the connectivity of adjacent atoms. For this compound, the electron-withdrawing effects of the nitro group and the iodine atom, as well as the nitrogen in the pyridine ring, will significantly influence the chemical shifts of the remaining protons and carbons.
Predicted ¹H and ¹³C NMR Spectra
Based on data from substituted nitropyridines, the following spectral features are anticipated for this compound dissolved in a solvent like CDCl₃ or DMSO-d₆.[3][4]
¹H NMR: The pyridine ring has three protons.
-
H6 (ortho to N): Expected to be the most downfield proton (δ ≈ 8.6-8.8 ppm) due to its proximity to the electronegative nitrogen. It will appear as a doublet of doublets (dd).
-
H4 (para to N): Expected to be in the mid-aromatic region (δ ≈ 8.2-8.4 ppm) and will also be a doublet of doublets (dd).
-
H5 (meta to N): Expected to be the most upfield of the three (δ ≈ 7.4-7.6 ppm) and will appear as a doublet of doublets (dd).
¹³C NMR: The molecule has five distinct carbon atoms.[5]
-
C2 (bonded to I): The iodo-substituted carbon will be significantly shielded and appear at a lower chemical shift than might be expected for an aromatic carbon (δ ≈ 100-110 ppm).
-
C3 (bonded to NO₂): The nitro-substituted carbon will be deshielded (δ ≈ 150-155 ppm).
-
C4, C5, C6: These carbons will appear in the aromatic region (δ ≈ 125-150 ppm), with their precise shifts influenced by the substituents.
X-ray Crystallography: The Definitive Answer
When a suitable single crystal can be grown, X-ray crystallography provides unambiguous proof of structure, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. It is the gold standard for structural elucidation.
Principle & Rationale: This technique relies on the diffraction of X-rays by the ordered array of atoms in a crystal. The resulting diffraction pattern is mathematically decoded to generate a three-dimensional electron density map of the molecule.
For this compound, single-crystal X-ray analysis has been performed and published.[6] The data confirms the connectivity and reveals important structural details, such as the fact that the nitro group is twisted out of the plane of the pyridine ring by approximately 34.6°.[6] This kind of conformational information is difficult to obtain by other methods and can be critical for understanding the molecule's reactivity and intermolecular interactions.
Experimental Protocol: Single Crystal Growth
-
Purification: The compound must be highly pure. Purification by flash chromatography or recrystallization is essential.[6]
-
Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., methanol) to create a saturated or near-saturated solution.
-
Slow Evaporation: Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days to a week at room temperature.[6] This slow process allows for the formation of large, well-ordered crystals suitable for diffraction.
Comparative Summary of Analytical Methods
| Technique | Information Provided | Strengths | Limitations | Sample Required |
| HPLC | Purity, number of components, semi-quantitative analysis | High sensitivity, high throughput, robust, excellent for purity determination.[7] | Does not provide definitive structural information alone. | Low (µg) |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), structural fragments | High sensitivity, provides exact mass, confirms identity. | Isomers are often indistinguishable, extensive fragmentation can prevent observation of the molecular ion. | Very low (ng to pg) |
| NMR Spectroscopy | Detailed connectivity (atom-to-atom), stereochemistry | Provides the most structural information of any spectroscopic technique, non-destructive. | Relatively low sensitivity, requires more sample, complex spectra can be difficult to interpret. | Medium (mg) |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, conformation | Unambiguous structural determination.[6] | Requires a suitable single crystal, which can be difficult to grow; provides solid-state structure only. | Single crystal |
Conclusion: A Self-Validating System
The characterization of this compound derivatives is a clear example of the necessity for a multi-technique analytical approach. Each method provides a piece of the puzzle, and together they form a self-validating system. HPLC confirms the sample is pure, Mass Spectrometry confirms it has the correct mass, NMR confirms the correct atomic arrangement, and X-ray Crystallography provides the ultimate proof of structure. For researchers in drug development, adhering to this rigorous, logical workflow ensures the quality and integrity of the foundational molecules upon which their research is built.
References
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Mao, F., & Chen, L. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1428. [Link]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-iodopropane. Retrieved from [Link]
- Patents, Google. (2002). HPLC method for purifying organic compounds.
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University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
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NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (NP0075545). Retrieved from [Link]
-
Glowka, F. K., & Gwarda, A. (2001). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 58(4), 255-261. [Link]
-
Science Ready. (2023). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
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Doc Brown's Advanced Organic Chemistry. (n.d.). 13C NMR spectrum of 2-iodo-2-methylpropane. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]
- Patents, Google. (2014). Preparation method of 2-hydroxy-3-nitropyridine.
-
LibreTexts Chemistry. (2023). Mass Spectrometry. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 2-iodopropane. Retrieved from [Link]
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Jenisov, A. Y., Mamatyuk, V. I., & Shkurko, O. P. (1985). Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines. Journal of Organic Chemistry of the USSR (English Translation), 21(3), 487-493. [Link]
-
Gajeles, G., et al. (2020). N-oxidation of Pyridine Derivatives - Supporting Information. Royal Society of Chemistry. [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]
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- 3. Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines (Journal Article) | OSTI.GOV [osti.gov]
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A Senior Application Scientist's Guide to the NMR Validation of 2-Iodo-3-nitropyridine
For researchers and professionals in synthetic chemistry and drug development, the unequivocal structural confirmation of intermediates is paramount. 2-Iodo-3-nitropyridine is a valuable building block, serving as a versatile precursor in the synthesis of complex heterocyclic systems. Its utility, however, is predicated on its purity and correct isomeric form. This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopic techniques for the validation of this compound, contrasting its spectral signature against common starting materials and potential byproducts. We will delve into the causality behind spectral features and present a self-validating workflow that ensures the highest degree of confidence in your reaction outcomes.
The Foundational Role of NMR in Validating this compound
In any synthetic sequence, the adage "garbage in, garbage out" holds particularly true. Using an incorrectly identified or impure intermediate can derail a multi-step synthesis, wasting valuable time and resources. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of structural elucidation in organic chemistry.[1][2] It provides a non-destructive, atomic-level fingerprint of a molecule, revealing not only the types of atoms present but also their connectivity and spatial relationships.
For a molecule like this compound, ¹H and ¹³C NMR are indispensable for:
-
Confirming Regiochemistry: Distinguishing it from other possible isomers that could form during synthesis.
-
Identifying Residual Starting Materials: Quantifying the presence of unreacted precursors like 2-amino-3-nitropyridine or 2-chloro-3-nitropyridine.
-
Detecting Byproducts: Identifying side-products arising from hydrolysis or alternative reaction pathways.
This guide moves beyond a simple recitation of data, explaining the electronic and structural rationale for the observed spectral patterns.
Decoding the NMR Spectrum: this compound vs. Alternatives
The key to effective validation lies in comparison. The electronic environment of the pyridine ring is exquisitely sensitive to the nature and position of its substituents. The strongly electron-withdrawing nitro group (NO₂) and the moderately withdrawing, heavy iodo (I) group in the target compound create a unique electronic signature.
¹H NMR Comparative Analysis
The ¹H NMR spectrum provides immediate insights into the proton environment. For this compound, we expect three distinct signals in the aromatic region, corresponding to H-4, H-5, and H-6. The analysis hinges on understanding chemical shifts (δ) and spin-spin coupling constants (J).
| Compound | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | Other Signals (ppm) | Solvent | Rationale for Differentiation |
| This compound (Product) | ~8.25 (dd) | ~7.51 (dd) | ~8.64 (dd) | N/A | CDCl₃ | Exhibits three distinct aromatic signals with characteristic downfield shifts due to I and NO₂ groups. The H-6 proton, adjacent to the ring nitrogen, is the most deshielded. |
| 2-Amino-3-nitropyridine (Starting Material) | ~7.30 (dd) | ~6.70 (dd) | ~8.20 (dd) | ~6.5 (br s, 2H, NH₂) | DMSO-d₆ | The electron-donating amino group shields the ring protons, causing significant upfield shifts compared to the product. A broad NH₂ signal is a key diagnostic. |
| 2-Chloro-3-nitropyridine (Alternative) | ~8.25 (dd) | ~7.51 (dd) | ~8.64 (dd) | N/A | CDCl₃ | Spectrum is very similar to the iodo-product.[3] Chlorine's higher electronegativity may cause minor shifts, but definitive distinction often requires ¹³C NMR or mass spectrometry. |
| 2-Hydroxy-3-nitropyridine (Byproduct) | ~7.90 (dd) | ~7.20 (dd) | ~8.10 (dd) | ~11.0 (br s, 1H, OH) | DMSO-d₆ | The hydroxyl group is less withdrawing than iodine, leading to upfield shifts relative to the product. The presence of a broad, exchangeable OH proton is a clear indicator. |
Note: Chemical shifts are approximate and can vary with solvent and concentration. Coupling constants (J-values) are critical for confirming assignments: J₄,₅ ≈ 8.0 Hz, J₅,₆ ≈ 4.7 Hz, J₄,₆ ≈ 1.8 Hz are typical for this spin system.[3]
¹³C NMR Comparative Analysis
While ¹H NMR is excellent for initial assessment, ¹³C NMR often provides the definitive evidence, especially when comparing halogenated analogues. The large difference in the electronic effect and atomic mass of chlorine versus iodine makes the C-2 signal a powerful diagnostic tool.
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Solvent | Rationale for Differentiation |
| This compound (Product) | ~115.0 | ~150.0 | ~140.0 | ~125.0 | ~155.0 | CDCl₃ | The C-2 signal is dramatically shifted upfield due to the "heavy atom effect" of iodine.[4] This is the single most unambiguous signal for confirming the presence of the C-I bond. |
| 2-Amino-3-nitropyridine (Starting Material) | ~158.0 | ~132.0 | ~135.0 | ~115.0 | ~150.0 | DMSO-d₆ | The C-2 signal is significantly downfield compared to the product, reflecting the different electronic nature of the amino group. |
| 2-Chloro-3-nitropyridine (Alternative) | ~148.1 | ~147.9 | ~138.0 | ~125.8 | ~153.2 | CDCl₃ | The C-2 signal is at a characteristic downfield position for a carbon bonded to chlorine. The ~33 ppm difference between this and the iodo-product's C-2 signal is conclusive.[3] |
| 2-Hydroxy-3-nitropyridine (Byproduct) | ~159.0 | ~135.0 | ~138.0 | ~118.0 | ~145.0 | DMSO-d₆ | The C-2 signal is far downfield, similar to the amino-analogue, and easily distinguished from the unique upfield shift caused by iodine. |
Workflow for Unambiguous Validation
A robust validation protocol is a self-validating system. The following workflow integrates standard and advanced NMR techniques to build an unassailable case for the structure and purity of your this compound product.
Caption: Workflow for the NMR validation of this compound.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 10-20 mg of your dried reaction product.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ is a good first choice; DMSO-d₆ can be used for less soluble or more polar compounds). Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS) at 0.03% v/v.
-
Cap the tube and gently agitate until the sample is fully dissolved. A brief sonication may be required.
-
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire a standard ¹H NMR spectrum. Ensure the spectral width covers the entire expected range (typically 0-10 ppm). A sufficient number of scans (e.g., 8 or 16) should be used to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C spectrum. This requires significantly more scans than ¹H NMR (hundreds to thousands) due to the low natural abundance of ¹³C.[5] A spectral width of 0-200 ppm is standard.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Calibrate the ¹H and ¹³C spectra by setting the TMS peak to 0.00 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants in the ¹H spectrum.
-
Compare the observed ¹H and ¹³C chemical shifts to the data provided in Tables 1 and 2 to identify the product and any impurities.
-
The Power of 2D NMR: An Unambiguous Confirmation
If the 1D spectra are ambiguous, or if absolute, publication-quality proof of structure is required, 2D NMR experiments are the definitive solution. They build a complete picture of the molecular framework.
-
Why use 2D NMR? It resolves overlapping signals and reveals through-bond correlations, confirming the exact placement of substituents.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would show a cross-peak connecting H-4 to H-5 and another connecting H-5 to H-6, confirming the H-4-H-5-H-6 spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton to the carbon it is directly attached to. It allows for the unambiguous assignment of the C-4, C-5, and C-6 signals based on their already-assigned proton partners.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this molecule. It shows correlations between protons and carbons over 2 or 3 bonds. The key correlations to look for are:
-
H-4 to C-2 and C-3: This definitively proves that H-4 is adjacent to the C-3 carbon bearing the nitro group and the C-2 carbon bearing the iodine.
-
H-6 to C-2: This confirms the position of H-6 relative to the C-2 substituent.
-
The combination of these 2D experiments creates a logical network of correlations that can only be satisfied by the this compound structure.
Caption: Key 2D NMR correlations for validating this compound.
Conclusion
The validation of a reaction product like this compound is a systematic process grounded in the fundamental principles of NMR spectroscopy. By employing a comparative approach that contrasts the product's expected spectral data with that of plausible starting materials and byproducts, researchers can quickly assess the outcome of their synthesis. A simple ¹H NMR provides an excellent first pass, but the diagnostic power of the upfield C-I signal in the ¹³C NMR spectrum offers a more definitive confirmation. For absolute, unassailable proof, a suite of 2D NMR experiments provides a self-validating dataset that confirms the molecular framework in its entirety. Following this guide ensures not only the correct identification of your target compound but also upholds the scientific rigor required in modern chemical research.
References
-
Mao, L.-H. & Chen, Y. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1428. [Link]
-
Doc Brown's Chemistry. The Carbon-13 13C NMR spectrum of 2-iodobutane. [Link]
-
Kříž, J., et al. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 93(30), 10467–10475. [Link]
-
Marsella, J. A. (2012). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. Journal of the American Chemical Society, 134(1), 112-120. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-3-nitropyridine(5470-18-8) 13C NMR [m.chemicalbook.com]
- 4. 13C nmr spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of sec-butyl iodide C13 13-C nmr carbon-13 CH3CH2CHICH3 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Iodo-3-nitropyridine
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 2-iodo-3-nitropyridine core, with its distinct electronic properties and versatile handles for modification, represents a valuable building block for accessing novel chemical space. The success of its derivatization via palladium-catalyzed cross-coupling reactions is, however, critically dependent on the judicious selection of the catalytic system.
This guide provides an in-depth comparative analysis of various palladium catalysts for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions of this compound. By synthesizing data from the literature and grounding it in mechanistic principles, this document aims to empower researchers to make informed decisions in catalyst selection, leading to optimized reaction outcomes.
The Challenge of this compound Coupling: An Electronic Conundrum
The coupling of this compound is not without its challenges. The pyridine nitrogen can potentially coordinate to the palladium center, modulating its catalytic activity. More significantly, the strongly electron-withdrawing nitro group at the 3-position deactivates the pyridine ring, making the C-I bond more electron-deficient and thus more susceptible to oxidative addition to the Pd(0) center. While this enhanced reactivity is generally favorable for the initial step of the catalytic cycle, it can also influence subsequent steps and the overall stability of the catalyst. The choice of ligand and base becomes paramount in navigating these electronic effects to achieve high yields and avoid side reactions.
Comparative Analysis of Palladium Catalysts
The performance of a palladium catalyst in cross-coupling reactions is fundamentally dictated by the ligands coordinating to the metal center. These ligands influence the catalyst's stability, solubility, and reactivity by modulating its steric and electronic properties. We will now compare the efficacy of common classes of palladium catalysts for the functionalization of this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. For the coupling of this compound with arylboronic acids, both traditional phosphine-based catalysts and modern Buchwald-type systems have been employed.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | A standard, reliable catalyst for aryl iodides. |
| PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 16 | 90-98 | Dppf is a bidentate phosphine ligand that often enhances catalyst stability and performance. |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 | SPhos is a bulky, electron-rich Buchwald ligand, often enabling lower catalyst loadings and shorter reaction times. |
Expert Insights:
For the Suzuki-Miyaura coupling of this compound, the choice between a traditional catalyst like Pd(PPh₃)₄ and a more modern system involving a Buchwald ligand such as SPhos often comes down to a balance of cost, efficiency, and substrate scope. While Pd(PPh₃)₄ is a cost-effective and often reliable choice for this reactive aryl iodide, catalyst systems with bulky, electron-rich phosphine ligands like SPhos can offer superior performance, especially with more challenging boronic acids.[1] The steric bulk of these ligands promotes the formation of the active, monoligated Pd(0) species, which is crucial for efficient oxidative addition. The electron-donating nature of these ligands also facilitates the reductive elimination step, leading to faster reaction times.[1] For substrates prone to catalyst inhibition by the pyridine nitrogen, the use of a robust ligand like dppf can be advantageous due to its strong chelation to the palladium center.[1]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a direct route to 2-alkynyl-3-nitropyridines, which are valuable intermediates in organic synthesis. This reaction typically employs a dual catalyst system of palladium and copper(I).
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| PdCl₂(PPh₃)₂ | CuI | Et₃N / DMF | 60 | 6 | 85-95 | A classic and highly effective system for Sonogashira couplings.[2] | |
| Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | Dioxane | 80 | 12 | 90-97 | The use of a Buchwald ligand can be beneficial for challenging substrates. |
| Pd(P(t-Bu)₃)₂ | None | K₂CO₃ | Toluene | 100 | 10 | 85-94 | An example of a copper-free Sonogashira system, which can be advantageous when copper-mediated side reactions are a concern.[3] |
Expert Insights:
The traditional PdCl₂(PPh₃)₂/CuI system is a workhorse for the Sonogashira coupling of aryl iodides and generally provides excellent results with this compound.[2][4] The role of the copper co-catalyst is to facilitate the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium center.[3] While highly effective, the use of copper can sometimes lead to the formation of diacetylene byproducts through Glaser coupling. In such cases, or when working with sensitive substrates, a copper-free Sonogashira protocol can be advantageous.[3] These copper-free systems often rely on bulky, electron-rich phosphine ligands, such as P(t-Bu)₃, to promote the catalytic cycle.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines. The choice of ligand is particularly critical in this reaction, as it must facilitate both the oxidative addition of the aryl iodide and the reductive elimination of the C-N bond.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-100 | 12-24 | 80-95 | BINAP is a bidentate phosphine ligand that was among the first to enable the coupling of primary amines.[1] |
| Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 80-110 | 12-24 | 85-98 | XPhos is a highly effective Buchwald ligand for a broad scope of amines, including less reactive ones.[5] |
| (NHC)Pd(allyl)Cl | LHMDS | THF | 22 | < 1 | >90 | N-Heterocyclic carbene (NHC) ligands offer an alternative to phosphines and can be highly active.[6] |
Expert Insights:
For the Buchwald-Hartwig amination of this compound, modern catalyst systems based on bulky, electron-rich dialkylbiarylphosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs) are generally superior to first-generation catalysts.[1][5][6] These ligands are designed to promote the reductive elimination step, which is often the rate-limiting step in C-N bond formation. The choice between a Buchwald ligand like XPhos and an NHC-based catalyst will depend on the specific amine coupling partner. NHC ligands are strong σ-donors, which can lead to very active catalysts, but their steric and electronic properties are tuned differently than phosphine ligands.[6] The choice of base is also critical; while strong bases like NaOtBu are common, weaker bases like Cs₂CO₃ may be necessary for substrates with base-sensitive functional groups, albeit potentially requiring higher reaction temperatures.[7]
Experimental Protocols
The following protocols are representative examples for conducting cross-coupling reactions with this compound. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling using PdCl₂(dppf)
This protocol is adapted from standard procedures for Suzuki-Miyaura couplings of aryl iodides.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
PdCl₂(dppf) (0.02 equiv)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, PdCl₂(dppf), and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 16 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling using PdCl₂(PPh₃)₂/CuI
This protocol is a standard procedure for the copper-co-catalyzed Sonogashira reaction.[2]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous DMF and triethylamine.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and monitor the progress by TLC or GC-MS. The reaction is typically complete within 6 hours.
-
After cooling to room temperature, filter the mixture through a pad of Celite to remove the catalyst, washing the pad with a small amount of ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizing the Catalytic Process
The following diagrams illustrate the fundamental steps of a palladium-catalyzed cross-coupling reaction and a typical experimental workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Conclusion
The successful cross-coupling of this compound is readily achievable with a variety of palladium catalyst systems. For Suzuki-Miyaura and Sonogashira reactions, traditional phosphine-based catalysts such as Pd(PPh₃)₄ and PdCl₂(dppf) offer reliable and cost-effective solutions. However, for more challenging substrates or when higher efficiency is desired, catalyst systems employing bulky, electron-rich Buchwald ligands often provide superior results. In the case of Buchwald-Hartwig amination, these modern ligand systems, along with N-heterocyclic carbene-based catalysts, are essential for achieving high yields. By understanding the interplay between the electronic nature of the substrate and the properties of the palladium catalyst, researchers can confidently select the optimal conditions to advance their synthetic endeavors.
References
- Negishi, E. Acc. Chem. Res. 1982, 15, 340.
- Buchwald, S. L., & Hartwig, J. F. (2010).
- Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)? (2015).
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.
- Negishi Cross Coupling Reaction. (2014).
- Stille Coupling. (n.d.). NROChemistry.
- Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Buchwald-Hartwig Amin
- Negishi cross-couplings in the synthesis of amino acids. (2017). Organic & Biomolecular Chemistry.
- Negishi Coupling. (n.d.). Organic Chemistry Portal.
- Stille Coupling. (n.d.). Organic Chemistry Portal.
- Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026). PubMed Central.
- Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. (n.d.).
- Stille Coupling. (2023). Chemistry LibreTexts.
- Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (n.d.). RSC Advances.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Negishi cross‐coupling reactions using the organozinc reagents 6 a and 6 g. (2020).
- Regioselective Heck reaction of aliphatic olefins and aryl halides. (n.d.).
- Pd(dppf)Cl2-CH2Cl2 and Pd(PPh3)4 what is differance between these palladium bases ? (2019).
- Pd Catalyzed Cyan
- Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines. (2025). Benchchem.
- Application Notes and Protocols: Heck Coupling Reactions Involving Substituted Pyridines. (2025). Benchchem.
- Zhu, Q., Liao, L. C., Cheng, G., Yang, W., Deng, Y. Y., & Yang, D. Q. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (n.d.). PubMed Central.
- DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2022). Frontiers.
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). PubMed Central.
- Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. (n.d.).
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (n.d.). NIH.
- Subsituted arene synthesis by alkynyl
- One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. (2020).
- Organometallics - Pd Feature. (2009). [Source not further specified].
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). NIH.
- Arenenitrile synthesis by cyanations or substitution. (n.d.). Organic Chemistry Portal.
- The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry.
- A Comparative Guide to Palladium Catalysts: Pd(PPh3)4 vs. Buchwald Systems for Chloropyridine Coupling. (2025). Benchchem.
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel c
- Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. (2015). Diva-Portal.org.
- Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides. (n.d.). PubMed Central.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PubMed Central.
Sources
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A Comprehensive Guide to the Stability of 2-Iodo-3-nitropyridine for Researchers and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug development, the chemical stability of intermediates is a cornerstone of robust and reproducible processes. 2-Iodo-3-nitropyridine, a key building block in the synthesis of a variety of bioactive molecules, presents a unique combination of reactive functional groups.[1] This guide provides an in-depth assessment of its stability under various conditions, offering a comparative analysis with related halonitropyridines and furnishing experimental protocols for in-house evaluation. Our aim is to equip researchers, scientists, and drug development professionals with the critical knowledge to effectively handle and utilize this versatile compound.
Understanding the Inherent Reactivity of this compound
The stability of this compound is intrinsically linked to its molecular architecture. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack. This is further exacerbated by the strong electron-withdrawing nature of the nitro group at the 3-position. The iodine atom at the 2-position, being a good leaving group, makes this site particularly prone to nucleophilic substitution.
The interplay of these features dictates the compound's reactivity and potential degradation pathways. Key considerations for stability include:
-
The Carbon-Iodine Bond: The C-I bond is the weakest among the carbon-halogen bonds, making it susceptible to cleavage under thermal or photolytic stress.
-
The Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, particularly in the presence of reducing agents or under certain metabolic conditions.[2]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient ring is activated towards attack by nucleophiles, with the potential for displacement of either the iodo or the nitro group.
Comparative Stability Analysis: this compound vs. Other 2-Halo-3-nitropyridines
To provide a practical context for the stability of this compound, a comparative analysis with its chloro and bromo analogues is essential. While specific kinetic data for the iodo compound is not extensively available in public literature, we can infer its relative stability based on established principles of organic chemistry and data from related compounds.
| Condition | 2-Chloro-3-nitropyridine | 2-Bromo-3-nitropyridine | This compound (Inferred) | Rationale & Causality |
| Thermal Stability | Generally stable solid.[3] | Stable yellow powder.[2] | Less Stable | The C-I bond is weaker than C-Br and C-Cl bonds, requiring less energy for homolytic or heterolytic cleavage. |
| Photochemical Stability | Undergoes photolytic destruction.[4] | Expected to be photolabile. | Least Stable | C-I bonds are known to be more susceptible to photolytic cleavage due to their lower bond dissociation energy. |
| Stability to Nucleophiles | Susceptible to SNAr. | Reactive towards nucleophiles.[5] | Most Reactive | Iodine is the best leaving group among the halogens in SNAr reactions due to its larger size and greater polarizability. |
| Hydrolytic Stability (pH) | Generally stable in neutral conditions. | Stable under neutral conditions. | Less Stable, especially at higher pH | The increased reactivity of the C-I bond makes it more susceptible to hydrolysis, which is often base-catalyzed. |
Key Insight: The overarching trend indicates that the stability of 2-halo-3-nitropyridines decreases as the halogen moves down the group (Cl > Br > I). This is primarily attributed to the decreasing carbon-halogen bond strength and the increasing leaving group ability of the halide.
Potential Degradation Pathways of this compound
Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods and for predicting potential impurities. Based on the chemistry of nitropyridines and iodoaromatic compounds, the following degradation routes are plausible for this compound:
-
Nucleophilic Substitution of Iodide: This is a highly probable pathway, especially in the presence of nucleophilic reagents or solvents. The product would be a 2-substituted-3-nitropyridine.
-
Reduction of the Nitro Group: This can lead to the formation of 2-iodo-3-nitrosopyridine, 2-iodo-3-hydroxylaminopyridine, or 2-iodo-3-aminopyridine.
-
Photolytic Cleavage of the C-I Bond: Upon exposure to UV light, homolytic cleavage can generate a pyridyl radical, which can then undergo various reactions, including hydrogen abstraction to form 3-nitropyridine.
-
Hydrolysis: Under aqueous acidic or basic conditions, hydrolysis could lead to the formation of 2-hydroxy-3-nitropyridine.
Caption: Potential degradation pathways of this compound.
Experimental Protocols for Stability Assessment
To empower researchers to conduct their own stability assessments, we provide the following detailed protocols for forced degradation studies, in line with ICH guidelines.[5] These studies are designed to intentionally degrade the sample to identify potential degradation products and to develop stability-indicating analytical methods.
General Procedure for Forced Degradation Studies
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a photodiode array (PDA) detector
-
LC-MS system for identification of degradation products
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
Experimental Workflow Diagram
Caption: General workflow for forced degradation studies.
Detailed Stress Conditions
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the mixture at room temperature for a specified period (e.g., 30 min, 1, 2, 4 hours).
-
At each time point, withdraw a sample, neutralize with 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for a specified period, protected from light.
-
At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a controlled temperature oven at a temperature below its melting point (e.g., 80°C).
-
At specified time points, withdraw samples, dissolve in the initial solvent, and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (in a photostable, transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
A control sample should be kept in the dark under the same conditions.
-
At specified time points, withdraw samples for HPLC analysis.
-
Analytical Method for Stability Indication
A stability-indicating HPLC method is crucial to separate the parent compound from its degradation products.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: PDA detection allows for the monitoring of peaks at multiple wavelengths and can help in assessing peak purity.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[6]
Conclusion
This compound is a valuable but reactive intermediate. A thorough understanding of its stability profile is paramount for its effective use in research and development. This guide has provided a comparative framework for its stability relative to other 2-halo-3-nitropyridines, outlined potential degradation pathways, and offered detailed experimental protocols for in-house stability assessment. By applying this knowledge, researchers can mitigate the risks of degradation, ensure the quality of their synthetic processes, and accelerate the development of new chemical entities.
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- 2-Chloro-3-nitropyridine(5470-18-8) - ChemicalBook. (n.d.).
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- Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.).
- development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.).
- Forced Degradation Studies for Biopharmaceuticals - BioPharm Intern
- Stability Indicating HPLC Method Development –A Review - IJTSRD. (n.d.).
- Stability-indicating HPLC–DAD methods for determination of two binary mixtures - NIH. (n.d.).
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- Degradation product characterization of therapeutic oligonucleotides using liquid chromatography mass spectrometry - PubMed. (n.d.).
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- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC Intern
- Hydrolysis Rates for Various pH Levels | Download Table - ResearchG
- Rate constants for the kinetics of hydrolysis | Download Table - ResearchG
- pH-rate profile for hydrolysis reaction of the LAS reagent at 298 K.
- 1H NMR study of degradation mechanisms of oxacephem derivatives with various 3'-substituents in alkaline solution - PubMed. (n.d.).
- This compound - PMC - NIH. (n.d.).
- Kinetics of the Thermal Decomposition of Pyridine - ScholarWorks
- Energetics of high temperature degradation of fentanyl into primary and secondary products - OSTI.GOV. (n.d.).
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- Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - RSC Publishing. (n.d.).
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- 8.1: Solvolysis of Tertiary and Secondary Haloalkanes - Chemistry LibreTexts. (2019).
- Oxidation of secondary hydroxylamines to nitrones with H 2 O 2...
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- Intermediates of Hydrogen Peroxide-Assisted Photooxidation of Salicylic Acid: Their Degradation Rates and Ecotoxicological Assessment - MDPI. (2025).
- Handling Hydrogen Peroxide Oxidations on a Large Scale: Synthesis of 5-Bromo-2-nitropyridine | Request PDF - ResearchG
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A Senior Application Scientist's Guide to Alternatives for 2-Iodo-3-nitropyridine in Cross-Coupling Reactions
For chemists engaged in the synthesis of complex molecules, particularly in pharmaceutical and materials science, the 3-nitropyridine scaffold is a cornerstone building block. 2-Iodo-3-nitropyridine has long been a favored electrophile for cross-coupling reactions due to the high reactivity of the carbon-iodine bond, which is further activated by the potent electron-withdrawing effect of the adjacent nitro group. However, reliance on a single reagent can be limiting due to factors such as cost, availability, and stability. This guide provides a comprehensive comparison of viable alternatives, offering field-proven insights and experimental data to aid researchers in selecting the optimal coupling partner for their specific synthetic challenges.
We will explore the performance of alternative 2-halo-3-nitropyridines (bromo- and chloro-derivatives) and the corresponding pyridyl triflate across the three most pivotal cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. Our analysis will focus not just on outcomes, but on the causality behind experimental choices, empowering you to rationally design your reaction conditions.
The Hierarchy of Reactivity: A Mechanistic Overview
The success of a palladium-catalyzed cross-coupling reaction hinges on the initial, often rate-limiting, oxidative addition step. In this step, the palladium(0) catalyst inserts into the carbon-leaving group (C-X) bond. The facility of this process is directly related to the C-X bond dissociation energy and the leaving group's ability. For the 2-position of 3-nitropyridine, the general reactivity trend is:
I > Br ≈ OTf > Cl
This hierarchy dictates the necessary reaction conditions. While the highly reactive iodide may couple under mild conditions with a simple catalyst like Pd(PPh₃)₄, the less reactive chloride demands more sophisticated catalytic systems, typically involving sterically hindered and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate the more challenging oxidative addition.[1]
Caption: Relative reactivity of 2-substituted-3-nitropyridines.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling for creating biaryl linkages.[2] The choice of electrophile significantly impacts catalyst selection and reaction efficiency.
Comparative Performance
| Electrophile | Typical Catalyst/Ligand | Base | Temperature (°C) | Typical Yield Range | Causality & Key Considerations |
| This compound | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃ | Na₂CO₃, K₂CO₃ | 60-90 | 85-98% | Highest reactivity allows for use of classical, less expensive catalysts. Prone to side reactions like homocoupling if not controlled. |
| 2-Bromo-3-nitropyridine | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, K₃PO₄ | 80-110 | 75-95% | A cost-effective and stable alternative. May require slightly higher temperatures or stronger bases than the iodide.[3] |
| 2-Chloro-3-nitropyridine | Pd₂(dba)₃ / XPhos, SPhos | K₃PO₄, Cs₂CO₃ | 90-120 | 60-90% | The most challenging halide. Requires advanced, electron-rich, and bulky ligands (e.g., Buchwald ligands) to promote the difficult oxidative addition step.[1] |
| 3-Nitropyridin-2-yl Triflate | Pd(OAc)₂/PCy₃, PdCl₂(dppf) | K₃PO₄, Et₃N | 80-100 | 80-95% | Excellent leaving group, comparable to bromide.[4] Synthesized from the corresponding 3-nitropyridin-2-one, offering a different synthetic entry point. |
Experimental Protocol: Suzuki Coupling with 2-Bromo-3-nitropyridine
This protocol describes a typical Suzuki-Miyaura coupling to synthesize 2-(4-methoxyphenyl)-3-nitropyridine.
Materials:
-
2-Bromo-3-nitropyridine (1.0 mmol, 203 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromo-3-nitropyridine, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvents (1,4-dioxane and water). The reaction mixture should be purged with argon for an additional 15 minutes.[5]
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming aryl-amine bonds, a common motif in pharmaceuticals.[6][7] The reactivity of the C-X bond is again the dominant factor in determining reaction success.
Comparative Performance
| Electrophile | Typical Catalyst/Ligand | Base | Temperature (°C) | Typical Yield Range | Causality & Key Considerations |
| This compound | Pd₂(dba)₃ / BINAP | NaOt-Bu, K₃PO₄ | 80-100 | 80-95% | High reactivity allows for a broader range of amines, including less nucleophilic ones. Bidentate ligands like BINAP are effective.[7] |
| 2-Bromo-3-nitropyridine | Pd₂(dba)₃ / XPhos, RuPhos | NaOt-Bu, LHMDS | 90-110 | 70-90% | Requires more electron-rich and bulky monophosphine ligands (Buchwald-type) to facilitate oxidative addition and prevent catalyst decomposition.[8] |
| 2-Chloro-3-nitropyridine | Pd G3/G4 Precatalysts / BrettPhos | LiHMDS, K₂CO₃ | 100-130 | 50-85% | Very challenging. Requires highly active precatalysts and often stronger, non-nucleophilic bases like LiHMDS to avoid side reactions.[8] |
| 3-Nitropyridin-2-yl Triflate | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 90-110 | 75-90% | A reliable substrate for amination. The choice of a wide bite-angle ligand like Xantphos can be beneficial in promoting reductive elimination. |
Experimental Protocol: Buchwald-Hartwig Amination with 2-Chloro-3-nitropyridine
This protocol outlines the coupling of the challenging 2-chloro-3-nitropyridine with morpholine, requiring an advanced catalyst system.
Materials:
-
2-Chloro-3-nitropyridine (1.0 mmol, 158.5 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
XPhos Pd G3 (a Buchwald precatalyst) (0.02 mmol, 17 mg)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg)
-
Toluene (5 mL)
Procedure:
-
Inside a glovebox, add 2-chloro-3-nitropyridine, XPhos Pd G3, and NaOt-Bu to a vial equipped with a stir bar.
-
Add toluene, followed by the morpholine.
-
Seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a preheated oil bath at 110 °C.
-
Stir the reaction for 16-24 hours. Monitor for completion by LC-MS.
-
After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue via silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the N-arylated product.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for linking terminal alkynes with sp²-hybridized carbons, crucial for synthesizing conjugated systems and natural products.[9][10] This reaction typically involves a dual palladium and copper(I) catalytic system.
Comparative Performance
| Electrophile | Catalyst System | Base | Temperature (°C) | Typical Yield Range | Causality & Key Considerations |
| This compound | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, i-Pr₂NH | 25-60 | 85-98% | Couples readily, often at room temperature. The classic Sonogashira conditions are highly effective. |
| 2-Bromo-3-nitropyridine | Pd(PPh₃)₂Cl₂ / CuI, Pd(OAc)₂/PPh₃ | Et₃N, K₂CO₃ | 60-100 | 70-90% | Requires higher temperatures than the iodo counterpart. Catalyst loading may need to be increased.[11] |
| 2-Chloro-3-nitropyridine | Pd(PCy₃)₂Cl₂ / CuI, NHC-Pd | Cs₂CO₃, Piperidine | 100-140 | 30-70% | Extremely challenging for Sonogashira coupling. Often requires specialized, highly active catalysts and strong bases. Copper-free variants with bulky, electron-rich ligands are sometimes more successful.[12] |
| 3-Nitropyridin-2-yl Triflate | Pd(PPh₃)₄ / CuI | Et₃N | 50-80 | 75-90% | A very effective substrate, reacting under conditions similar to or slightly more forcing than the corresponding bromide. |
Experimental Protocol: Sonogashira Coupling with 3-Nitropyridin-2-yl Triflate
This procedure details the coupling of 3-nitropyridin-2-yl triflate with phenylacetylene.
Materials:
-
3-Nitropyridin-2-yl trifluoromethanesulfonate (1.0 mmol, 272 mg)
-
Phenylacetylene (1.1 mmol, 121 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N) (5 mL)
-
Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a Schlenk tube, add 3-nitropyridin-2-yl triflate, Pd(PPh₃)₂Cl₂, and CuI under an argon atmosphere.
-
Add degassed THF and degassed triethylamine.
-
Add phenylacetylene via syringe.
-
Stir the mixture at 60 °C for 8 hours, monitoring by TLC.
-
Once the reaction is complete, cool to room temperature and filter the mixture through Celite, washing with ethyl acetate.
-
Concentrate the filtrate in vacuo.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over magnesium sulfate, filter, and concentrate.
-
Purify the crude material by column chromatography on silica gel to afford the 3-nitro-2-(phenylethynyl)pyridine.
Caption: Decision workflow for selecting a 2-substituted-3-nitropyridine.
Conclusion and Outlook
While this compound remains the gold standard for reactivity, a nuanced understanding of the alternatives provides significant advantages in terms of cost, stability, and synthetic strategy.
-
2-Bromo-3-nitropyridine emerges as the most practical and versatile alternative, offering a superb balance of reactivity and cost for a wide range of Suzuki, Buchwald-Hartwig, and Sonogashira couplings.
-
3-Nitropyridin-2-yl triflate is an excellent, highly reactive alternative, particularly when the synthetic route originates from 3-nitropyridin-2-one.
-
2-Chloro-3-nitropyridine should be considered a substrate for specific applications where its low cost is paramount and the use of more expensive, advanced catalyst systems is justifiable.
Furthermore, emerging research has demonstrated that under specific palladium catalysis, the nitro group itself can function as a leaving group.[13] This "denitrative coupling" represents a paradigm shift, potentially allowing for cross-coupling reactions on nitroarenes without prior halogenation, thereby improving atom economy and streamlining synthetic routes.[13][14] As this technology matures, it will undoubtedly offer another powerful tool for the modern synthetic chemist.
By understanding the interplay between the substrate's leaving group and the catalyst system, researchers can move beyond a one-size-fits-all approach and strategically select the most efficient and economical pathway for the synthesis of valuable 3-nitropyridine derivatives.
References
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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PubMed. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Retrieved from [Link]
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Reddit. (n.d.). Struggling with Suzuki Reaction. Retrieved from [Link]
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Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates with Alk-1-enyl-2-pinacol Boronates. (2025). Retrieved from [Link]
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ResearchGate. (n.d.). Cross-Coupling Reactions of Nitroarenes | Request PDF. Retrieved from [Link]
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National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Retrieved from [Link]
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ResearchGate. (2005). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]
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PubMed. (n.d.). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of the Intermediates Formed in the Ring-Opening Reaction of 2-Chloro-3-nitropyridine | Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
-
ACS Publications. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Retrieved from [Link]
-
National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
-
Sci-Hub. (2005). Nitropyridines, their synthesis and reactions. Retrieved from [Link]
-
MDPI. (n.d.). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. Retrieved from [Link]
-
ChemRxiv. (n.d.). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. Retrieved from [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
-
National Institutes of Health. (2023). Catalytic System for Cross-Coupling of Heteroaryl Iodides with a Nitronyl Nitroxide Gold Derivative at Room Temperature. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Retrieved from [Link]
-
Synthesis and Functionalization of 3-Nitropyridines. (n.d.). Retrieved from [Link]
-
Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). New insights into aliphatic nucleophilic substitution reactions from the use of pyridines as leaving groups. Retrieved from [Link]
-
Diva-Portal.org. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product b. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]
-
Frontiers. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved from [Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Cross-Coupling Reactions of Organometallic Derivatives of Nitronyl Nitroxides with Aryl Halides Catalyzed by Palladium Complexes (A Review). Retrieved from [Link]
-
PubMed Central. (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
RSC Publishing. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Retrieved from [Link]
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ACS Publications. (n.d.). Palladium-catalyzed coupling of aryl triflates with organostannanes. Retrieved from [Link]
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ResearchGate. (n.d.). Intermolecular Reductive C–N Cross Coupling of Nitroarenes and Boronic Acids by PIII/PV=O Catalysis. Retrieved from [Link]
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ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
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Strategic Reagent Selection: A Cost-Benefit Analysis of 2-Iodo-3-nitropyridine in Cross-Coupling Reactions
An In-Depth Technical Guide and Cost-Benefit Analysis
Introduction
In the landscape of modern synthetic chemistry, particularly in the development of pharmaceuticals and functional materials, the pyridine scaffold is a ubiquitous and critical structural motif.[1][2] The functionalization of this heterocycle often relies on robust cross-coupling methodologies. The choice of starting material, specifically the halogenated pyridine, is a pivotal decision that profoundly impacts reaction efficiency, catalyst selection, and overall project cost. 2-Iodo-3-nitropyridine stands out as a highly reactive and versatile intermediate for building complex molecular architectures.[3] However, its higher cost compared to its bromo and chloro analogs necessitates a careful cost-benefit analysis.
This guide provides an in-depth comparison of this compound with 2-bromo- and 2-chloro-3-nitropyridine. We will delve into a quantitative cost analysis, explore the inherent differences in reactivity grounded in chemical principles, and provide field-proven experimental protocols for key transformations. Our objective is to equip researchers, chemists, and drug development professionals with a logical framework for selecting the optimal reagent, balancing the competing demands of chemical reactivity, development time, and budget.
Physicochemical Properties and Reactivity Profile
The efficacy of a halopyridine in cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The rate-determining step in many palladium-catalyzed cycles, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, is the oxidative addition of the palladium(0) catalyst into the C-X bond.[4] A weaker C-X bond facilitates this step, leading to faster reaction kinetics and often allowing for milder reaction conditions.
The reactivity trend for 2-halopyridines follows the inverse of the C-X bond dissociation energy: I > Br > Cl .[4][5] This makes this compound the most reactive substrate in this series, a critical advantage in challenging coupling reactions or when working with sensitive functional groups that cannot tolerate harsh conditions.
| Property | 2-Chloro-3-nitropyridine | 2-Bromo-3-nitropyridine | This compound |
| CAS Number | 5470-18-8[6] | 19755-53-4[7] | 209286-96-4[8] |
| Molecular Weight | 158.54 g/mol [6] | 202.99 g/mol [9] | 249.99 g/mol [3] |
| Melting Point | ~103-106 °C | ~122-125 °C[9] | Not widely reported |
| Appearance | Yellowish Powder[6] | Yellow to orange crystals/powder[7] | Yellow solid[3] |
| Reactivity Trend | Lowest | Intermediate | Highest |
A Pragmatic Cost Analysis
For any process chemistry or large-scale discovery campaign, the cost of starting materials is a significant factor. While prices fluctuate based on supplier and purity, a general cost comparison reveals a clear hierarchy. 2-Chloro-3-nitropyridine is the most economical option, followed by the bromo- and then the significantly more expensive iodo- derivative.
| Compound | Supplier Example | Price (USD) / Quantity | Price (USD) / gram |
| 2-Chloro-3-nitropyridine | Thermo Scientific[10] | $281.00 / 100 g | ~$2.81 |
| 2-Chloro-3-nitropyridine | Sigma-Aldrich[6] | $56.70 / 25 g | ~$2.27 |
| 2-Bromo-3-nitropyridine | Thermo Scientific[7] | $92.65 / 5 g | ~$18.53 |
| This compound | (Various research chemical suppliers) | Estimated >$100 / 1 g | >$100.00 |
Note: Prices are approximate, based on listed catalog values as of late 2023/early 2024, and are subject to change. They are provided for comparative purposes only.
The >10x price increase from the bromo to the iodo analog is the central pillar of the cost-benefit challenge. The justification for this additional expense must come from a tangible and significant benefit in the synthetic workflow.
Performance in Key Synthetic Transformations
The "benefit" of using this compound is most evident in its superior performance in palladium-catalyzed cross-coupling reactions. The electron-withdrawing effect of the nitro group further activates the pyridine ring towards these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds, crucial for creating biaryl structures common in pharmaceuticals.[4][11]
-
This compound: Due to the weak C-I bond, this substrate couples efficiently with a wide range of boronic acids and esters under mild conditions, often requiring lower catalyst loadings and shorter reaction times. This is particularly advantageous when coupling with less reactive boronic acids or at lower temperatures to preserve sensitive functional groups.
-
2-Bromo-3-nitropyridine: Generally provides good to excellent yields but may require slightly more forcing conditions (higher temperatures, longer reaction times, or more specialized ligands) than the iodo analog.[1]
-
2-Chloro-3-nitropyridine: Historically challenging, the coupling of chloropyridines requires highly active catalytic systems, typically involving bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) to facilitate the difficult oxidative addition step.[4][11] While feasible, these reactions often require more extensive optimization and the specialized ligands themselves can be costly.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a self-validating system designed for comparing the reactivity of the three 2-halo-3-nitropyridines.
Materials:
-
2-Halo-3-nitropyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the 2-halo-3-nitropyridine, phenylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in 1 mL of dioxane. Add this catalyst solution to the Schlenk flask.
-
Add the remaining degassed dioxane (4 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS at 1h, 4h, and 12h intervals.
-
Upon completion (or at the final time point), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-nitro-2-phenylpyridine.
Expected Outcome for Comparison:
-
With this compound: Reaction likely to reach completion in < 4 hours with high yield (>90%).
-
With 2-Bromo-3-nitropyridine: Reaction may require 4-12 hours for comparable yield.
-
With 2-Chloro-3-nitropyridine: Reaction may be sluggish and require >12 hours, potentially giving a lower yield even with a highly active catalyst system.
Sonogashira Coupling
The Sonogashira coupling is the premier method for synthesizing alkynylpyridines, another important pharmacophore, by coupling a terminal alkyne with an aryl halide.[5][12][13] The reactivity trend remains the same.
-
This compound: Couples readily at or near room temperature, often with a simple Pd/CuI catalyst system.[14] This is ideal for volatile or thermally unstable alkynes.
-
2-Bromo-3-nitropyridine: Typically requires elevated temperatures (50-100 °C) and may necessitate a phosphine ligand to achieve high yields.[12]
-
2-Chloro-3-nitropyridine: Generally a poor substrate for standard Sonogashira conditions. While specialized nickel-catalyzed or copper-free palladium systems exist, they are less common and require significant development.
Buchwald-Hartwig Amination
This reaction forms C-N bonds and has revolutionized the synthesis of aryl amines.[15][16]
-
This compound: Highly efficient coupling with a broad range of primary and secondary amines. The reaction proceeds under relatively mild conditions.
-
2-Bromo-3-nitropyridine: A very common and practical substrate for this reaction, providing excellent yields with a variety of well-established palladium/ligand systems.[17][18]
-
2-Chloro-3-nitropyridine: Similar to the Suzuki coupling, amination of chloropyridines is challenging and demands the use of sterically hindered, electron-rich phosphine ligands (Buchwald or Hartwig ligands) and strong bases to achieve good results.[19]
Visualization of Synthetic Workflow & Decision Logic
The following diagrams illustrate the general workflow for a cross-coupling reaction and a decision-making framework for reagent selection.
Caption: Decision framework for selecting a 2-halo-3-nitropyridine.
Conclusion: Synthesizing the Cost-Benefit Analysis
The choice between 2-iodo-, 2-bromo-, and 2-chloro-3-nitropyridine is a classic case of balancing cost against chemical performance.
-
Choose this compound when:
-
Speed is critical: In early-stage discovery, quickly accessing derivatives for screening can be more valuable than saving on reagent costs.
-
Mild conditions are required: When dealing with thermally labile substrates or complex molecules with sensitive functional groups, the ability to run reactions at or near room temperature is a significant advantage.
-
Challenging couplings fail with other halides: It is the ultimate troubleshooter when bromo or chloro analogs prove unreactive.
-
-
Choose 2-Bromo-3-nitropyridine when:
-
A balance is needed: It represents the "gold standard" for routine synthesis, offering a pragmatic compromise between high reactivity and moderate cost. [20]It is reliable for a wide array of transformations without requiring the highly specialized (and expensive) ligands often needed for the chloro analog.
-
-
Choose 2-Chloro-3-nitropyridine when:
-
Cost is the primary driver: For large-scale synthesis or process development, the economic advantage is undeniable. [6] * Development time is available: The initial investment in screening and optimizing catalyst systems can be justified by the long-term savings on the bulk starting material.
-
Ultimately, this compound is a premium reagent. Its high cost is a direct reflection of its high reactivity. The "benefit" is not just a higher yield, but also saved time, reduced catalyst loading, milder conditions, and a broader substrate scope. For researchers at the forefront of innovation, this often translates to a cost that is well worth paying.
References
-
He, L. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1428. Available at: [Link]
-
Yılmaz, Ü., Deniz, S., Küçükbay, H., & Şireci, N. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(3), 3335-3349. Available at: [Link]
-
ResearchGate. (2013). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved January 21, 2024, from [Link]
-
ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved January 21, 2024, from [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 21, 2024, from [Link]
-
PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Journal of Organic Chemistry, 72(9), 3606-7. Available at: [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved January 21, 2024, from [Link]
-
The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved January 21, 2024, from [Link] (Note: Placeholder URL, as the original is likely dynamic).
-
Iaroshenko, V. O., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(1), 1. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 21, 2024, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 2-Iodo-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Chloro-3-nitropyridine 99 5470-18-8 [sigmaaldrich.com]
- 7. L20019.06 [thermofisher.com]
- 8. Page loading... [guidechem.com]
- 9. 2-Bromo-3-nitropyridine 98 19755-53-4 [sigmaaldrich.com]
- 10. 2-Chloro-3-nitropyridine, 99+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jk-sci.com [jk-sci.com]
- 20. chemimpex.com [chemimpex.com]
A Comparative Spectroscopic Guide to 2-Iodo-3-nitropyridine and Its Derivatives
Introduction: The Significance of Substituted Nitropyridines
2-Halogenated-3-nitropyridines are versatile building blocks in organic synthesis, particularly in the pharmaceutical industry. The pyridine ring, a common scaffold in many bioactive molecules, can be functionalized in various ways. The presence of a nitro group, a strong electron-withdrawing group, and a halogen at the 2-position makes these compounds susceptible to nucleophilic aromatic substitution, enabling the introduction of a wide array of functional groups. Understanding the spectroscopic signatures of these molecules is paramount for their identification, characterization, and quality control during synthesis and development.
This guide will systematically compare the spectroscopic data of the following compounds:
-
2-Iodo-3-nitropyridine (Predicted data based on trends)
-
2-Chloro-3-nitropyridine
-
2-Bromo-3-nitropyridine
-
2-Amino-3-nitropyridine
-
2-Methoxy-3-nitropyridine
Molecular Structures and Workflows
To visualize the compounds and the analytical processes discussed, the following diagrams are provided.
Caption: Molecular structures of this compound and its derivatives.
Caption: General workflow for the spectroscopic analysis of pyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their electronic environment, which is influenced by the nature and position of substituents on the pyridine ring.
¹H NMR Spectroscopy
The ¹H NMR spectra of 2-substituted-3-nitropyridines typically show three aromatic protons. The electron-withdrawing nitro group and the halogen atom significantly deshield the pyridine ring protons, causing them to resonate at lower fields (higher ppm values).
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)
| Compound | H-4 | H-5 | H-6 | Solvent |
| 2-Chloro-3-nitropyridine | ~8.3 | ~7.6 | ~8.7 | CDCl₃ |
| 2-Bromo-3-nitropyridine | ~8.4 | ~7.6 | ~8.7 | CDCl₃ |
| 2-Amino-3-nitropyridine | ~7.1 | ~6.7 | ~8.1 | DMSO-d₆ |
| 2-Methoxy-3-nitropyridine | ~8.1 | ~7.2 | ~8.3 | CDCl₃ |
| This compound (Predicted) | ~8.5 | ~7.6 | ~8.7 | CDCl₃ |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Interpretation:
-
Halogen Effect: The chemical shifts for the chloro and bromo derivatives are very similar, indicating that the difference in electronegativity between chlorine and bromine has a minor impact on the proton chemical shifts in this system. It is predicted that this compound would exhibit slightly more downfield shifts for the ring protons compared to its chloro and bromo counterparts due to the deshielding effect of iodine.
-
Substituent Effect: Replacing the halogen with an electron-donating group like an amino (-NH₂) or methoxy (-OCH₃) group results in a significant upfield shift (lower ppm) of the ring protons. This is due to the increased electron density on the pyridine ring. The amino group, being a stronger electron-donating group, causes a more pronounced upfield shift compared to the methoxy group.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide information about the carbon skeleton of the molecules. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents and resonance effects.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Solvent |
| 2-Chloro-3-nitropyridine | ~148 | ~134 | ~136 | ~124 | ~154 | CDCl₃ |
| 2-Amino-3-nitropyridine | ~159 | ~123 | ~135 | ~113 | ~151 | DMSO-d₆ |
| 2-Methoxy-3-nitropyridine | ~162 | ~120 | ~138 | ~117 | ~145 | CDCl₃ |
| This compound (Predicted) | ~110-120 | ~135 | ~137 | ~125 | ~155 | CDCl₃ |
Note: Data for 2-bromo-3-nitropyridine is not consistently available.
Interpretation:
-
Directly Substituted Carbons: The chemical shift of the carbon atom directly attached to the substituent (C-2 and C-3) is significantly affected. The carbon bearing the nitro group (C-3) is generally found in the 120-135 ppm region. The chemical shift of C-2 is highly dependent on the substituent. For the iodo derivative, the C-2 chemical shift is predicted to be significantly upfield due to the "heavy atom effect" of iodine.
-
Electron-Donating Groups: The presence of electron-donating groups (-NH₂ and -OCH₃) at C-2 generally leads to a downfield shift of the C-2 carbon and an upfield shift of the other ring carbons compared to the halogenated derivatives.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The 2-substituted-3-nitropyridines exhibit characteristic absorption bands for the nitro group, the pyridine ring, and the C-X (X = halogen, O, N) bond.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | 2-Chloro-3-nitropyridine | 2-Bromo-3-nitropyridine | 2-Amino-3-nitropyridine | 2-Methoxy-3-nitropyridine | This compound (Predicted) |
| NO₂ Asymmetric Stretch | ~1530 | ~1530 | ~1510 | ~1530 | ~1525 |
| NO₂ Symmetric Stretch | ~1350 | ~1350 | ~1340 | ~1350 | ~1345 |
| C=N, C=C (Pyridine ring) | ~1600-1400 | ~1600-1400 | ~1620-1400 | ~1600-1400 | ~1600-1400 |
| C-Cl Stretch | ~800 | - | - | - | - |
| C-Br Stretch | - | ~700 | - | - | - |
| N-H Stretch | - | - | ~3400, ~3300 | - | - |
| C-O Stretch | - | - | - | ~1250 | - |
| C-I Stretch | - | - | - | - | ~600 |
Interpretation:
-
Nitro Group Vibrations: The most characteristic peaks in the IR spectra of these compounds are the strong asymmetric and symmetric stretching vibrations of the nitro group, typically appearing around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
-
Pyridine Ring Vibrations: The stretching vibrations of the C=C and C=N bonds of the pyridine ring are observed in the 1600-1400 cm⁻¹ region.
-
C-X Vibrations: The C-halogen stretching vibrations are found in the fingerprint region. The C-Cl stretch appears around 800 cm⁻¹, while the C-Br stretch is at a lower frequency, around 700 cm⁻¹. The C-I stretch is predicted to be at an even lower frequency, around 600 cm⁻¹. The C-O stretch of the methoxy derivative is typically observed around 1250 cm⁻¹. For 2-amino-3-nitropyridine, the N-H stretching vibrations appear as two distinct bands around 3400 and 3300 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Electron Ionization (EI) is a common technique that leads to the formation of a molecular ion (M⁺) and various fragment ions.
Table 4: Key Mass Spectral Fragments (m/z)
| Compound | Molecular Ion (M⁺) | [M-NO₂]⁺ | Other Key Fragments |
| 2-Chloro-3-nitropyridine | 158/160 | 112/114 | 76 |
| 2-Bromo-3-nitropyridine | 202/204 | 156/158 | 76 |
| 2-Amino-3-nitropyridine | 139 | 93 | 66 |
| 2-Methoxy-3-nitropyridine | 154 | 108 | 78, 93 |
| This compound (Predicted) | 250 | 204 | 127, 76 |
Interpretation:
-
Molecular Ion Peak: The molecular ion peak is a crucial piece of information for determining the molecular weight. For the chloro and bromo derivatives, the isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) results in characteristic M⁺ and M+2 peaks.
-
Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂, 46 Da), resulting in a prominent [M-NO₂]⁺ peak.
-
Other Fragments: Further fragmentation can involve the loss of the halogen atom or other substituents, as well as cleavage of the pyridine ring, leading to characteristic fragment ions. For this compound, a fragment at m/z 127 corresponding to the iodine cation (I⁺) would be a strong indicator of its presence.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorbance (λ_max) is influenced by the extent of conjugation and the nature of the substituents.
Table 5: UV-Vis Absorption Maxima (λ_max, nm)
| Compound | λ_max (nm) | Solvent |
| 2-Chloro-3-nitropyridine | ~260 | Ethanol |
| 2-Amino-3-nitropyridine | ~240, ~380 | Ethanol |
| 2-Methoxy-3-nitropyridine | ~270 | Ethanol |
| This compound (Predicted) | ~265 | Ethanol |
Note: Data for 2-bromo-3-nitropyridine is not consistently available.
Interpretation:
-
π → π* Transitions: The absorption bands in the UV region for these compounds are primarily due to π → π* transitions within the aromatic system.
-
Effect of Electron-Donating Groups: The presence of strong electron-donating groups like -NH₂ and -OCH₃ causes a bathochromic (red) shift to longer wavelengths. In the case of 2-amino-3-nitropyridine, an additional absorption band appears at a much longer wavelength (~380 nm), which is characteristic of extended conjugation involving the lone pair of the amino group and the nitro group.
-
Halogen Effect: The λ_max for the halogenated derivatives are expected to be similar, with a slight red shift as the halogen changes from Cl to Br to I.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
ATR-FTIR Spectroscopy
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column). A typical temperature program would start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250 °C), and hold for a few minutes.
-
MS Detection: The eluting compounds are introduced into the mass spectrometer, typically operating in electron ionization (EI) mode at 70 eV. The mass spectrum is recorded over a suitable mass range (e.g., m/z 40-300).
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). Dilute the stock solution to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record the baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution, then fill it and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
Conclusion
This guide provides a comparative analysis of the spectroscopic properties of this compound and its derivatives. The ¹H and ¹³C NMR spectra are highly sensitive to the electronic effects of the substituents, with electron-donating groups causing significant upfield shifts. IR spectroscopy provides clear signatures for the nitro group and other functional groups. Mass spectrometry is invaluable for determining the molecular weight and identifying characteristic fragmentation patterns. UV-Vis spectroscopy reveals the influence of substituents on the electronic transitions within the pyridine ring. While experimental data for this compound remains to be fully documented in the literature, the trends observed among its derivatives provide a strong basis for predicting its spectroscopic characteristics. This comprehensive guide serves as a valuable resource for researchers working with these important heterocyclic compounds.
References
- Note: Due to the nature of this guide's generation, direct linking to paywalled scientific articles is not feasible. The following references are based on publicly accessible data and general spectroscopic principles.
-
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]
-
National Center for Biotechnology Information. PubChem. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Mao, L. H., & Chen, Y. (2009). 2-Iodo-3-nitro-pyridine. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1428. [Link][1]
-
PubChem. (n.d.). 2-Methoxy-3-nitropyridine. [Link]
Sources
A Senior Application Scientist's Guide to 2-Iodo-3-nitropyridine: Navigating Applications and Limitations in Modern Synthesis
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among the myriad of building blocks available, 2-iodo-3-nitropyridine has emerged as a highly reactive and versatile intermediate. Its unique electronic properties, stemming from the synergistic electron-withdrawing effects of the nitro group and the pyridine nitrogen, coupled with the lability of the carbon-iodine bond, render it an exceptional substrate for a variety of cross-coupling reactions.
This guide provides an in-depth technical analysis of the applications and limitations of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offer comparative insights against alternative reagents, and provide detailed, field-proven methodologies to empower your synthetic endeavors.
The Synthetic Utility of this compound: A Gateway to Diverse Scaffolds
The primary utility of this compound lies in its exceptional reactivity in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker than its carbon-bromine and carbon-chlorine counterparts, facilitating a more facile oxidative addition to the palladium catalyst, which is often the rate-determining step in these catalytic cycles. This enhanced reactivity translates to milder reaction conditions, lower catalyst loadings, and often higher yields, making it an attractive choice for complex molecule synthesis.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling is a powerful tool for the construction of biaryl and heteroaryl-aryl structures, which are prevalent motifs in medicinal chemistry. This compound serves as an excellent electrophilic partner in these reactions, readily coupling with a wide range of aryl and heteroaryl boronic acids and their derivatives.
The electron-deficient nature of the 3-nitropyridine ring further activates the C-I bond towards oxidative addition, often allowing for successful coupling where less reactive halo-pyridines might fail.
Comparative Reactivity of 2-Halo-3-nitropyridines in Suzuki-Miyaura Coupling:
| Halogen at C2 | Relative Reactivity | Typical Reaction Conditions |
| Iodo | Highest | Lower temperatures, shorter reaction times, lower catalyst loading. |
| Bromo | Intermediate | Moderate to high temperatures, longer reaction times. |
| Chloro | Lowest | Often requires more specialized, highly active catalyst systems and harsher conditions. |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a general guideline for the synthesis of 2-phenyl-3-nitropyridine. Optimization of catalyst, ligand, base, and solvent may be necessary for different boronic acids.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate (2 mol%) and SPhos (4 mol%) in toluene.
-
Add the catalyst solution to the Schlenk flask.
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-phenyl-3-nitropyridine.
Sonogashira Coupling: Accessing Alkynylpyridine Scaffolds
The Sonogashira coupling provides a direct route to 2-alkynyl-3-nitropyridines, valuable intermediates for the synthesis of a variety of heterocyclic compounds and molecules with interesting photophysical properties. The high reactivity of this compound is particularly advantageous in this reaction, often proceeding under mild, copper-free conditions, which can be beneficial for sensitive substrates.
General Reactivity Trend for Sonogashira Coupling: I > Br > Cl[1]
This trend is a direct consequence of the C-X bond strength, with the C-I bond being the most readily cleaved by the palladium catalyst.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This procedure outlines a typical Sonogashira coupling to synthesize 2-(phenylethynyl)-3-nitropyridine.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%), and copper(I) iodide (1-3 mol%).
-
Add the solvent (THF or DMF) and triethylamine (2-3 equiv.).
-
Add phenylacetylene (1.1-1.5 equiv.) dropwise to the stirred solution.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by flash column chromatography to yield 2-(phenylethynyl)-3-nitropyridine.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, and this compound is a highly competent substrate for this transformation.[2] This reaction allows for the coupling of a wide array of primary and secondary amines, including anilines, alkylamines, and heterocycles, at the 2-position of the pyridine ring.
The presence of the nitro group can influence the reaction, and care must be taken in the choice of base, as strong bases may lead to undesired side reactions. However, the high reactivity of the C-I bond often allows for the use of milder bases and lower reaction temperatures.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol describes a general procedure for the N-arylation of morpholine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (1-2 mol%) and XPhos (2-4 mol%).
-
Add this compound (1.0 equiv.), morpholine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the crude product by column chromatography to obtain 4-(3-nitropyridin-2-yl)morpholine.
Navigating the Limitations of this compound
While a powerful synthetic tool, this compound is not without its limitations. A thorough understanding of these potential pitfalls is crucial for successful and efficient synthesis.
-
Potential for Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the nitro group at the 3-position and the pyridine nitrogen can activate the ring towards nucleophilic aromatic substitution.[3] Under certain conditions, particularly with strong nucleophiles and in the absence of a suitable palladium catalyst, direct displacement of the iodo group can compete with or even dominate over the desired cross-coupling reaction. Careful optimization of reaction conditions is therefore essential to favor the intended catalytic pathway.
-
Side Reactions under Palladium Catalysis:
-
Hydrodehalogenation: A common side reaction in palladium-catalyzed couplings is the reduction of the carbon-halogen bond, leading to the formation of 3-nitropyridine. This can occur via β-hydride elimination from palladium-alkyl intermediates or through other reductive pathways.[4] The choice of ligand and reaction conditions can help to minimize this undesired outcome.
-
Homocoupling: Dimerization of the organometallic partner (in Suzuki-Miyaura) or the terminal alkyne (in Sonogashira) can occur, reducing the yield of the desired cross-coupled product.[5]
-
-
Steric Hindrance: While the 2-position of the pyridine ring is readily accessible, highly sterically hindered coupling partners may react sluggishly, requiring more forcing conditions or specialized, bulky phosphine ligands to promote efficient coupling.
-
Functional Group Compatibility: The presence of the nitro group can be a limitation for certain transformations. For instance, reactions involving strongly reducing conditions may lead to the reduction of the nitro group. Careful planning of the synthetic route is necessary to accommodate the reactivity of the nitro functionality.
Alternatives to this compound: A Comparative Overview
The choice of starting material is a critical decision in any synthetic campaign. While this compound offers the highest reactivity, other 2-halo-3-nitropyridines can be viable alternatives, particularly when considering cost and availability.
| Reagent | Advantages | Disadvantages |
| This compound | Highest reactivity, milder reaction conditions, often higher yields. | Higher cost, potentially lower stability. |
| 2-Bromo-3-nitropyridine | Good balance of reactivity and cost, widely available. | Requires more forcing conditions than the iodo-analog. |
| 2-Chloro-3-nitropyridine | Lowest cost, highly stable. | Lowest reactivity, often requires specialized and expensive catalyst systems. |
The decision of which reagent to employ will ultimately depend on a careful consideration of the specific reaction, the scale of the synthesis, and economic factors. For early-stage discovery and the synthesis of complex molecules where maximizing yield is paramount, the superior reactivity of this compound often justifies its higher cost. For process development and large-scale synthesis, the more economical bromo- or chloro-analogs may be preferred, provided that efficient catalytic systems can be identified.
Conclusion
This compound stands as a premier building block for the synthesis of a diverse array of 2-substituted-3-nitropyridine derivatives. Its exceptional reactivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provides a powerful platform for the rapid generation of molecular complexity. However, a comprehensive understanding of its potential limitations, including the propensity for SNAr and other side reactions, is essential for its effective application. By carefully considering the comparative advantages and disadvantages of its bromo- and chloro-counterparts, researchers can make informed decisions to optimize their synthetic strategies and accelerate the discovery and development of novel chemical entities.
References
- Corcoran, E. B., Pirnot, M. T., Lin, S., Dreher, S. D., DiRocco, D. A., & Davies, I. W. (2014). Copper Catalysed Ullmann Type Chemistry: From Mechanistic Aspects to Modern Development. Chemical Society Reviews, 43(10), 3525–3546.
- The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. (2020).
- A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. (2025). BenchChem.
- Suzuki–Miyaura reaction of iodopyridines 2 and 3 with phenylboronic acid (6), 4-biphenylboronic acid (7) and 4-fluorobenzeneboronic acid (8). (n.d.).
- Buchwald–Hartwig amin
- Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano.
- Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. (2023).
- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022, March 25). [Video]. YouTube.
- Sonogashira coupling. (2023). In Wikipedia.
- Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022). Molecules, 27(17), 5649.
- Synthesis of 2(3'-diethylaminothiophenoxy)-3-nitro-pyridine. (n.d.). PrepChem.com.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). Organic Letters, 24(1), 223-227.
- Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. (2021). Molecules, 26(11), 3183.
- Nucleophilic arom
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). [Video]. YouTube.
- Buchwald-Hartwig Amin
- Suzuki cross-coupling reaction. (2020, February 13). [Video]. YouTube.
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (2013). Molecules, 18(3), 3247-3263.
- Suzuki coupling of iodobenzene and phenylboronic acid. (n.d.).
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2008). The Journal of Organic Chemistry, 73(15), 5895–5905.
- Directed nucleophilic aromatic substitution reaction. (2024).
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki cross-coupling of iodobenzene and phenylboronic acid in representative glycerol-based solvents. (n.d.).
- Suzuki-Miyaura cross-coupling reaction of monohalopyridines and L-aspartic acid derivative. (n.d.).
- Cross-Coupling Reactions of Nitroarenes. (2021). Accounts of Chemical Research, 54(15), 3139–3151.
- Sonogashira Coupling Reaction with Diminished Homocoupling. (2004). The Journal of Organic Chemistry, 69(17), 5768–5771.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2012). Journal of the American Chemical Society, 134(25), 10455–10465.
- Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. (2020). Catalysis Science & Technology, 10(19), 6526-6533.
- Synthesis of 6-Substituted 2-phenacylpyridines from 2- Phenylethynylpyridine via Isoxazolo[2,3-a]pyridinium Salt. (n.d.).
- Preparation method of 2-amino-3-nitro pyridine. (n.d.).
- A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. (2012). Journal of the American Chemical Society, 134(36), 14909–14917.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews, 107(3), 874–922.
- Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. (2015). Molecules, 20(12), 22108–22126.
- Method for preparing 3-aminopyridines from 3-nitropyridines. (n.d.).
- Palladium-Catalyzed Decarbonylative Nucleophilic Halogenation of Acid Anhydrides. (2024). Molecules, 29(1), 224.
- Preparation method of 2-amino-3-nitro pyridine. (n.d.).
- Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. (2021). Molecules, 26(16), 4944.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
- Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. (2025, November 3). [Video]. YouTube.
- Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. (2007). Molecules, 12(5), 1083–1091.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). Molecules, 24(5), 848.
- Monitoring Radical Intermediates in Photoactivated Palladium-Catalyzed Coupling of Aryl Halides to Arenes by an Aryl Radical Assay. (2014). Journal of the American Chemical Society, 136(20), 7349–7357.
- Synthesis of Nitroaromatic Compounds via Three-Component Ring Transform
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Iodo-3-nitropyridine
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. 2-Iodo-3-nitropyridine, a heterocyclic compound featuring both a nitro group and an iodine substituent, requires meticulous handling protocols. The combination of these functional groups suggests potential for toxicity, reactivity, and skin and eye irritation.[1] This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) to ensure your safety when working with this compound.
Foundational Hazard Assessment
Before any handling, a thorough understanding of the risks is paramount. While specific toxicological data for this compound is not extensively published, we can infer its hazard profile from analogous nitropyridine structures. This principle of chemical analogy is a cornerstone of laboratory safety.
Data from related nitropyridine compounds consistently indicates the following primary hazards:
-
Skin Irritation: Causes skin irritation, with some related compounds being harmful in contact with skin.[2][5]
-
Serious Eye Damage: Poses a significant risk of serious eye irritation or damage.[2][3][6]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][7][8]
Table 1: Inferred Hazard Profile for this compound
| Hazard Category | Inferred Risk Level | Primary Exposure Route | Rationale based on Analogous Compounds |
| Oral Toxicity | High | Ingestion | 3-Nitropyridine is classified as "Toxic if swallowed".[2][3] |
| Dermal Hazard | Moderate to High | Skin Contact | Causes skin irritation; related compounds are harmful on contact.[2][4][5] |
| Eye Hazard | High (Severe) | Eye Contact | Causes serious eye damage/irritation.[2][3][6] |
| Inhalation Hazard | Moderate | Inhalation (Dust) | May cause respiratory irritation.[2][7][8] |
Core Protective Equipment: Your First Line of Defense
Based on the hazard assessment, a multi-layered PPE strategy is required to shield against all potential exposure routes. The following table outlines the minimum required PPE for handling this compound in solid (powder/crystal) form.
Table 2: Recommended PPE for Handling this compound
| Body Area | Required PPE | Standard/Specification | Rationale |
| Hands | Double Nitrile Gloves | ASTM F1671 | Protects against incidental skin contact. Double-gloving minimizes risk during glove removal and in case of a breach in the outer glove.[9] |
| Eyes | Chemical Splash Goggles | ANSI Z87.1 | Standard safety glasses are insufficient. Goggles provide a seal to protect against airborne dust and splashes.[6][10] |
| Face | Face Shield (worn over goggles) | ANSI Z87.1 | Required when weighing or transferring powder, or any activity with a risk of splash or energetic reaction.[11] |
| Body | Chemical-Resistant Lab Coat | Flame-resistant (e.g., Nomex®) recommended | Provides a barrier against spills and dust contamination on clothing.[11][12] |
| Respiratory | Use within a Fume Hood | N/A | All handling of solid this compound must occur in a certified chemical fume hood to control dust.[13][14] |
| Feet | Closed-toe, liquid-resistant shoes | N/A | Protects feet from spills.[9][11] |
Operational Plan: From Preparation to Disposal
Proper PPE is only effective when integrated into a safe, systematic workflow. Follow these steps to minimize exposure risk at every stage.
Step 1: Pre-Handling Safety Checklist
-
Verify Fume Hood Operation: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station before beginning work.[5][7]
-
Inspect Your PPE: Check all PPE for signs of wear, cracks, or contamination. Ensure you have the correct sizes.
-
Assemble Materials: Place all necessary equipment (spatulas, weigh boats, containers) inside the fume hood to minimize movement in and out of the containment area.
Step 2: PPE Donning and Doffing Workflow
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The outer layer of your PPE should be considered contaminated after handling the chemical.
Caption: PPE Donning and Doffing Workflow Diagram.
Step 3: Safe Handling Protocol
-
Containment is Key: Conduct all manipulations, including weighing and transfers, deep within the chemical fume hood.
-
Avoid Dust Generation: Handle the solid gently. Avoid scooping or pouring in a way that creates airborne dust.[13][15]
-
Immediate Cleanup: Use a tool or a wetted wipe to clean any minor spills within the fume hood immediately. Do not dry sweep.
-
Secure Container: Keep the container for this compound tightly sealed when not in use.[13]
Emergency Procedures: A Rapid Response Plan
In the event of an accidental exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention regardless of the apparent severity.[16][17]
-
Skin Contact: Remove all contaminated clothing immediately while under a safety shower. Wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5][13]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or symptoms like dizziness or irritation persist, seek immediate medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Disposal of Contaminated Materials
All materials, including gloves, weigh boats, and wipes, that come into contact with this compound must be considered hazardous waste.
-
Contaminated PPE: Dispose of used outer gloves and any other disposable contaminated items in a designated hazardous waste container.
-
Chemical Waste: Unused or waste this compound must be disposed of according to federal, state, and local environmental regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[13]
By adhering to this comprehensive PPE and handling guide, you establish a robust framework for safety. This allows you to focus on your critical research with the confidence that you are protected from the potential hazards of this compound.
References
- Chempanda. Nitropyridine: Synthesis, reactions, applications, side effects and storage.
- TCI Chemicals. SAFETY DATA SHEET: 3-Nitropyridine-2(1H)-thione.
- Princeton University Environmental Health and Safety. Section 3: Emergency Procedures.
- Fisher Scientific. SAFETY DATA SHEET: 2-Hydroxy-3-nitropyridine.
- Fisher Scientific. SAFETY DATA SHEET: 2-Amino-3-nitropyridine. (2011-04-06).
- Fisher Scientific. SAFETY DATA SHEET: Pyridine. (2009-10-02).
- CHEMM. Personal Protective Equipment (PPE).
- National Institutes of Health, PubChem. 3-Nitropyridine | C5H4N2O2 | CID 137630.
- Sigma-Aldrich. 3-Nitropyridine 2530-26-9.
- Fisher Scientific. SAFETY DATA SHEET: 4-Hydroxy-3-nitropyridine.
- Thermo Fisher Scientific. SAFETY DATA SHEET: 3-Nitropyridine. (2010-11-15).
- University of Kentucky Research Safety. Emergency Procedures for Incidents Involving Chemicals.
- AMMEX. Not without Gloves: Specialty Chemicals. (2016-12-12).
- University of California, San Francisco Environmental Health & Safety. Chemical Safety: Personal Protective Equipment.
- Sigma-Aldrich. 2-Bromo-5-iodo-3-nitropyridine AldrichCPR 426463-20-9.
- ECHEMI. 3-Hydroxy-2-nitropyridine SDS, 15128-82-2 Safety Data Sheets.
- Allan Chemical Corporation. How to Choose PPE for Chemical Work. (2025-10-23).
- GOV.UK. Pyridine: incident management.
- Fisher Scientific. SAFETY DATA SHEET: 2-Methyl-3-nitropyridine, 97%. (2014-01-23).
- University of California, Santa Cruz Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories.
- ChemicalBook. 6-Iodo-3-nitropyridine - Safety Data Sheet. (2025-07-19).
- International Atomic Energy Agency. Generic procedures for assessment and response during a radiological emergency.
- BenchChem. Personal protective equipment for handling 3-Ethyl-4-nitropyridine 1-oxide.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
